(4-Bromobenzyl)trimethylsilane
Description
BenchChem offers high-quality (4-Bromobenzyl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromobenzyl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBIYNREFRBEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407725 | |
| Record name | (4-Bromobenzyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17095-20-4 | |
| Record name | 1-Bromo-4-[(trimethylsilyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17095-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromobenzyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-BROMOBENZYL)TRIMETHYLSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-Bromobenzyl)trimethylsilane: Synthesis, Properties, and Applications in Modern Chemistry
Section 1: Introduction and Strategic Importance
(4-Bromobenzyl)trimethylsilane (CAS No: 17095-20-4) is a bifunctional organosilicon reagent of significant interest to researchers in synthetic chemistry, materials science, and particularly, drug discovery. Its molecular architecture uniquely combines a synthetically versatile aryl bromide handle with a stabilizing and sterically influential trimethylsilylmethyl group. This duality allows for sequential and orthogonal functionalization, making it a valuable building block for complex molecular scaffolds.
The aryl bromide moiety serves as a canonical precursor for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational in modern medicinal chemistry for the construction of C-C, C-N, and C-O bonds. Concurrently, the benzylic trimethylsilyl group (TMS) offers unique steric and electronic properties, influencing reaction outcomes and providing a latent handle for further transformations. This guide provides an in-depth examination of the core chemical properties, a validated synthetic protocol, and the strategic application of this reagent for professionals in the chemical sciences.
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is paramount for its effective use in synthesis.
Physicochemical Properties
(4-Bromobenzyl)trimethylsilane is typically a colorless to pale yellow liquid at room temperature. There is some discrepancy in reported melting points in commercial databases, with values of 26-29 °C and -17.8 °C cited[1][2]. The common observation of it being a liquid substance suggests the lower value is more representative of its true physical state under standard laboratory conditions.
| Property | Value | Reference(s) |
| CAS Number | 17095-20-4 | [1][2] |
| Molecular Formula | C₁₀H₁₅BrSi | [1] |
| Molecular Weight | 243.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | -17.8 °C (conflicting reports of 26-29 °C) | [1][2] |
| Boiling Point | 96 °C (at 5 Torr) | [3] |
| Density | 1.190 g/mL (at 20 °C) | [1] |
| Refractive Index (n²⁰/D) | 1.531 | [1] |
Spectroscopic Characterization
Disclaimer: Experimental spectral data for (4-Bromobenzyl)trimethylsilane is not widely available in public databases. The following data is predicted based on established principles of NMR and IR spectroscopy and analysis of structurally similar compounds, such as benzyltrimethylsilane and 4-bromobenzyl bromide[4][5].
¹H NMR (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to show three distinct signals. The nine protons of the trimethylsilyl group will appear as a sharp singlet far upfield, characteristic of protons on silicon. The benzylic protons will appear as a singlet, and the four aromatic protons will present as a classic AA'BB' system of two doublets.
¹³C NMR (Predicted, CDCl₃, 100 MHz): The carbon spectrum will display signals for the methyl groups on silicon, the benzylic carbon, and the four distinct carbons of the aromatic ring.
IR Spectroscopy (Predicted, Neat): The infrared spectrum will be characterized by C-H stretching vibrations from the aromatic ring and alkyl groups, Si-C stretching, and the characteristic C-Br stretching frequency.
| Spectroscopy Type | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | ~ 7.35 ppm (d, J ≈ 8.4 Hz, 2H) | Ar-H (ortho to CH₂SiMe₃) |
| ~ 6.95 ppm (d, J ≈ 8.4 Hz, 2H) | Ar-H (ortho to Br) | |
| ~ 2.05 ppm (s, 2H) | Ar-CH₂ -Si | |
| ~ 0.00 ppm (s, 9H) | Si(CH₃ )₃ | |
| ¹³C NMR | ~ 141.0 ppm | Ar-C -CH₂SiMe₃ |
| ~ 131.0 ppm | Ar-C H (ortho to Br) | |
| ~ 130.5 ppm | Ar-C H (ortho to CH₂SiMe₃) | |
| ~ 119.0 ppm | Ar-C -Br | |
| ~ 24.5 ppm | Ar-C H₂-Si | |
| ~ -1.5 ppm | Si(C H₃)₃ | |
| IR Spectroscopy | ~ 3100-3000 cm⁻¹ | C-H Stretch (Aromatic) |
| ~ 2950-2850 cm⁻¹ | C-H Stretch (Aliphatic) | |
| ~ 1250 cm⁻¹ | Si-CH₃ Symmetric Bend | |
| ~ 840 cm⁻¹ | Si-C Stretch | |
| ~ 1070 cm⁻¹ | C-Br Stretch |
Section 3: Synthesis of (4-Bromobenzyl)trimethylsilane
The most reliable and common method for preparing (4-bromobenzyl)trimethylsilane is via a Grignard reaction. This involves the formation of an organomagnesium halide from 4-bromobenzyl bromide, which then acts as a nucleophile to attack chlorotrimethylsilane.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of (4-Bromobenzyl)trimethylsilane.
Detailed Experimental Protocol
Materials:
-
4-Bromobenzyl bromide
-
Magnesium turnings
-
Chlorotrimethylsilane (freshly distilled)
-
Anhydrous diethyl ether
-
Iodine (one small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.
-
Grignard Reagent Formation: To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remainder of the 4-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. The causality here is critical: adding the halide too quickly can lead to unwanted Wurtz coupling side-products.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Silylation: Cool the reaction mixture to 0 °C in an ice bath. Add chlorotrimethylsilane (1.1 eq), dissolved in anhydrous diethyl ether, dropwise via the dropping funnel. This is an exothermic nucleophilic substitution; slow addition is necessary to control the reaction temperature.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This protonates any remaining Grignard reagent and hydrolyzes magnesium salts into water-soluble species.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (4-Bromobenzyl)trimethylsilane.
Section 4: Chemical Reactivity and Applications in Drug Development
The synthetic utility of (4-bromobenzyl)trimethylsilane stems from its ability to participate in reactions at the C-Br bond, leveraging the vast toolkit of palladium-catalyzed cross-coupling chemistry.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is widely used in the synthesis of biaryl structures common in active pharmaceutical ingredients (APIs). (4-Bromobenzyl)trimethylsilane is an excellent substrate for this reaction.
Catalytic Cycle Diagram
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Synthesis of a Biaryl Derivative
Objective: To couple (4-bromobenzyl)trimethylsilane with phenylboronic acid.
Materials:
-
(4-Bromobenzyl)trimethylsilane (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and water (e.g., 4:1 mixture)
Procedure:
-
To a reaction vessel, add (4-bromobenzyl)trimethylsilane, phenylboronic acid, and K₂CO₃.
-
Add the solvent mixture (toluene/water). The aqueous phase is essential for activating the boronic acid and facilitating transmetalation.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination[6].
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
The trimethylsilylmethyl group remains intact under these conditions, providing a handle for subsequent synthetic manipulations if desired. The presence of the bromine atom in the starting material is a key design element, as the C-Br bond is sufficiently reactive for oxidative addition to Pd(0) catalysts under relatively mild conditions, offering a good balance between stability and reactivity compared to more labile C-I bonds or less reactive C-Cl bonds[7].
Section 5: Safety and Handling
(4-Bromobenzyl)trimethylsilane is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases[2].
Section 6: Conclusion
(4-Bromobenzyl)trimethylsilane is a highly valuable and versatile building block for modern organic synthesis. Its bifunctional nature allows for reliable and high-yielding transformations, particularly in the realm of palladium-catalyzed cross-coupling, which is a cornerstone of pharmaceutical and materials chemistry. The protocols and data presented in this guide provide a robust framework for researchers to confidently incorporate this reagent into their synthetic strategies, enabling the efficient construction of complex and high-value molecules.
Section 7: References
-
ChemWhat. (4-BROMOBENZYL)TRIMETHYLSILANE CAS#: 17095-20-4. [Link]
-
ChemBK. (4-BROMOBENZYL)TRIMETHYLSILANE. [Link]
-
PubChem. Silane, (4-bromophenyl)trimethyl-. [Link]
-
PubChem. (4-Bromophenylethynyl)trimethylsilane. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. chembk.com [chembk.com]
- 3. (4-溴苄基)三甲基硅烷 | 17095-20-4 [m.chemicalbook.com]
- 4. 4-Bromobenzyl bromide(589-15-1) 1H NMR spectrum [chemicalbook.com]
- 5. BENZYLTRIMETHYLSILANE(770-09-2) 1H NMR spectrum [chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to (4-Bromobenzyl)trimethylsilane for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (4-Bromobenzyl)trimethylsilane
(4-Bromobenzyl)trimethylsilane, identified by its CAS number 17095-20-4 , is a versatile organosilane reagent of significant interest in modern synthetic chemistry. Its unique bifunctional nature, possessing both a reactive benzylic C-Si bond and a functionalizable aromatic bromide, makes it a valuable building block for the construction of complex molecular architectures. This guide, intended for the experienced researcher, will delve into the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its role in the drug discovery and development pipeline.
The strategic incorporation of a trimethylsilyl group at the benzylic position offers a nuanced approach to reactivity. Unlike a simple benzylic halide, the C-Si bond is remarkably stable under many conditions, yet can be selectively activated to generate a stabilized benzylic anion or radical. This allows for precise carbon-carbon bond formation. Concurrently, the bromine atom on the aromatic ring serves as a classical handle for a wide array of transformations, most notably metal-catalyzed cross-coupling reactions. This orthogonal reactivity is the cornerstone of its utility, enabling chemists to perform sequential and site-selective modifications.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent's properties is fundamental to its effective application. The key data for (4-Bromobenzyl)trimethylsilane are summarized below.
| Property | Value |
| CAS Number | 17095-20-4 |
| Molecular Formula | C₁₀H₁₅BrSi |
| Molecular Weight | 243.22 g/mol [1] |
| IUPAC Name | (4-bromophenyl)methyl-trimethylsilane[1] |
| Boiling Point | 244.7°C at 760 mmHg (Predicted)[1] |
| InChI Key | YOBIYNREFRBEGA-UHFFFAOYSA-N[1] |
Note: Experimental physical properties beyond this are not widely published. Data should be confirmed on a lot-specific basis.
Spectroscopic Signature: While a publicly available, peer-reviewed full spectrum is elusive, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds, such as benzyltrimethylsilane.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the trimethylsilyl group at approximately 0.0 ppm. The benzylic methylene protons should appear as a singlet around 2.0-2.1 ppm. The aromatic protons will present as two distinct doublets in the aromatic region (approx. 6.9-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon spectrum will feature a signal for the trimethylsilyl methyl groups near 0 ppm. The benzylic carbon will be observed further downfield, and the aromatic carbons will appear in the 120-140 ppm range, with the carbon attached to the bromine atom being the most deshielded.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z values corresponding to the molecular ion [M]⁺ and [M+2]⁺.
Synthesis and Mechanistic Considerations
The most logical and widely applicable method for the synthesis of (4-Bromobenzyl)trimethylsilane is via the Grignard reaction. This pathway offers high yields and utilizes readily available starting materials.
Experimental Protocol: Synthesis via Grignard Reagent
This protocol is based on well-established principles of organometallic chemistry for the formation of benzylic silanes.[2]
Objective: To synthesize (4-Bromobenzyl)trimethylsilane from 4-bromobenzyl bromide.
Materials:
-
4-Bromobenzyl bromide (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (one small crystal for initiation)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Trimethylchlorosilane (1.2 eq), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Place the magnesium turnings and a crystal of iodine in the flask. Add a small portion of the anhydrous solvent. In the dropping funnel, prepare a solution of 4-bromobenzyl bromide in the anhydrous solvent.
-
Add a small amount of the bromide solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the initiation of the Grignard reaction. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 4-bromobenzylmagnesium bromide.
-
Silylation: Cool the reaction mixture to 0°C using an ice bath. Add the trimethylchlorosilane dropwise via the dropping funnel. A white precipitate of magnesium salts will form.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Cool the mixture again to 0°C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield (4-Bromobenzyl)trimethylsilane as a clear oil.
Causality and Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react violently with protic sources like water. The meticulous exclusion of moisture is critical for success.
-
Initiation: A crystal of iodine is often used to activate the surface of the magnesium, facilitating the initial oxidative insertion into the C-Br bond.[3]
-
Solvent Choice: THF is often preferred over diethyl ether as it is a better solvent for the Grignard reagent and can accelerate the reaction.[4]
-
Quenching: Using saturated NH₄Cl provides a mildly acidic proton source to quench any remaining Grignard reagent without being so acidic as to risk cleaving the newly formed C-Si bond.
Core Reactivity and Applications in Drug Development
The utility of (4-Bromobenzyl)trimethylsilane stems from the distinct reactivity of its two functional moieties.
Reactivity at the Benzylic Position (C-Si Bond)
The trimethylsilyl group stabilizes an adjacent carbanion (an α-silyl carbanion). This allows for deprotonation with a strong base to form a nucleophile that can react with various electrophiles. More recently, methods have emerged where the C-Si bond can be activated by a Lewis base, such as a fluoride source, to generate a hypervalent silicate intermediate. This species effectively behaves as a masked benzylic anion, capable of coupling with electrophiles under milder conditions than traditional organometallic reagents.[5]
Application in Medicinal Chemistry: This reactivity is particularly useful for constructing complex carbon skeletons. For instance, in the synthesis of drug candidates, a fragment containing the (4-bromobenzyl)trimethylsilyl moiety can be coupled with an electrophilic partner (e.g., an aldehyde, ketone, or an activated heterocycle) to forge a key C-C bond, while leaving the bromo-handle available for subsequent diversification.[5]
Reactivity at the Aromatic Position (C-Br Bond)
The aryl bromide is a classic functional group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a vast array of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups.
Application in Drug Development: The bromine atom is often incorporated into advanced intermediates as a "synthetic handle" for late-stage functionalization. A core scaffold can be built using the reactivity of the benzyltrimethylsilyl group, and then, in the final stages of a synthesis, the aryl bromide can be used to introduce key pharmacophoric groups or to modulate the molecule's physicochemical properties (e.g., solubility, metabolic stability). A notable example is the use of the "2-(4-bromobenzyl) tether" in the design of novel anticancer agents that act as dual topoisomerase-I/II inhibitors.[6][7] While the specific synthesis in the cited study may not start from (4-bromobenzyl)trimethylsilane, this reagent is an ideal candidate for constructing such tethered motifs. The introduction of bromine into a potential drug molecule can also enhance therapeutic activity and favorably affect its metabolism.[8]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all reagents is paramount. (4-Bromobenzyl)trimethylsilane and its precursors require careful handling in a controlled laboratory environment.
Hazard Assessment:
-
Precursor (4-Bromobenzyl bromide): This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[9][10] It should be handled exclusively in a chemical fume hood.
-
(4-Bromobenzyl)trimethylsilane: While a specific, verified safety data sheet for this compound is not widely available, its structure suggests it should be handled with care. Organosilanes can be irritants, and residual reagents from its synthesis may pose additional hazards.
-
General Hazards: The synthesis involves flammable solvents (diethyl ether, THF) and moisture-sensitive reagents. All operations should be conducted under an inert atmosphere (nitrogen or argon) and away from ignition sources.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Body Protection: A flame-retardant lab coat should be worn.
Handling and Storage:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[9]
-
Ground and bond containers when transferring material to prevent static discharge.[11]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from moisture and incompatible materials such as strong acids and oxidizing agents.[9][11]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
Conclusion
(4-Bromobenzyl)trimethylsilane is a reagent of considerable potential for the sophisticated synthesis of complex organic molecules. Its value lies in the orthogonal reactivity of the benzylic silane and the aryl bromide, allowing for a modular and strategic approach to molecular construction. For researchers in drug discovery, this compound serves as an excellent platform for building core scaffolds and performing late-stage functionalization to optimize biological activity and pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, will empower scientists to fully leverage its capabilities in their research endeavors.
References
- DD234425A1 - PROCESS FOR PREPARING TRIMETHYLBROMSILANE - Google Patents. (n.d.). Google Patents.
- Hu, J., et al. (2025, August 7). Synthesis of (Bromodifluoromethyl)trimethylsilane and Its Applications in Organic Synthesis. Wiley Online Library.
-
PubChemLite. (n.d.). (4-bromobenzyl)trimethylsilane (C10H15BrSi). Available at: [Link]
- Vertex AI Search. (n.d.). The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis.
- US20140142332A1 - Process of preparing grignard reagent - Google Patents. (n.d.). Google Patents.
-
PubChemLite. (n.d.). (4-bromobenzyloxy)trimethylsilane (C10H15BrOSi). Available at: [Link]
-
Wikipedia. (n.d.). Grignard reagent. Available at: [Link]
-
PubChem. (n.d.). (4-Bromophenylethynyl)trimethylsilane. National Center for Biotechnology Information. Available at: [Link]
- Vertex AI Search. (n.d.). Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane.
-
PubChem. (n.d.). Silane, (4-bromophenyl)trimethyl-. National Center for Biotechnology Information. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Available at: [Link]
-
Wikipedia. (n.d.). Trimethylsilane. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E). Available at: [Link]
-
Gelest, Inc. (2015, June 11). TRIMETHYLBROMOSILANE Safety Data Sheet. Available at: [Link]
- The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.
-
Arora, S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.
-
Organic Letters. (2016, June 3). Carbon–Silicon Bond Formation in the Synthesis of Benzylic Silanes. Available at: [Link]
- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
- CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents. (n.d.). Google Patents.
-
Organic Syntheses Procedure. (n.d.). tris(trimethylsilyl)silane. Available at: [Link]
-
Arora, S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.
-
Nature. (n.d.). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Available at: [Link]
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Organometallics, 23(14), 3448–3454.
-
NSF Public Access Repository. (2016, June 3). Carbon−Silicon Bond Formation in the Synthesis of Benzylic Silanes. Available at: [Link]
- LSU Scholarly Repository. (n.d.).
- Thermo Fisher Scientific. (2025, September 22).
- Organic Syntheses Procedure. (n.d.). [ - Silane, [(1-ethyl-1-propenyl)oxyl]trimethyl-, (Z). Available at: http://www.orgsyn.org/demo.aspx?prep=cv6p0560
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. Available at: [Link]
- Journal of Biochemical Technology. (2023, April 19). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production.
-
ResearchGate. (n.d.). Figure S2. 1 H NMR spectrum (250 MHz, CDCl ) of trimethyl(4-methoxybenzyloxy)silane. 3. Available at: [Link]
-
SpectraBase. (n.d.). Trimethyl((4-((trimethylsilyl)oxy)benzyl)oxy)silane - MS (GC) - Spectrum. Available at: [Link]
- ChemScene. (2025, August 4).
- AK Scientific, Inc. (n.d.). Reactive Black 5 Safety Data Sheet..d.).
Sources
- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Benzylsilane synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. PubChemLite - (4-bromobenzyl)trimethylsilane (C10H15BrSi) [pubchemlite.lcsb.uni.lu]
Introduction: A Bifunctional Building Block for Advanced Synthesis
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of (4-Bromobenzyl)trimethylsilane
(4-Bromobenzyl)trimethylsilane is a versatile organosilicon compound that holds significant potential for researchers and professionals in drug development and materials science. Its molecular architecture, featuring a trimethylsilyl group attached to a benzyl moiety that is also substituted with a bromine atom, provides two distinct reactive sites. This bifunctionality allows for a range of orthogonal chemical transformations, making it a valuable intermediate in complex molecular construction.
The presence of the bromine atom on the aromatic ring offers a handle for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the benzyltrimethylsilane unit can be exploited in reactions involving the cleavage of the carbon-silicon bond or used to influence the electronic properties and reactivity of the molecule.
This guide provides a comprehensive overview of the molecular structure, spectroscopic signature, synthesis, and potential applications of (4-Bromobenzyl)trimethylsilane, grounded in established chemical principles and data from analogous compounds due to the limited availability of direct experimental data for this specific molecule.
Molecular Structure and Physicochemical Properties
The fundamental properties of (4-Bromobenzyl)trimethylsilane are summarized in the table below.
| Property | Value | Source |
| CAS Number | 17095-20-4 | |
| Molecular Formula | C₁₀H₁₅BrSi | |
| Molecular Weight | 243.22 g/mol | |
| Boiling Point | 96 °C at 5 Torr | |
| Melting Point | 26-29 °C | |
| Density | 1.190 g/mL at 20 °C |
The molecular structure consists of a central benzene ring, para-substituted with a bromine atom and a trimethylsilylmethyl group (-CH₂Si(CH₃)₃). The presence of the methylene spacer distinguishes it from its isomer, (4-bromophenyl)trimethylsilane, where the silicon atom is directly attached to the aromatic ring. This structural difference has significant implications for its reactivity and spectroscopic properties.
Caption: 2D representation of (4-Bromobenzyl)trimethylsilane.
Proposed Synthesis: A Grignard-Based Approach
A robust and widely applicable method for the synthesis of benzylsilanes involves the reaction of a Grignard reagent with a chlorosilane.[1] This approach is proposed here for the synthesis of (4-Bromobenzyl)trimethylsilane from the readily available starting material, 4-bromobenzyl bromide.
The causality behind this experimental choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic silicon center of chlorotrimethylsilane, forming a stable carbon-silicon bond. The use of an ethereal solvent such as tetrahydrofuran (THF) is crucial as it solvates the magnesium ion, facilitating the formation and reactivity of the Grignard reagent.[2]
Caption: Proposed workflow for the synthesis of (4-Bromobenzyl)trimethylsilane.
Detailed Experimental Protocol (Proposed)
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
The apparatus is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium turnings.
-
A solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary.
-
The reaction mixture is stirred, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Chlorotrimethylsilane:
-
The Grignard solution is cooled to 0 °C in an ice bath.
-
A solution of chlorotrimethylsilane (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight to ensure complete reaction.
-
-
Workup and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure (4-Bromobenzyl)trimethylsilane.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals corresponding to the trimethylsilyl protons, the benzylic methylene protons, and the two sets of aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~0.0 | Singlet | 9H | -Si(CH₃)₃ | The protons of the trimethylsilyl group are highly shielded and typically appear as a sharp singlet near 0 ppm. |
| ~2.0 | Singlet | 2H | -CH₂-Si | The benzylic protons are deshielded by the adjacent aromatic ring and are expected to appear as a singlet. |
| ~6.9 | Doublet | 2H | Ar-H (ortho to -CH₂Si(CH₃)₃) | These aromatic protons are expected to be a doublet due to coupling with the adjacent protons. |
| ~7.3 | Doublet | 2H | Ar-H (ortho to -Br) | These aromatic protons are deshielded by the electron-withdrawing bromine atom and are expected to appear further downfield as a doublet. |
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the methyl carbons of the trimethylsilyl group, the benzylic methylene carbon, and the four distinct carbons of the para-substituted aromatic ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ -1.0 | -Si(CH₃)₃ | The carbons of the trimethylsilyl group are highly shielded. |
| ~ 25 | -CH₂-Si | The benzylic carbon signal. |
| ~119 | C-Br | The carbon atom attached to the bromine is expected to be deshielded, but the "heavy atom effect" can cause a slight upfield shift compared to other substituted benzenes.[5] |
| ~129 | Ar-C (ortho to -CH₂Si(CH₃)₃) | Aromatic carbon signal. |
| ~131 | Ar-C (ortho to -Br) | Aromatic carbon signal, deshielded by the adjacent bromine. |
| ~140 | C-CH₂ | The ipso-carbon attached to the benzyl group. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by absorptions corresponding to the aromatic ring and the trimethylsilyl group.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3010 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch (from -CH₂- and -CH₃) |
| ~1590, 1490 | Medium-Strong | Aromatic C=C stretching vibrations |
| ~1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode), characteristic for trimethylsilyl groups.[6] |
| ~840-760 | Strong | Si-C stretch and out-of-plane C-H bending of the para-substituted ring. |
| ~1100-1000 | Medium | C-Br stretch region |
Mass Spectrometry (Predicted)
The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion | Notes |
| 242/244 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| 227/229 | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety. |
| 163 | [M - Br]⁺ | Loss of the bromine atom. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |
| 73 | [Si(CH₃)₃]⁺ | A very common and often base peak for trimethylsilyl compounds. |
This predicted data is based on data available from PubChem.[7]
Reactivity and Applications in Synthesis
The dual functionality of (4-Bromobenzyl)trimethylsilane makes it a valuable tool in multi-step organic synthesis.
-
Cross-Coupling Reactions: The aryl bromide moiety is a versatile functional group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[8] This allows for the introduction of a wide variety of substituents at the para-position of the benzyl group.
-
Reactions of the Benzylsilane Moiety: Benzylsilanes can undergo a variety of transformations. The silicon group can act as a directing group in electrophilic aromatic substitution or be cleaved under certain conditions. The benzylic position can also be functionalized.
The strategic advantage of this reagent lies in the ability to perform sequential reactions at the two different sites. For example, a cross-coupling reaction could be performed at the aryl bromide position, followed by a transformation involving the benzylsilane moiety, or vice versa.
Safety and Handling
While a specific safety data sheet for (4-Bromobenzyl)trimethylsilane is not widely available, based on its structure and the safety information for related compounds, it should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from oxidizing agents and moisture.
Conclusion
(4-Bromobenzyl)trimethylsilane is a promising bifunctional reagent for advanced organic synthesis. While direct experimental data is limited, a comprehensive understanding of its molecular structure, properties, and reactivity can be inferred from established chemical principles and data from analogous compounds. The synthetic protocol and predicted spectroscopic data provided in this guide offer a valuable resource for researchers looking to utilize this versatile building block in their synthetic endeavors. As with any chemical, proper safety precautions should always be observed during its handling and use.
References
-
PubChem. 4-Bromotoluene. National Center for Biotechnology Information. [Link]
-
The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. [Link]
-
PubChem. (4-bromobenzyl)trimethylsilane. National Center for Biotechnology Information. [Link]
-
ChemBK. (4-BROMOBENZYL)TRIMETHYLSILANE. [Link]
-
Gelest, Inc. Grignard Reagents and Silanes. [Link]
-
Organic Chemistry Portal. Benzylsilane synthesis. [Link]
-
PubChem. Benzyltrimethylsilane. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]
-
EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
-
Tuulmets, A., & Pällin, V. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076. [Link]
-
ResearchGate. Solvent screening of benzyl bromide Grignard reaction. [Link]
-
ResearchGate. 1H-NMR spectrum and TGA graph for the synthesized benzyltriphenylphosphonium bromide (BTPB). [Link]
-
ResearchGate. Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors. [Link]
- Pine, S. H., Pettit, G. R., C-h, G., Henkel, J. G., & Wood, J. (1985). The reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 1, 1-6.
-
Semantic Scholar. Reactions of allylsilanes and application to organic synthesis. [Link]
-
ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl alcohol and [EMIM] OAc. [Link]
-
ResearchGate. 1 H NMR spectrum (CDCl 3 ) and 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
NIST WebBook. Benzene, 1-bromo-4-methyl-. [Link]
-
NIST WebBook. Benzyl nitrile. [Link]
-
Matilda. Synthesis of Alkynylsilanes: A Review of the State of the Art. [Link]
-
Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Organic Syntheses. 3-methyl-3-phenyl-1-pentene. [Link]
-
Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Link]
-
MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
Progressive Academic Publishing. SPECTROSCOPY STUDY OF BENZYL-TYPE RADICAL MOLECULE. [Link]
-
SpectraBase. 4-Bromotoluene. [Link]
-
Homework.Study.com. How many signals appear in the proton-decoupled {13}^C NMR spectrum of 2-bromotoluene?. [Link]
-
Sedici. Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. [Link]
-
YouTube. Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!. [Link]
-
Reddit. IR Spectrum of Benzyl Alcohol(?). [Link]
-
PubMed. Mass spectral fragmentation of trimethylsilylated small molecules. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylbenzylsilane | C10H16Si | CID 69862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. gelest.com [gelest.com]
- 7. eprints.usm.my [eprints.usm.my]
- 8. 4-Bromotoluene | C7H7Br | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Introduction: The Versatility of a Silylated Benzyl Halide
An In-Depth Technical Guide to the Synthesis of (4-Bromobenzyl)trimethylsilane
(4-Bromobenzyl)trimethylsilane is an organosilicon compound featuring a trimethylsilyl group attached to a brominated benzyl moiety.[1][2] This structure makes it a valuable bifunctional reagent in organic synthesis. The trimethylsilyl group can act as a stabilizing group, a directing group, or a precursor to a carbanion, while the bromo-substituted aromatic ring is primed for a wide array of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights and step-by-step protocols for researchers in synthetic chemistry and drug development.
Pathway 1: Grignard Reaction of 4-Bromobenzyl Halide with Trimethylsilyl Chloride
This is the most classical and direct approach. The core of this method involves the formation of a Grignard reagent from 4-bromobenzyl bromide, which then acts as a potent nucleophile to attack an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).
Causality and Mechanistic Insights
The formation of the Grignard reagent is an oxidative insertion of magnesium into the carbon-bromine bond of 4-bromobenzyl bromide.[3] This process inverts the polarity of the benzylic carbon from electrophilic to nucleophilic, an effect known as "umpolung".[3] The resulting organomagnesium halide exists in a complex equilibrium (the Schlenk equilibrium) between the monomer (RMgX), the dimer, and the species R₂Mg and MgX₂.[3] The subsequent reaction with TMSCl is a straightforward nucleophilic substitution at the silicon center, where the benzylic carbanion displaces the chloride ion. The choice of an ether-based solvent like diethyl ether (Et₂O) or tetrahydrofuran (THF) is critical, as it solvates the magnesium species, preventing aggregation and maintaining its reactivity.[3][4] THF generally promotes faster reactions compared to diethyl ether.[5]
Reaction Scheme: Grignard Pathway
Caption: Grignard reaction pathway.
Detailed Experimental Protocol
Note: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to prevent moisture from quenching the Grignard reagent.[6]
-
Apparatus Setup: A three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. The system is flame-dried under a flow of inert gas and allowed to cool to room temperature.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.[3][7]
-
Add anhydrous diethyl ether or THF via cannula.
-
Dissolve 4-bromobenzyl bromide (1.0 eq.) in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gentle warming or sonication may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]
-
-
Silylation:
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Add trimethylsilyl chloride (1.1 eq.), dissolved in the same anhydrous solvent, dropwise via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 20 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield (4-Bromobenzyl)trimethylsilane as a colorless to pale yellow liquid.[1]
-
Data Summary
| Reagent/Parameter | Molar Ratio (to substrate) | Notes |
| 4-Bromobenzyl bromide | 1.0 | Must be pure and dry. |
| Magnesium | 1.2 | Excess ensures full conversion. |
| Trimethylsilyl chloride | 1.1 | Slight excess drives reaction to completion. |
| Solvent | - | Anhydrous Diethyl Ether or THF.[3] |
| Temperature | Reflux (formation), 0 °C to RT (silylation) | Control is key to prevent side reactions. |
| Typical Yield | 70-85% | Dependent on purity of reagents and anhydrous conditions. |
Pathway 2: Reaction of (Trimethylsilyl)methylmagnesium Chloride with 4-Bromobenzyl Halide
This alternative pathway reverses the roles of the reactants. Here, a silylated Grignard reagent, (trimethylsilyl)methylmagnesium chloride, is prepared and used as the nucleophile to displace a halide on the benzylic carbon of a suitable precursor like 1-bromo-4-(bromomethyl)benzene.
Causality and Mechanistic Insights
This approach is advantageous when the starting benzyl halide is more readily available or when the formation of the benzylic Grignard in Pathway 1 is problematic (e.g., due to steric hindrance or other functional groups). The (trimethylsilyl)methylmagnesium chloride is prepared from (chloromethyl)trimethylsilane and magnesium.[8] This silyl-Grignard reagent is a robust nucleophile that readily participates in Sₙ2 reactions with activated halides like benzylic bromides.
Workflow: Silyl-Grignard Pathway
Caption: Experimental workflow for the silyl-Grignard pathway.
Detailed Experimental Protocol
-
Preparation of (Trimethylsilyl)methylmagnesium chloride:
-
Following the procedure outlined in Organic Syntheses, activate magnesium turnings (1.1 eq.) in a flame-dried, three-necked flask under inert atmosphere.[8]
-
Add anhydrous diethyl ether.
-
Slowly add (chloromethyl)trimethylsilane (1.0 eq.) at a rate that maintains gentle reflux.
-
After addition, heat the mixture under reflux for an additional 30 minutes to ensure complete formation.[8] Cool the resulting solution to room temperature.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 4-bromobenzyl bromide (0.95 eq.) in anhydrous THF.
-
Cool the solution of the silyl-Grignard reagent in an ice bath.
-
Add the 4-bromobenzyl bromide solution dropwise to the Grignard reagent.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
-
Workup and Purification:
-
The workup and purification procedure is identical to that described in Pathway 1.
-
Pathway 3: Modern Deborylative Silylation of Benzylboronates
Recent advancements have provided alternative, transition-metal-free methods for C-Si bond formation. One such method involves the alkoxide base-promoted deborylative silylation of benzylic organoboronates.[10][11]
Principle and Advantages
This method leverages the conversion of a C-B bond to a C-Si bond.[11] Benzylic boronates, which are readily prepared via various methods, react with a chlorosilane in the presence of a strong base like potassium tert-butoxide (KOtBu). This approach offers excellent functional group tolerance and avoids the highly reactive and moisture-sensitive Grignard reagents, making it a valuable alternative for complex substrates.[10][11]
General Protocol Outline
-
A mixture of the 4-bromobenzyl boronate ester (e.g., pinacol ester) (1.0 eq.), the chlorosilane (e.g., trimethylsilyl chloride) (1.5 eq.), and KOtBu (2.0 eq.) is stirred in a suitable solvent like THF at elevated temperatures (e.g., 100 °C) under an argon atmosphere for several hours.[10]
-
After cooling, the reaction is quenched, and the product is extracted and purified using standard techniques, typically silica gel chromatography.
Appendix: Preparation of the Key Precursor, 4-Bromobenzyl Bromide
The primary starting material for Pathway 1 and 2, 4-bromobenzyl bromide, is typically synthesized via the free-radical bromination of 4-bromotoluene.[12][13][14]
Protocol: Radical Bromination of 4-Bromotoluene
-
Setup: Dissolve 4-bromotoluene (1.0 eq.) in a dry, inert solvent like carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser and a dropping funnel.[12]
-
Initiation: Heat the solution to reflux. The reaction is initiated by irradiating the mixture with a high-intensity lamp (e.g., 500-watt photolamp).[12]
-
Bromination: Add elemental bromine (Br₂) (1.0-1.1 eq.) dropwise. The rate of addition should be controlled so that the red color of the bromine dissipates before the next drop is added.[12] The evolved HBr gas should be directed to a scrubber.
-
Workup: After the addition is complete, continue irradiation for a short period. Cool the solution, wash it sequentially with water and an aqueous sodium bicarbonate solution to remove any remaining HBr or Br₂.[12]
-
Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude 4-bromobenzyl bromide can be purified by recrystallization from a solvent like ethanol, yielding a white solid.[12][13]
Conclusion
The synthesis of (4-Bromobenzyl)trimethylsilane is most reliably achieved through two primary Grignard-based pathways. The choice between forming a benzylic Grignard to react with TMSCl or using a silyl-Grignard to react with a benzylic halide depends on precursor availability and substrate compatibility. For more sensitive substrates, modern methods like deborylative silylation present a powerful, albeit less common, alternative. Mastery of these techniques, particularly the rigorous exclusion of moisture for organometallic routes, is paramount to achieving high yields of this versatile synthetic building block.
References
- ChemBK. (4-BROMOBENZYL)TRIMETHYLSILANE - Introduction.
- Organic Syntheses. (Trimethylsilyl)methylmagnesium chloride.
- Supporting Information for Zinc(II)-Catalyzed Grignard Addition to Ketones with RMgBr and RMgI.
- PubChemLite. (4-bromobenzyl)trimethylsilane (C10H15BrSi).
- ADICHEMISTRY.
- Angewandte Chemie International Edition. Continuous Flow Preparation of Benzylic Sodium Organometallics.
- National Institutes of Health (NIH). Continuous Flow Preparation of Benzylic Sodium Organometallics.
- ResearchGate. (PDF)
- PrepChem.com.
- Gelest, Inc. GRIGNARD REAGENTS AND SILANES.
- Guidechem. How is 4-Bromobenzyl bromide synthesized?.
- Thieme E-Books. Product Subclass 10: Alkyl Grignard Reagents.
- PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- National Institutes of Health (NIH).
- Chem-Impex. 4-Bromobenzyl bromide.
Sources
- 1. chembk.com [chembk.com]
- 2. PubChemLite - (4-bromobenzyl)trimethylsilane (C10H15BrSi) [pubchemlite.lcsb.uni.lu]
- 3. adichemistry.com [adichemistry.com]
- 4. gelest.com [gelest.com]
- 5. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. orgsyn.org [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. Page loading... [wap.guidechem.com]
- 14. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to (4-Bromobenzyl)trimethylsilane: Properties, Synthesis, and Applications
(4-Bromobenzyl)trimethylsilane is a versatile bifunctional organosilicon compound of significant interest to researchers and synthetic chemists in the fields of drug discovery, materials science, and organic synthesis. Its unique structure, featuring a bromine atom amenable to cross-coupling reactions and a chemically robust trimethylsilyl group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed synthetic protocols, and key applications.
Physicochemical and Spectroscopic Profile
(4-Bromobenzyl)trimethylsilane is a colorless to pale yellow liquid at room temperature.[1] Its fundamental physical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 17095-20-4 | [1][2] |
| Molecular Formula | C₁₀H₁₅BrSi | [1][2] |
| Molecular Weight | 243.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 26-29 °C | [1][2][3] |
| Boiling Point | 96 °C at 5 Torr; 244.7 °C at 760 mmHg | [1][2] |
| Density | 1.190 g/mL at 20 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.531 | [1][3] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, ketones, and aromatic hydrocarbons; insoluble in water. | [1] |
Spectroscopic Characterization
The structural identity of (4-Bromobenzyl)trimethylsilane is unequivocally confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the trimethylsilyl, benzylic, and aromatic protons. The nine protons of the trimethylsilyl group typically appear as a sharp singlet at approximately 0.0 ppm. The benzylic protons (CH₂) will present as a singlet around 2.0-2.5 ppm. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring, with two doublets in the range of 6.9-7.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the trimethylsilyl methyl carbons near 0 ppm. The benzylic carbon will appear around 25-30 ppm. The aromatic carbons will have distinct signals in the region of 120-140 ppm, with the carbon bearing the bromine atom being the most downfield.
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. Strong bands corresponding to the Si-C stretching vibrations of the trimethylsilyl group are observed around 840-860 cm⁻¹ and 1250 cm⁻¹.[4] Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C-C stretching within the aromatic ring appears in the 1400-1600 cm⁻¹ region.[5]
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ will be observed at m/z 242 and 244 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. A prominent fragment ion is often observed at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.[6][7] Another significant fragmentation pathway involves the loss of a benzyl radical to give the bromophenyl(trimethylsilyl)methyl cation.
Synthesis and Handling
Synthetic Protocol: Grignard Reaction
A common and effective method for the synthesis of (4-Bromobenzyl)trimethylsilane involves the reaction of the corresponding Grignard reagent with trimethylsilyl chloride.[8][9]
Diagram of Synthetic Workflow:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add (4-Bromobenzyl)trimethylsilane (1.0 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2.0 equivalents). [10]2. Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.
-
Reaction: Heat the mixture to 80-100 °C and stir for the required time (monitored by TLC or GC-MS).
-
Workup: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated.
-
Purification: The product is purified by column chromatography on silica gel.
Manipulation of the Trimethylsilyl Group
The trimethylsilyl group is generally stable under many reaction conditions but can be selectively removed (deprotected) when desired. [11]This is typically achieved using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or by treatment with acids. [1][12]This deprotection reveals a benzyl group that can undergo further transformations.
Conclusion
(4-Bromobenzyl)trimethylsilane is a highly useful and versatile reagent in modern organic synthesis. Its well-defined physical and spectroscopic properties, coupled with its predictable reactivity, make it an invaluable tool for the construction of complex molecules. Proper understanding of its synthesis, handling, and reaction scope is crucial for its effective and safe utilization in the laboratory.
References
-
ChemBK. (4-BROMOBENZYL)TRIMETHYLSILANE. Retrieved from [Link]
-
ChemWhat. (4-BROMOBENZYL)TRIMETHYLSILANE CAS#: 17095-20-4. Retrieved from [Link]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - (4-Bromobenzyl)trimethylsilane.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Organic Synthesis Intermediate: Understanding the Chemistry of (4-Bromophenylethynyl)trimethylsilane. Retrieved from [Link]
-
Wikipedia. (2024). Trimethylsilyl group. Retrieved from [Link]
-
PubChem. (4-bromobenzyl)trimethylsilane. Retrieved from [Link]
-
Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(6), 517-623. [Link]
-
Kind, T., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245-257. [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction [Table]. Retrieved from [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
-
UCLA Division of Physical Sciences. (n.d.). IR Chart. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. Retrieved from [Link]
-
PubMed. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. Journal of Organic Chemistry, 69(15), 5071-5076. [Link]
-
PubMed Central (PMC). (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI).
-
Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane [Diagram]. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylid.
-
PubChem. (n.d.). (4-Bromophenylethynyl)trimethylsilane. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.
-
Organic Syntheses. (n.d.). (1,4-DIOXASPIRO[4.5]DEC-7-EN-8-YLOXY)TRIMETHYLSILANE. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction [Table]. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group.
- ScienceDirect. (n.d.). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts.
-
ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2. 1 H NMR spectrum (250 MHz, CDCl ) of trimethyl(4-methoxybenzyloxy)silane. [Diagram]. Retrieved from [Link]
-
SpectraBase. (n.d.). (4-Bromophenyl)trimethylsilane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
UCLA Division of Physical Sciences. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
(4-Bromobenzyl)trimethylsilane: A Technical Guide to Its Mechanisms of Action in Synthetic Chemistry
For drug development professionals, researchers, and scientists, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. (4-Bromobenzyl)trimethylsilane has emerged as a uniquely versatile reagent, prized for its dual reactivity that enables a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, moving beyond simple reaction lists to explain the underlying principles that govern its utility in modern organic synthesis.
Foundational Principles: Understanding the Dual-Reactivity Core
(4-Bromobenzyl)trimethylsilane, with the chemical formula C10H15BrSi, is a bifunctional organosilicon compound.[1][2] Its power lies in the strategic placement of two key functional groups on a benzyl scaffold: a trimethylsilyl (TMS) group at the benzylic position and a bromine atom on the aromatic ring. This architecture allows for selective and orthogonal chemical manipulations.
-
The Benzylic Silyl Group : The C-Si bond at the benzylic position is highly polarized and significantly weakens the adjacent C-H bond. This facilitates the generation of a stabilized benzylic anion, a potent nucleophile for carbon-carbon bond formation.[3]
-
The Aryl Bromide : The bromine atom serves as a classical handle for a multitude of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for constructing C-C and C-heteroatom bonds.[4]
This guide will dissect the primary mechanistic pathways stemming from these two reactive centers.
Mechanism I: Generation and Reactivity of the α-Silyl Benzyl Anion
One of the most powerful applications of (4-bromobenzyl)trimethylsilane is its role as a precursor to the 4-bromobenzyl carbanion. This is not a trivial transformation for standard benzyl halides, which are prone to self-condensation (Wurtz coupling). The presence of the TMS group provides a reliable pathway for generating this valuable reactive intermediate.
Causality of Anion Formation
The trimethylsilyl group stabilizes an adjacent carbanion through a phenomenon known as negative hyperconjugation (or σ-π interaction). The lone pair of the carbanion can delocalize into the antibonding (σ*) orbital of the C-Si bond. This delocalization lowers the energy of the anion, making the corresponding benzylic proton more acidic and thus easier to remove with a suitable base.
Experimental Workflow: Anion Generation and Electrophilic Quench
The following protocol details the generation of the 4-bromobenzyl anion and its subsequent reaction with an electrophile, such as benzaldehyde.
Protocol 1: Synthesis of 1-(4-bromophenyl)-2-phenylethan-1-ol
-
Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition : Add (4-bromobenzyl)trimethylsilane (1.0 mmol, 243 mg) to the cooled THF.
-
Deprotonation : Slowly add n-butyllithium (n-BuLi, 1.1 mmol, 1.6 M solution in hexanes) dropwise to the stirring solution. The solution may develop a color, indicating anion formation. Stir for 30 minutes at -78 °C.
-
Scientist's Note : The use of a strong, non-nucleophilic base like n-BuLi is critical. The low temperature (-78 °C) is essential to prevent side reactions and ensure the stability of the organolithium species.
-
-
Electrophilic Quench : Add a solution of benzaldehyde (1.2 mmol, 127 mg) in anhydrous THF (2 mL) dropwise to the reaction mixture.
-
Reaction Monitoring : Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution (10 mL).
-
Extraction & Purification : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Diagram 1: Generation of the 4-Bromobenzyl Anion and Nucleophilic Addition
Mechanism II: The Peterson Olefination Pathway
A significant extension of the α-silyl carbanion's reactivity is the Peterson Olefination.[5][6] This reaction provides a powerful alternative to the Wittig reaction for the synthesis of alkenes.[5] The key intermediate is the β-hydroxysilane formed after the carbanion adds to a ketone or aldehyde.[7] This intermediate can be induced to eliminate trimethylsilanol to form a double bond.
Stereochemical Control
A major advantage of the Peterson Olefination is the ability to control the stereochemistry (E/Z) of the resulting alkene. This is achieved by choosing either acidic or basic conditions for the elimination step, which proceed via different stereospecific pathways.[8][9]
-
Acid-catalyzed elimination proceeds via an anti-elimination mechanism.
-
Base-catalyzed elimination proceeds via a syn-elimination mechanism, often through a cyclic pentacoordinate silicon intermediate.[7]
By separating the diastereomeric β-hydroxysilane intermediates before elimination, one can access either the (E) or (Z) alkene from the same starting materials.[7]
Diagram 2: Stereoselective Elimination in the Peterson Olefination
Mechanism III: Palladium-Catalyzed Cross-Coupling Reactions
Independent of the reactivity at the benzylic position, the C(sp²)-Br bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of a vast array of substituents, including aryl, vinyl, alkynyl, and alkyl groups.
The Catalytic Cycle
The general mechanism for these reactions, such as the Suzuki, Heck, or Sonogashira couplings, follows a well-established catalytic cycle involving a Palladium(0) catalyst.[10][11]
-
Oxidative Addition : The low-valent Pd(0) catalyst inserts into the C-Br bond of (4-bromobenzyl)trimethylsilane, forming a Pd(II) intermediate.[12]
-
Transmetalation (for Suzuki, etc.) : The second coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the bromide.[11][12]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Experimental Workflow: Suzuki-Miyaura Coupling
The following protocol outlines a typical Suzuki-Miyaura coupling to form a biaryl structure, demonstrating the utility of the aryl bromide handle.
Protocol 2: Synthesis of 4-(Trimethylsilylmethyl)-1,1'-biphenyl
-
Preparation : In a Schlenk flask, combine (4-bromobenzyl)trimethylsilane (1.0 mmol, 243 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K2CO3, 3.0 mmol, 414 mg).
-
Catalyst Addition : Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 mmol, 35 mg).
-
Scientist's Note : The choice of catalyst and ligand can be critical for optimizing yield and reaction scope. Pd(PPh3)4 is a common and effective general-purpose catalyst for Suzuki couplings.
-
-
Solvent Addition : Add a mixture of toluene (8 mL) and water (2 mL). The biphasic system is typical for Suzuki reactions, with the base residing in the aqueous phase.
-
Reaction Execution : Heat the mixture to 90 °C with vigorous stirring under an inert atmosphere for 12-16 hours.
-
Monitoring and Workup : Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification : Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify the residue by column chromatography to yield the desired biphenyl product.
Diagram 3: General Catalytic Cycle for Suzuki-Miyaura Coupling
Comparative Data and Applications
The choice of mechanism to employ depends entirely on the synthetic goal. The table below summarizes the key transformations and their typical applications.
| Mechanism | Key Reagents | Bond Formed | Typical Application |
| Anion Formation | Strong Base (n-BuLi), Electrophile (Aldehyde, Ketone) | C-C | Synthesis of substituted benzylic alcohols |
| Peterson Olefination | Strong Base, Carbonyl; then Acid or Base | C=C | Stereoselective synthesis of stilbene derivatives |
| Suzuki Coupling | Pd Catalyst, Boronic Acid, Base | C(sp²)-C(sp²) | Synthesis of biaryl compounds and functional materials |
| Sonogashira Coupling | Pd/Cu Catalysts, Terminal Alkyne, Base | C(sp²)-C(sp) | Construction of aryl-alkyne conjugated systems |
Conclusion
(4-Bromobenzyl)trimethylsilane is a powerful and versatile reagent whose mechanisms of action are rooted in the distinct and complementary reactivity of its benzylic silyl and aryl bromide moieties. For the research scientist and drug development professional, a deep understanding of these pathways—from the principles of carbanion stabilization to the intricacies of palladium catalytic cycles—is essential. This knowledge enables the rational design of complex synthetic routes, allowing for the precise and efficient construction of novel molecular entities for pharmaceutical and materials science applications. By mastering the selective manipulation of this reagent, chemists can unlock a broad spectrum of synthetic possibilities.
References
-
ResearchGate. Synthetic utility of benzylic trimethylsilane and benzylic... Available at: [Link]
-
Organic Chemistry Portal. Peterson Olefination. Available at: [Link]
-
Chem LibreTexts. Peterson olefination. Available at: [Link]
-
ChemBK. (4-BROMOBENZYL)TRIMETHYLSILANE. Available at: [Link]
-
Wikipedia. Peterson olefination. Available at: [Link]
-
NROChemistry. Peterson Olefination. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. Available at: [Link]
-
Chemistry Notes. Peterson Olefination Reaction, Mechanism, and Applications. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane. Available at: [Link]
-
Royal Society of Chemistry. Palladium-catalyzed C(sp3)–Si cross-coupling silylation of benzyl halides with hydrosilanes. Available at: [Link]
-
Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Wikipedia. Cross-coupling reaction. Available at: [Link]
-
PubChem. (4-bromobenzyl)trimethylsilane (C10H15BrSi). Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. PubChemLite - (4-bromobenzyl)trimethylsilane (C10H15BrSi) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. grokipedia.com [grokipedia.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Peterson Olefination [organic-chemistry.org]
- 8. Peterson olefination - Wikipedia [en.wikipedia.org]
- 9. Peterson Olefination | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Synthetic Utility of (4-Bromobenzyl)trimethylsilane
This technical guide provides an in-depth exploration of the core reactions and synthetic applications of (4-Bromobenzyl)trimethylsilane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles and causality that govern experimental choices. We will delve into the distinct reactivity of its two primary functional handles—the aryl bromide and the benzyltrimethylsilane moiety—to build a comprehensive understanding of its role as a versatile building block in modern organic synthesis.
Introduction: A Bifunctional Linchpin for Molecular Construction
(4-Bromobenzyl)trimethylsilane, with the chemical formula C₁₀H₁₅BrSi, is an organosilicon compound that serves as a powerful and versatile intermediate.[1][2] Its synthetic value stems from the orthogonal reactivity of its two key functional groups:
-
The Aryl Bromide: This moiety provides a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3] This is the primary site for building molecular complexity outward from the aromatic ring.
-
The Benzyltrimethylsilane Group: This feature offers a more nuanced set of synthetic possibilities. The trimethylsilyl (TMS) group can stabilize an adjacent, or alpha, carbanion, facilitating the formation of a nucleophilic benzylic anion for subsequent reactions.[4] Furthermore, the carbon-silicon bond itself can be cleaved or participate in unique rearrangements.[5][6]
This dual-reactivity allows for sequential and highly controlled functionalization, making it an indispensable tool for constructing complex aromatic and benzylic scaffolds found in pharmaceuticals and advanced materials.[3][7]
Core Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₅BrSi |
| Molecular Weight | 243.21 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 201 °C[1] |
| Solubility | Soluble in common organic solvents (ethers, hydrocarbons); insoluble in water[1] |
Synthesis of (4-Bromobenzyl)trimethylsilane
The reliable synthesis of (4-Bromobenzyl)trimethylsilane is fundamental to its application. While several methods exist, a common and effective approach involves the reaction of the corresponding Grignard reagent with trimethylsilyl chloride. This method avoids the use of strongly basic organolithium reagents, which can sometimes lead to side reactions.[8]
Workflow: Synthesis via Grignard Reagent
Caption: Synthesis of (4-Bromobenzyl)trimethylsilane via a Grignard intermediate.
Experimental Protocol: Synthesis of (4-Bromobenzyl)trimethylsilane
Materials:
-
4-Bromobenzyl bromide
-
Magnesium turnings, activated
-
Anhydrous tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Iodine (one crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Formation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine and gently warm the flask until the purple vapor appears.
-
Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, evidenced by heat evolution and disappearance of the iodine color. Maintain a gentle reflux by controlling the addition rate. After addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
Silylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add trimethylsilyl chloride (1.3 equivalents) dropwise via a syringe, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield (4-Bromobenzyl)trimethylsilane as a clear liquid.
Part I: Reactions at the C-Br Bond - A Gateway to Cross-Coupling
The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling, a cornerstone of modern synthesis for forming C-C bonds.[9] The general mechanism for these reactions follows a well-established catalytic cycle.
General Catalytic Cycle for Pd-Catalyzed Cross-Coupling
Caption: The canonical catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) and is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents.[10][11]
Causality in Protocol Design:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is common.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is essential to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10] The choice of base can be critical and depends on the substrate's sensitivity.
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[12]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add (4-Bromobenzyl)trimethylsilane (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent & Degassing: Add a solvent mixture, such as toluene/ethanol/water (4:1:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Kumada-Corriu Coupling
The Kumada coupling is a powerful method that utilizes a highly reactive Grignard reagent (R-MgX) as the organometallic partner.[9][13] While its high reactivity limits its functional group tolerance compared to the Suzuki reaction, it is exceptionally useful for robust substrates and is often very fast and high-yielding.[14]
Causality in Protocol Design:
-
Catalyst: Both nickel (e.g., Ni(dppp)Cl₂) and palladium (e.g., Pd(dppf)Cl₂) catalysts are effective. Nickel catalysts are often cheaper and highly reactive, while palladium catalysts can offer broader scope and milder conditions.[14][15]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are mandatory to maintain the stability of the Grignard reagent.[9]
-
Exclusion of Water: The protocol must be strictly anhydrous, as Grignard reagents are potent bases and will be quenched by any protic source.
Experimental Protocol: Kumada Coupling [16]
-
Setup: To a flame-dried, inert-atmosphere flask, add the catalyst (e.g., Ni(dppp)Cl₂, 1-3 mol%) and anhydrous THF.
-
Addition of Substrate: Add (4-Bromobenzyl)trimethylsilane (1.0 equiv) to the flask.
-
Addition of Grignard: Cool the mixture to 0 °C. Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.3 equiv) dropwise. An exothermic reaction is often observed.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours).
-
Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by chromatography.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne.[17][18] This reaction is distinguished by its use of a copper(I) co-catalyst.
Causality in Protocol Design:
-
Dual Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step onto the palladium center.[19][20]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both to neutralize the HBr formed and to deprotonate the terminal alkyne.[18]
Experimental Protocol: Sonogashira Coupling
-
Setup: In an inert-atmosphere flask, dissolve (4-Bromobenzyl)trimethylsilane (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent like THF or DMF.
-
Addition of Reagents: Add the terminal alkyne (1.2 equiv) followed by the amine base (e.g., Et₃N, 2.5 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Workup: Dilute the mixture with ethyl acetate and wash with dilute HCl (to remove the amine), followed by water and brine. Dry the organic phase, concentrate, and purify the product by column chromatography.
| Reaction | Organometallic Partner | Key Additive(s) | Typical Solvents |
| Suzuki-Miyaura | Boronic Acid/Ester | Aqueous Base (K₂CO₃) | Toluene/H₂O, Dioxane |
| Kumada-Corriu | Grignard Reagent | None (Strictly Anhydrous) | THF, Diethyl Ether |
| Sonogashira | Terminal Alkyne | Cu(I) salt, Amine Base | THF, DMF, Et₃N |
Part II: Reactions of the Benzyltrimethylsilane Moiety
The benzyltrimethylsilane group provides a complementary set of reactivities, centered around the unique properties of the carbon-silicon bond and the influence of the silicon atom on the adjacent benzylic position.
Generation and Reaction of the α-Silyl Benzylic Anion
The most significant reactivity of this moiety is the generation of a benzylic carbanion. The benzylic protons of (4-Bromobenzyl)trimethylsilane are acidic enough to be deprotonated by a strong, non-nucleophilic base (e.g., LDA, s-BuLi, KOtBu). The resulting anion is stabilized by the adjacent trimethylsilyl group, primarily through negative hyperconjugation (interaction of the carbanion p-orbital with the low-lying σ* orbital of the C-Si bond).[21]
This stabilized anion is a potent nucleophile that can react with a wide range of electrophiles.
Workflow: Anion Generation and Electrophilic Quench
Sources
- 1. chembk.com [chembk.com]
- 2. PubChemLite - (4-bromobenzyl)trimethylsilane (C10H15BrSi) [pubchemlite.lcsb.uni.lu]
- 3. nbinno.com [nbinno.com]
- 4. Beyond Benzyl Grignards: Facile Generation of Benzyl Carbanions from Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 6. A Si-Based Benzylic 1,4-Rearrangement/Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benthamopen.com [benthamopen.com]
- 13. Kumada Coupling [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Kumada Coupling | NROChemistry [nrochemistry.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Data for (4-Bromobenzyl)trimethylsilane: A Technical Guide
Introduction
(4-Bromobenzyl)trimethylsilane is a versatile organosilicon compound utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for generating benzylic anions. Its utility in drug development and materials science stems from the unique properties imparted by the trimethylsilyl group, which can influence steric interactions, electronic properties, and reactivity. A thorough understanding of its structural characteristics is paramount for its effective application. This guide provides a comprehensive analysis of the expected spectroscopic data for (4-Bromobenzyl)trimethylsilane, offering researchers a detailed reference for its characterization. While direct experimental spectra for this specific compound are not widely available in public databases, this document synthesizes predicted data based on established spectroscopic principles and data from analogous structures.
This guide is structured to provide not just the data, but also the underlying scientific rationale for the expected spectral features. We will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will present the expected data in tabular format, provide a standard experimental protocol, and offer a detailed interpretation of the spectral data, grounded in the molecular structure of (4-Bromobenzyl)trimethylsilane.
Molecular Structure and Atom Labeling
To facilitate the discussion of spectroscopic data, the atoms in (4-Bromobenzyl)trimethylsilane are labeled as shown in the diagram below. This labeling scheme will be used consistently throughout the guide.
Initial Investigations of (4-Bromobenzyl)trimethylsilane Stability: A Framework for Analysis and Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromobenzyl)trimethylsilane is a versatile organosilicon reagent utilized in a variety of synthetic applications, including cross-coupling reactions and as a precursor for functionalized materials.[1] The integrity of this reagent is paramount for reproducible and successful outcomes in drug discovery and development. This guide provides a comprehensive framework for investigating the chemical stability of (4-Bromobenzyl)trimethylsilane. We will move beyond simple procedural outlines to explore the underlying chemical principles that dictate its degradation. This document details a systematic approach, including forced degradation study design, robust analytical methodologies, and data interpretation, to establish a comprehensive stability profile.
Part 1: Foundational Principles of (4-Bromobenzyl)trimethylsilane Stability
Before embarking on experimental studies, it is crucial to understand the inherent chemical properties of (4-Bromobenzyl)trimethylsilane and its potential degradation liabilities. The molecule's stability is primarily governed by the lability of the benzylic carbon-silicon (C-Si) bond and the reactivity of the aryl bromide moiety.
1.1. Physicochemical Properties
A baseline understanding of the compound's properties is essential for designing relevant stability studies and analytical methods.
| Property | Value | Units | Reference |
| IUPAC Name | (4-bromobenzyl)trimethylsilane | - | [2] |
| CAS Number | 17095-20-4 | - | |
| Molecular Formula | C₁₀H₁₅BrSi | - | [3] |
| Molecular Weight | 243.21 | g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | - | [2] |
| Boiling Point | 201 | °C | [2] |
| Solubility | Soluble in common organic solvents (alcohols, ethers, ketones, aromatic hydrocarbons); poorly soluble in water. | - | [2] |
1.2. Theoretical Degradation Pathways
Several potential degradation pathways can be hypothesized based on the structure of (4-Bromobenzyl)trimethylsilane. These hypotheses form the basis for designing targeted forced degradation experiments.
-
Hydrolysis: The C-Si bond is the most probable site for hydrolytic cleavage. Organosilanes, particularly those with activating groups like a benzyl moiety, can be susceptible to cleavage in the presence of moisture, often catalyzed by acidic or basic conditions.[4][5] The expected products would be 4-bromotoluene and trimethylsilanol, the latter of which readily dimerizes to the more stable hexamethyldisiloxane. The stability of silyl groups to hydrolysis generally increases with steric bulk, but the trimethylsilyl group is among the most labile.[5]
-
Thermolysis: While silylated compounds are often more thermally stable than their parent molecules, high temperatures can induce degradation.[4] The weakest bonds are likely to cleave first. The C-Si bond is a candidate for homolytic cleavage at elevated temperatures, potentially leading to radical-mediated side reactions. Studies on organosilane self-assembled monolayers show decomposition can begin around 250 °C.[6]
-
Photolysis: The bromophenyl group is a chromophore that can absorb UV light. Aryl halides are known to undergo photolytic cleavage of the carbon-halogen bond, which could lead to radical intermediates and subsequent degradation products.[7] Therefore, exposure to light, as stipulated by ICH Q1B guidelines, is a critical stress condition to investigate.[8]
-
Oxidation: The benzylic C-H bonds are susceptible to oxidation, potentially forming an alcohol, aldehyde, or carboxylic acid derivative. The silicon atom itself can also be a site for oxidative attack under certain conditions.
Below is a diagram illustrating the most probable hydrolytic degradation pathway.
Caption: Probable hydrolytic degradation pathway for (4-Bromobenzyl)trimethylsilane.
Part 2: Designing a Comprehensive Forced Degradation Study
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[9][10] The goal is to achieve 5-20% degradation of the active substance to avoid the formation of secondary, less relevant degradants.[11]
2.1. Overall Experimental Workflow
The logical flow from sample preparation to data analysis is critical for a successful study.
Caption: Overall workflow for the forced degradation study of (4-Bromobenzyl)trimethylsilane.
2.2. Experimental Protocols
The following protocols are designed to probe the specific vulnerabilities of the molecule. For each condition, a control sample (stored at 2-8°C, protected from light) and a blank (stress agent in solvent) should be analyzed concurrently.
Rationale for Solvent Choice: Acetonitrile is often a good starting choice as it is aprotic, UV transparent, and compatible with both reversed-phase HPLC and GC.
Protocol 2.2.1: Hydrolytic Degradation
-
Prepare a 1 mg/mL solution of (4-Bromobenzyl)trimethylsilane in acetonitrile.
-
For acid hydrolysis , mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to yield a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
For base hydrolysis , mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to yield a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
For neutral hydrolysis , mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate all solutions at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Prior to analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by HPLC-UV/DAD.
Protocol 2.2.2: Oxidative Degradation
-
Prepare a 1 mg/mL solution of (4-Bromobenzyl)trimethylsilane in acetonitrile.
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide to yield a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at 6, 12, and 24 hours.
-
Analyze by HPLC-UV/DAD. Causality Note: Storing at room temperature initially prevents excessive, uncontrolled degradation that can occur with heat and an oxidant.
Protocol 2.2.3: Thermal Degradation
-
In Solution: Place a sealed vial of the 1 mg/mL stock solution in an oven at 80°C.
-
Solid State: Place approximately 10 mg of neat (4-Bromobenzyl)trimethylsilane in a loosely capped vial in an oven at 80°C.
-
Withdraw solution aliquots (or dissolve a portion of the solid sample in acetonitrile) at 1, 3, and 5 days.
-
Analyze by HPLC-UV/DAD and GC-MS. Causality Note: Analyzing both solid and solution states is crucial, as degradation pathways can differ significantly.
Protocol 2.2.4: Photolytic Degradation (as per ICH Q1B)
-
Prepare two 1 mg/mL solutions of (4-Bromobenzyl)trimethylsilane in acetonitrile.
-
Wrap one vial completely in aluminum foil to serve as the dark control.
-
Place both the sample and dark control vials in a photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[8]
-
At the end of the exposure, analyze both the exposed sample and the dark control by HPLC-UV/DAD.
Part 3: Analytical Methodologies for Stability Assessment
A multi-faceted analytical approach is required to separate, quantify, and identify potential degradants.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the parent compound and its non-volatile degradation products. A stability-indicating method must be developed, which means all degradation products are resolved from the parent peak and from each other. A Diode Array Detector (DAD) is essential for assessing peak purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the potential for hydrolytic cleavage to form volatile products like hexamethyldisiloxane, GC-MS is a critical complementary technique.[4][12] It is highly effective for identifying low molecular weight, volatile, or semi-volatile degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the structural elucidation of non-volatile degradants. By providing the mass-to-charge ratio of the degradation products, it allows for the confident identification of their chemical structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of unknown degradants, isolation followed by NMR analysis (¹H, ¹³C, ²⁹Si) may be necessary.[12]
Part 4: Data Interpretation and Management
4.1. Assessing Results
For each stress condition, the following should be determined:
-
% Assay of Parent Compound: The remaining percentage of (4-Bromobenzyl)trimethylsilane.
-
% of Individual Impurities: The area percentage of each new peak in the chromatogram.
-
Mass Balance: The sum of the parent assay and all degradation products should ideally be between 95-105%. A poor mass balance may indicate that some degradants are not being detected by the primary analytical method (e.g., they are volatile or lack a chromophore).
4.2. Example Stability Data Summary
The following table presents a hypothetical summary of results from the forced degradation studies.
| Stress Condition | % Assay of Parent | Major Degradant 1 (%) (e.g., 4-bromotoluene) | Major Degradant 2 (%) (e.g., Oxidized species) | Mass Balance (%) |
| Control (t=0) | 99.8 | < 0.05 | < 0.05 | 100.0 |
| 0.1 M HCl, 24h | 85.2 | 13.5 | Not Detected | 98.7 |
| 0.1 M NaOH, 24h | 78.9 | 19.8 | Not Detected | 98.7 |
| 3% H₂O₂, 24h | 92.1 | Not Detected | 6.8 | 98.9 |
| Thermal (80°C), 5d | 96.5 | 2.1 | 0.8 | 99.4 |
| Photolytic (ICH) | 94.3 | 1.5 | 3.5 | 99.3 |
Interpretation: The hypothetical data suggest the compound is most sensitive to acid- and base-catalyzed hydrolysis, leading to the formation of 4-bromotoluene. It shows moderate sensitivity to oxidation and photolysis, forming different degradation products, and is relatively stable to thermal stress under these conditions.
Part 5: Storage and Handling Recommendations
Based on the potential instabilities identified, the following storage and handling procedures are recommended to ensure the long-term integrity of (4-Bromobenzyl)trimethylsilane:
-
Storage: Store in a cool, dark, and dry place.[13] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is advisable.[14]
-
Handling: Operations should be conducted in a well-ventilated area, preferably a fume hood.[15] Use dry solvents and glassware to minimize hydrolytic degradation. Avoid exposure to strong acids, bases, and oxidizing agents unless part of a controlled reaction.
Conclusion
A thorough investigation of the stability of (4-Bromobenzyl)trimethylsilane is a critical, data-driven process that underpins its reliable use in research and development. By combining a theoretical understanding of its chemical vulnerabilities with a systematic experimental approach using forced degradation, a clear and actionable stability profile can be established. This guide provides the foundational logic and practical protocols for researchers to confidently assess the stability of this important reagent, ensuring the quality and reproducibility of their scientific work.
References
-
Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. (2023). ACS Omega. Available at: [Link]
-
Jadhav, S. A. (2015). Any advice transferring & storing of organosilane coupling agent? ResearchGate. Available at: [Link]
-
A Review of Organosilanes in Organic Chemistry. Fisher Scientific. Available at: [Link]
-
Effect of a Thermal Catalyst on Organosilanes Treatment to Improve Durability and Stability of Canadian Wood. (2022). MDPI. Available at: [Link]
-
Effect of polycyclosilane microstructure on thermal properties. (2021). The Royal Society of Chemistry. Available at: [Link]
-
Surface Treatment And Modification Of Graphene Using Organosilane And Its Thermal Stability. (2015). ResearchGate. Available at: [Link]
-
(4-BROMOBENZYL)TRIMETHYLSILANE. ChemBK. Available at: [Link]
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2018). PMC - NIH. Available at: [Link]
-
Degradation of organosilane monolayer during XPS measurement. (2000). ResearchGate. Available at: [Link]
-
Evaluating the Aqueous Stability of Alkyl-/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. (2023). PMC - NIH. Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Organosilane Cross-Coupling Reagents. Gelest Technical Library. Available at: [Link]
-
Degradation of organic silane monolayers on silicon wafer during XPS measurement. (2021). ResearchGate. Available at: [Link]
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2016). Pharmaceutical Technology. Available at: [Link]
-
Effect of Remote Silyl Groups on the Hydrolytic Stability and Rapid Photocleavage of Carbamates. (2023). ChemRxiv. Available at: [Link]
-
(4-bromobenzyl)trimethylsilane (C10H15BrSi). PubChemLite. Available at: [Link]
-
Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. (2013). ACS Publications. Available at: [Link]
-
Organosilane Chemical Gradients: Progress, Properties, and Promise. (2020). ACS Publications. Available at: [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2022). PMC. Available at: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2018). Open Access Journals. Available at: [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2017). ResearchGate. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Available at: [Link]
-
Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane. Acme Bioscience. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). PMC - PubMed Central. Available at: [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. (2018). PMC - NIH. Available at: [Link]
-
Thermal decomposition pathways of chlorinated trisilanes. (2022). ResearchGate. Available at: [Link]
-
tris(trimethylsilyl)silane. Organic Syntheses Procedure. Available at: [Link]
-
DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. Slideshare. Available at: [Link]
-
Ni/photoredox-catalyzed coupling of aryl bromides and methylenecyclopropanes via selective distal bond cleavage. (2021). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Trimethylsilane. Wikipedia. Available at: [Link]
-
Bromine. Wikipedia. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Available at: [Link]
-
Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through C‐Labeling of Electrolyte Components. (2020). ResearchGate. Available at: [Link]
-
Two electrolyte decomposition pathways at nickel-rich cathode surfaces in lithium-ion batteries. (2022). Energy & Environmental Science (RSC Publishing). Available at: [Link]
Sources
- 1. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]
- 2. (4-BROMOBENZYL)TRIMETHYLSILANE [chembk.com]
- 3. PubChemLite - (4-bromobenzyl)trimethylsilane (C10H15BrSi) [pubchemlite.lcsb.uni.lu]
- 4. thermofishersci.in [thermofishersci.in]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. database.ich.org [database.ich.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. sgs.com [sgs.com]
- 12. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 13. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: Leveraging (4-Bromobenzyl)trimethylsilane in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of (4-Bromobenzyl)trimethylsilane as a versatile and strategic building block in modern cross-coupling chemistry. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for its application in Hiyama, Suzuki-Miyaura, and Kumada cross-coupling reactions. The document highlights the unique bifunctional nature of this reagent, which possesses both a reactive aryl bromide site and a latent nucleophilic benzylic silane moiety, enabling diverse and sequential synthetic strategies.
Introduction: The Strategic Advantage of Benzylic Silanes
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. While organoboron (Suzuki) and organotin (Stille) reagents are widely used, organosilanes have emerged as highly valuable alternatives.[1] Organosilicon compounds offer significant advantages, including low toxicity, high stability to air and moisture, and ease of handling, making them ideal for complex, multi-step syntheses.[1][2]
(4-Bromobenzyl)trimethylsilane, in particular, is a uniquely powerful reagent. It features two distinct reactive centers:
-
An sp²-hybridized C-Br bond , which readily participates as an electrophilic partner in a wide array of cross-coupling reactions.
-
An sp³-hybridized C-Si bond , which, upon activation, allows the benzyl group to serve as a nucleophilic partner in Hiyama-type couplings.
This dual reactivity allows for controlled, stepwise functionalization, providing a strategic pathway to complex diarylmethanes and related structures prevalent in pharmaceuticals and materials science.
Physicochemical Properties and Synthesis
(4-Bromobenzyl)trimethylsilane is a colorless to pale yellow liquid that is soluble in common organic solvents.[3]
| Property | Value |
| Chemical Formula | C₁₀H₁₅BrSi |
| Molecular Weight | 243.22 g/mol |
| Boiling Point | 201 °C |
| Appearance | Colorless to pale yellow liquid[3] |
| CAS Number | 17095-20-4[4] |
A common laboratory-scale synthesis involves the reaction of the Grignard reagent derived from 4-bromobenzyl bromide with trimethylchlorosilane.[3] Alternatively, methods involving the coupling of benzylic halides with arylhalosilanes under sonication have been developed for accessing functionalized benzylic silanes.[5]
Application I: The Hiyama Coupling (Nucleophilic Partner)
The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide.[6] A key feature of this reaction is the necessity of an activator, typically a fluoride source or a base, to render the organosilane sufficiently nucleophilic for transmetalation.[2][6]
The Underlying Mechanism: Activation is Key
The catalytic cycle of the Hiyama coupling is a well-established process involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The critical, distinguishing step is the pre-activation of the stable C-Si bond.
-
Activation: A fluoride source, such as tetrabutylammonium fluoride (TBAF), coordinates to the silicon atom of (4-Bromobenzyl)trimethylsilane. This forms a hypervalent, pentacoordinate silicate intermediate.[6] This species is significantly more reactive, polarizing the C-Si bond and priming the benzyl group for transfer.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic electrophile (e.g., an aryl iodide, R-I), forming a Pd(II) complex.
-
Transmetalation: The activated benzyl group from the pentacoordinate silicate is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Protocol: Hiyama Coupling of (4-Bromobenzyl)trimethylsilane with 4-Iodoanisole
This protocol describes the fluoride-activated coupling of the benzylic silane with an aryl iodide. Note that for this reaction, the bromine on the benzylsilane remains intact.
Reagents & Materials:
-
(4-Bromobenzyl)trimethylsilane (1.2 equiv)
-
4-Iodoanisole (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
Tri(2-furyl)phosphine (P(2-furyl)₃, 10 mol%)
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and P(2-furyl)₃ (10 mol%).
-
Reagent Addition: Add anhydrous THF, followed by 4-iodoanisole (1.0 equiv) and (4-Bromobenzyl)trimethylsilane (1.2 equiv). Stir the mixture at room temperature for 10 minutes.
-
Causality: Pre-mixing the catalyst, ligand, and substrates ensures a homogeneous solution before initiating the reaction with the activator.
-
-
Initiation: Slowly add the TBAF solution (1.5 equiv) dropwise via syringe over 5 minutes.
-
Causality: TBAF is the critical activator that forms the hypervalent silicate. A slow addition helps to control any potential exothermic processes and ensures efficient activation.
-
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the product, 1-bromo-4-((4-methoxybenzyl)methyl)benzene.
Application II: Suzuki and Kumada Couplings (Electrophilic Partner)
The C-Br bond of (4-Bromobenzyl)trimethylsilane serves as a conventional electrophilic site for palladium- or nickel-catalyzed cross-couplings, leaving the trimethylsilyl group available for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[7] It is renowned for its mild conditions and high functional group tolerance.
Protocol: Suzuki Coupling of (4-Bromobenzyl)trimethylsilane with Phenylboronic Acid
Reagents & Materials:
-
(4-Bromobenzyl)trimethylsilane (1.0 equiv)
-
Phenylboronic Acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 M aqueous solution, 2.0 equiv)
-
Toluene
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: To a round-bottom flask, add (4-Bromobenzyl)trimethylsilane (1.0 equiv), phenylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add toluene, followed by the 2.0 M aqueous K₂CO₃ solution.
-
Causality: The biphasic solvent system is essential. Toluene dissolves the organic substrates and catalyst, while the aqueous phase dissolves the inorganic base required to activate the boronic acid for transmetalation.
-
-
Reaction: Attach a reflux condenser, purge the system with an inert gas, and heat the mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor by TLC.
-
Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with toluene (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the solvent and purify the residue by flash chromatography to afford 4-((trimethylsilyl)methyl)-1,1'-biphenyl.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile to couple with an organic halide, typically catalyzed by nickel or palladium complexes.[8] It is a powerful reaction for forming C-C bonds but requires strictly anhydrous conditions due to the high reactivity of Grignard reagents.
Protocol: Kumada Coupling of (4-Bromobenzyl)trimethylsilane with Phenylmagnesium Bromide
Reagents & Materials:
-
(4-Bromobenzyl)trimethylsilane (1.0 equiv)
-
Phenylmagnesium Bromide (1.0 M solution in THF, 1.2 equiv)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe), 2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and syringe equipment
-
Inert atmosphere (Argon)
Procedure:
-
Setup: To a flame-dried Schlenk flask under argon, add NiCl₂(dppe) (2 mol%) and a solution of (4-Bromobenzyl)trimethylsilane (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Causality: Cooling the reaction helps to control the exothermic nature of the coupling and minimizes potential side reactions.
-
-
Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.2 equiv) dropwise via syringe.
-
Causality: Strict anhydrous and inert conditions are paramount, as Grignard reagents are strong bases and nucleophiles that react readily with water and oxygen.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up: Carefully quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure and purify by column chromatography to yield the same product as the Suzuki coupling.
Comparative Summary and Strategic Application
The choice of reaction depends on the desired synthetic outcome and the functional group tolerance required.
| Feature | Hiyama Coupling | Suzuki-Miyaura Coupling | Kumada Coupling |
| Role of Silane | Nucleophilic Partner (C-Si bond) | Electrophilic Partner (C-Br bond) | Electrophilic Partner (C-Br bond) |
| Coupling Partner | Aryl/Vinyl Halide or Triflate | Organoboron Reagent | Grignard Reagent |
| Key Additive | Fluoride Source (e.g., TBAF) or Base | Base (e.g., K₂CO₃, CsF) | None (Grignard is the base) |
| Catalyst | Palladium | Palladium | Nickel or Palladium |
| Key Advantage | Utilizes stable silanes as nucleophiles | Excellent functional group tolerance | High reactivity, potent nucleophile |
| Key Limitation | Requires stoichiometric activator | Boronic acids can be unstable | Low functional group tolerance |
The true power of (4-Bromobenzyl)trimethylsilane lies in sequential coupling . A synthetic chemist can first perform a Suzuki or Kumada reaction on the C-Br bond to install one aryl group, and then, in a subsequent step, perform a Hiyama coupling at the now-activated C-Si position to install a second, different aryl group. This provides a convergent and flexible route to complex, unsymmetrical diarylmethanes.
Conclusion
(4-Bromobenzyl)trimethylsilane is a highly effective and strategic tool for synthetic organic chemistry. Its bifunctional nature allows it to act as either an electrophile or a latent nucleophile, providing access to a wide range of cross-coupling transformations. By understanding the distinct mechanisms and carefully selecting reaction conditions as outlined in these protocols, researchers can unlock the full potential of this versatile reagent for applications in pharmaceutical discovery, materials science, and beyond.
References
- Guidechem. (2023, July 1). How is 4-Bromobenzyl bromide synthesized?
- ChemicalBook. 4-Bromobenzylamine synthesis.
- Organic Chemistry Portal. Hiyama-Denmark Coupling.
- ChemBK. (4-BROMOBENZYL)TRIMETHYLSILANE - Introduction.
- Wikipedia. Kumada coupling.
- Organic Chemistry Portal. Hiyama Coupling.
- Wikipedia. Hiyama coupling.
- Alfa Chemistry. (4-Bromobenzyl)Trimethylsilane.
- The Hiyama Cross-Coupling Reaction: New Discoveries. (n.d.).
- Denmark, S. E. (2017, July 20). Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. ResearchGate.
- Gelest. Organosilane Cross-Coupling Reagents.
- Organic Letters. (2016, June 3). Carbon–Silicon Bond Formation in the Synthesis of Benzylic Silanes.
- Bentham Open Archives. (2008, May 1). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions.
- Google Patents. Process for the Kumada coupling reaction.
- ACS Omega. (2017, November 9). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere.
Sources
- 1. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. chembk.com [chembk.com]
- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
The Strategic Utility of (4-Bromobenzyl)trimethylsilane in Modern Pharmaceutical Synthesis
Introduction: A Bifunctional Linchpin for Complex Scaffolds
In the landscape of pharmaceutical synthesis, the demand for versatile and efficient building blocks is perpetual. (4-Bromobenzyl)trimethylsilane emerges as a reagent of significant strategic value, offering dual reactivity that can be exploited for the construction of complex molecular architectures. Its structure, featuring a brominated aromatic ring and a benzylic trimethylsilyl group, provides two orthogonal points for chemical modification. The aryl bromide moiety is a classical handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. Concurrently, the benzyltrimethylsilyl group can function as a stable protecting group, a precursor to a benzylic anion, or a participant in silicon-specific reactions, offering a nuanced layer of synthetic control.
This guide delineates the practical applications of (4-Bromobenzyl)trimethylsilane in pharmaceutical synthesis. We will explore its role in the generation of key pharmaceutical intermediates, provide detailed experimental protocols for its use in cornerstone reactions, and discuss the mechanistic rationale behind its application, grounded in authoritative scientific principles.
Core Applications in Pharmaceutical Scaffolds
The primary utility of (4-Bromobenzyl)trimethylsilane in drug discovery and development lies in its capacity to serve as a precursor to elaborate benzylic structures, which are prevalent in a multitude of therapeutic agents, particularly in the realm of kinase inhibitors.[1][2]
Synthesis of Diaryl- and Heteroaryl-methanes via Suzuki-Miyaura Coupling
The diarylmethane motif is a common structural feature in biologically active molecules. (4-Bromobenzyl)trimethylsilane is an excellent electrophilic partner in Suzuki-Miyaura cross-coupling reactions to generate these structures. The reaction couples the aryl bromide portion of the molecule with a wide array of boronic acids or their esters.[3]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination involving a palladium catalyst.[4] The palladium(0) catalyst first undergoes oxidative addition to the carbon-bromine bond of (4-Bromobenzyl)trimethylsilane. Subsequent transmetalation with a boronate complex (formed from the boronic acid and a base) and reductive elimination yields the desired diarylmethane product and regenerates the palladium(0) catalyst.
Experimental Protocol: Synthesis of 4-(Trimethylsilylmethyl)-1,1'-biphenyl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of (4-Bromobenzyl)trimethylsilane with phenylboronic acid.
Materials:
-
(4-Bromobenzyl)trimethylsilane
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add (4-Bromobenzyl)trimethylsilane (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Add palladium(II) acetate (0.02 mmol).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(trimethylsilylmethyl)-1,1'-biphenyl.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 10 | >85 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | Dioxane | 100 | 8 | >80 |
Yields are estimated based on typical outcomes for similar substrates and require experimental verification.
Logical Workflow for Suzuki-Miyaura Coupling
Sources
- 1. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
Application Notes: The 4-Bromobenzyl Group as a Tunable Protecting Agent in Organic Synthesis
Abstract
In the landscape of multi-step organic synthesis, protecting groups are an indispensable tool, enabling chemists to choreograph complex reaction sequences with high selectivity.[1] The benzyl (Bn) group is a cornerstone of this field, prized for its robustness and versatile deprotection methods.[2][3] This guide delves into a specific variant, the 4-Bromobenzyl (4-Br-Bn) group, a protecting moiety whose electronic properties are fine-tuned by the presence of a halogen substituent. We will explore the causality behind its unique stability, provide detailed protocols for its application in protecting alcohols and amines, and discuss strategies for its selective removal. This document is intended for researchers and drug development professionals seeking to expand their toolkit of orthogonal protection strategies.
Introduction: Beyond the Standard Benzyl Group
The strategic use of protecting groups is fundamental to modern synthesis, preventing unwanted side reactions of sensitive functional groups.[1] An ideal protecting group should be easy to install, stable under a wide range of reaction conditions, and removable in high yield under specific conditions that do not affect other parts of the molecule.[4] The standard benzyl group is widely used because it is stable to both acidic and basic conditions.[2]
However, the true power in protecting group strategy often lies in orthogonality —the ability to selectively remove one protecting group while others remain intact.[5][6] This is achieved by employing a suite of groups that are cleaved by different mechanisms (e.g., acid-lability, base-lability, fluoride-lability, or hydrogenolysis).
Modifying the electronic structure of the benzyl group itself offers a more nuanced level of control. Attaching an electron-withdrawing substituent, such as a bromine atom at the 4-position, significantly alters the reactivity of the benzylic C-O or C-N bond. This modification enhances stability towards certain cleavage conditions, providing a strategic advantage in complex synthetic routes. A study on substituted benzyl groups demonstrated that electron-withdrawing groups can dramatically retard the rate of debenzylation via catalytic hydrogenolysis, a key insight into the utility of the 4-Br-Bn group.[7]
It is important to clarify that the protecting group is the 4-bromobenzyl moiety itself. The reagent typically used to install this group is 4-bromobenzyl bromide , not (4-bromobenzyl)trimethylsilane. The latter is an organosilicon compound with different applications and is not a standard benzylating agent.[8]
Core Principles and Strategic Advantages
The 4-Bromobenzyl group retains the general stability of a standard benzyl ether or amine but with enhanced robustness under specific reductive conditions.
-
Broad Chemical Stability : Like its unsubstituted counterpart, the 4-Br-Bn group is stable across a wide pH range and is inert to many common reagents, including hydrides, organometallics, and mild oxidants.[9]
-
Enhanced Orthogonality : The key advantage of the 4-Br-Bn group is its differential stability relative to other protecting groups. It is completely stable under conditions used to remove acid-labile groups (e.g., Boc, Trityl) or fluoride-labile silyl ethers (e.g., TMS, TBS, TIPS).[5][10] This makes it an excellent component of an orthogonal protection strategy.
-
Causality of Modified Reactivity : The deprotection of benzyl ethers by catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond on a palladium surface.[11][12] The rate of this reaction is sensitive to the electron density at the benzylic carbon. The electron-withdrawing inductive effect of the bromine atom reduces electron density on the aromatic ring and at the benzylic position. This destabilizes the transition state of the oxidative addition step to the Pd(0) catalyst, thereby slowing the rate of cleavage compared to an unsubstituted or electron-rich benzyl group.[7] This attenuated reactivity can be exploited to achieve selective deprotection in the presence of more labile benzyl-type groups.
Synthesis of the Key Reagent: 4-Bromobenzyl Bromide
The primary reagent for installing the 4-Br-Bn protecting group is 4-bromobenzyl bromide. It is typically synthesized via the free-radical bromination of 4-bromotoluene.
Protocol: Synthesis of 4-Bromobenzyl Bromide [13]
-
Setup : In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 4-bromotoluene (1.0 eq) in dry carbon tetrachloride (approx. 5 volumes).
-
Initiation : Heat the solution to reflux. Irradiate the flask with a high-intensity lamp (e.g., 500W photolamp) to initiate the radical reaction.
-
Bromination : Add elemental bromine (1.0-1.1 eq), previously dried by shaking with concentrated sulfuric acid, dropwise to the refluxing solution. The rate of addition should be controlled such that the red-brown color of bromine dissipates before the next drop is added. The reaction is typically complete within 1-2 hours.
-
Workup : After the reaction is complete, cool the mixture. Wash the organic solution sequentially with ice-water, ice-cold saturated sodium bicarbonate solution, and again with ice-water.
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : The crude product can be purified by recrystallization from ethanol to yield 4-bromobenzyl bromide as a white solid.
Safety Note : Benzyl bromide and its derivatives are lachrymators.[2] This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocols for Protection of Functional Groups
The installation of the 4-Br-Bn group typically follows the Williamson ether synthesis for alcohols or a standard N-alkylation for amines.
Workflow for Protection
Protocol 1: Protection of a Primary Alcohol
This protocol describes the protection of benzyl alcohol as a representative primary alcohol.
-
Preparation : To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of the primary alcohol (1.0 eq) in anhydrous DMF.
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.
-
Alkylation : Add a solution of 4-bromobenzyl bromide (1.2 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching : Carefully quench the reaction at 0 °C by the slow addition of methanol to destroy excess NaH, followed by the addition of water.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of a Secondary Amine
This protocol describes the protection of piperidine as a representative secondary amine.
-
Setup : In a round-bottom flask, dissolve the secondary amine (1.0 eq) and 4-bromobenzyl bromide (1.1 eq) in a suitable solvent such as acetonitrile or DMF.
-
Base : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to scavenge the HBr formed during the reaction.
-
Reaction : Heat the mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Workup : After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
| Substrate Type | Base | Solvent | Temperature | Typical Time |
| Primary Alcohol | NaH | DMF / THF | 0 °C to RT | 12-16 h |
| Phenol | K₂CO₃ | Acetone / DMF | RT to 60 °C | 4-8 h |
| Secondary Amine | K₂CO₃ / DIPEA | ACN / DMF | 60-80 °C | 6-12 h |
| Primary Amine | K₂CO₃ | ACN / DMF | 60-80 °C | 8-16 h |
Protocols for Deprotection
The removal of the 4-Br-Bn group is most commonly achieved by catalytic hydrogenolysis, although conditions may need to be slightly more forcing than for a standard benzyl group.
Deprotection Mechanism: Catalytic Hydrogenolysis
Protocol 3: Deprotection by Catalytic Hydrogenolysis
-
Setup : Dissolve the 4-Br-Bn protected substrate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst : Add palladium on activated carbon (Pd/C, 10 wt. %, ~5-10 mol % Pd) to the solution.
-
Hydrogenation : Seal the reaction vessel and purge thoroughly with an inert gas (N₂ or Ar). Introduce hydrogen gas (H₂), either by bubbling it through the solution from a balloon or by pressurizing the vessel (typically 1-4 atm).
-
Reaction : Stir the mixture vigorously at room temperature. The reaction may be slower than for a standard benzyl group and may require elevated temperature (40-50 °C) or pressure to proceed efficiently. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, carefully purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified if necessary.
| Method | Reagents & Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂ (1-4 atm), 10% Pd/C, EtOH/MeOH, RT-50°C | Clean, high-yielding, by-product is volatile | Slower than for standard Bn; incompatible with reducible groups (alkenes, alkynes) |
| Strong Acid Cleavage | HBr/AcOH, BBr₃, TMSI | Effective for robust substrates | Harsh conditions, not suitable for acid-sensitive molecules[14] |
| Oxidative Cleavage | DDQ, CAN | Orthogonal to hydrogenolysis | Generally ineffective due to electron-withdrawing Br group[14][15] |
Conclusion
The 4-Bromobenzyl protecting group serves as a valuable alternative to the traditional benzyl group, offering enhanced stability due to its electron-withdrawing nature. This property makes it particularly useful in complex syntheses requiring a robust, orthogonal protecting group that can withstand a variety of reaction conditions before its deliberate removal via hydrogenolysis. By understanding the electronic rationale behind its modified reactivity, chemists can strategically deploy the 4-Br-Bn group to navigate challenging synthetic pathways and improve the efficiency and selectivity of their work.
References
- BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. BenchChem Technical Support.
- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
- Chem-Station. (2014). Benzyl (Bn) Protective Group.
- Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C).
- YouTube. (2022). Adding Benzyl Protecting Group Mechanism | Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- University of Bristol. (n.d.).
- Baran, P. (n.d.). Protecting Groups. The Scripps Research Institute.
- Gaunt, M., Yu, J-Q., & Spencer, J. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Journal of Organic Chemistry.
- Crich, D., & Lim, L. B. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH.
- ChemBK. (2024). (4-BROMOBENZYL)TRIMETHYLSILANE - Introduction.
- National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central.
- National Center for Biotechnology Information. (n.d.). (4-bromobenzyl)trimethylsilane. PubChem.
- Wikipedia. (n.d.). Trimethylsilyl group.
- Alfa Chemistry. (n.d.). CAS 17095-20-4 (4-Bromobenzyl)Trimethylsilane.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
- Master Organic Chemistry. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl.
- Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.
- Guidechem. (2023). How is 4-Bromobenzyl bromide synthesized?.
- ChemRxiv. (n.d.).
- ChemWhat. (n.d.). (4-BROMOBENZYL)TRIMETHYLSILANE CAS#: 17095-20-4.
- Sigma-Aldrich. (n.d.). (4-Bromobenzyl)trimethylsilane | 17095-20-4.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Thieme. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- TCI Chemicals. (n.d.). Protecting Agents.
- PrepChem.com. (n.d.).
- ChemicalBook. (n.d.). 4-Bromobenzylamine synthesis.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chembk.com [chembk.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. tcichemicals.com [tcichemicals.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]
- 13. prepchem.com [prepchem.com]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategies for the Benzylic Functionalization of (4-Bromobenzyl)trimethylsilane
Introduction: Unlocking the Potential of a Versatile Building Block
The selective functionalization of C(sp³)–H bonds, particularly at the benzylic position, represents a powerful strategy in modern organic synthesis for its ability to streamline the construction of complex molecules from simple precursors.[1][2] (4-Bromobenzyl)trimethylsilane is a bifunctional synthetic building block of significant interest. It features two key reactive sites: a benzylic methylene group primed for C–H functionalization and an aryl bromide moiety amenable to a wide array of cross-coupling reactions. The presence of the trimethylsilyl (TMS) group provides steric bulk and chemical inertness, often serving as a protecting group or a directing group in certain transformations.[3]
This guide provides an in-depth exploration of experimental setups for the selective functionalization of the benzylic position of (4-Bromobenzyl)trimethylsilane. We will move beyond simple procedural lists to explain the underlying principles and mechanistic rationale behind key transformations, including radical bromination, oxidation, and modern cross-coupling strategies. The protocols described herein are designed to be robust and reproducible, providing researchers in pharmaceutical and materials science with reliable methods for derivatizing this versatile substrate.
Core Concepts: Reactivity and Mechanistic Considerations
The benzylic C–H bond is significantly weaker (approx. 89-90 kcal/mol) than a typical primary alkyl C–H bond (approx. 100 kcal/mol).[4] This reduced bond dissociation energy is due to the resonance stabilization of the resulting benzyl radical, which delocalizes the unpaired electron across the aromatic ring. This inherent reactivity makes the benzylic position a prime target for radical-mediated reactions.[4]
Key Functional Groups and Their Influence:
-
(4-Bromo) Group: This electron-withdrawing group can have a modest influence on the benzylic C-H bond reactivity. Crucially, it serves as a primary handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for sequential, site-selective modifications.[5]
-
Trimethylsilyl (TMS) Group: The TMS group is chemically robust and generally non-reactive under the conditions for benzylic C-H functionalization.[3] Its primary role here is as a stable substituent, but its steric bulk can influence the approach of reagents.
The following diagram illustrates the general workflow and the divergent synthetic pathways that can be accessed from (4-Bromobenzyl)trimethylsilane.
Caption: Divergent functionalization of (4-Bromobenzyl)trimethylsilane.
Application Protocols
Protocol 1: Radical-Mediated Benzylic Bromination
This protocol utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals to selectively functionalize the benzylic position. The reaction is initiated by light or a radical initiator like AIBN. Using NBS is critical as it maintains a low, steady concentration of Br₂, preventing competitive electrophilic aromatic bromination.[4]
Mechanism Overview: The reaction proceeds via a classic radical chain mechanism:
-
Initiation: Homolytic cleavage of the initiator (or Br₂) to form radicals.
-
Propagation: A bromine radical abstracts a benzylic hydrogen to form the resonance-stabilized benzyl radical. This radical then reacts with Br₂ to form the product and a new bromine radical.
-
Termination: Combination of any two radical species.
Caption: Mechanism of radical benzylic bromination.
Experimental Protocol:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add (4-Bromobenzyl)trimethylsilane (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Solvent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile. Acetonitrile is a less toxic alternative.[6]
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile). For photochemical initiation, a tungsten lamp can be shone on the flask at a lower temperature. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material typically occurs within 1-3 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield 1-bromo-4-((trimethylsilyl)methyl)benzene.
| Parameter | Value | Rationale |
| Substrate | (4-Bromobenzyl)trimethylsilane | Starting material |
| Reagent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for radical substitution. |
| Initiator | AIBN or light (hν) | Initiates the radical chain reaction.[4] |
| Solvent | Acetonitrile or CCl₄ | Inert solvent for the reaction. |
| Temperature | Reflux | Provides energy for initiation and propagation steps. |
Protocol 2: Benzylic Oxidation to Carbonyls
Benzylic oxidation can furnish either aldehydes or carboxylic acids depending on the oxidant and reaction conditions. Strong oxidants like potassium permanganate (KMnO₄) will typically oxidize the benzylic position all the way to a carboxylic acid, cleaving both C-H and C-C bonds if multiple alkyl carbons are present.[4] Milder, more selective methods are available for stopping at the aldehyde stage.[7][8]
Experimental Protocol (for Carboxylic Acid):
-
Reagent Setup: To a solution of (4-Bromobenzyl)trimethylsilane (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise. The reaction is exothermic and may require an ice bath to control the temperature.
-
Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (50-70°C) until the purple color of the permanganate has disappeared, indicating its consumption. This may take several hours.
-
Work-up: Cool the reaction mixture and add a saturated solution of sodium bisulfite to quench any excess KMnO₄, resulting in the formation of a brown manganese dioxide precipitate.
-
Isolation: Acidify the mixture with concentrated HCl to a pH of ~2. This will protonate the carboxylate to form the carboxylic acid, which may precipitate.
-
Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield 4-((trimethylsilyl)methyl)benzoic acid. Further purification can be achieved by recrystallization.
| Parameter | Value/Condition | Product | Rationale |
| Oxidant | KMnO₄ (strong) | Carboxylic Acid | Harsh conditions ensure complete oxidation.[4] |
| Oxidant | Oxone, cat. TEMPO | Aldehyde | Milder, selective oxidation system.[8] |
| Solvent | Pyridine/Water | For KMnO₄ | Solubilizes both organic substrate and inorganic oxidant. |
| Temperature | 25-70°C | Carboxylic Acid | Controls reaction rate. |
Protocol 3: Advanced C-H Functionalization: Asymmetric Benzylic Arylation
Recent advances have enabled the direct cross-coupling of benzylic C-H bonds with aryl halides, bypassing the need for pre-functionalization (like bromination).[2] Dual photoredox and nickel catalysis is a powerful method to achieve this transformation, forming a C-C bond with high selectivity.[9]
Mechanism Overview: The proposed catalytic cycle involves the generation of a benzyl radical via hydrogen atom transfer (HAT) to an excited photocatalyst. This radical is then trapped by a Ni(0) complex, which undergoes oxidative addition with an aryl halide. Reductive elimination from the resulting Ni(II) intermediate furnishes the desired product and regenerates the Ni(0) catalyst.[9]
Caption: A plausible dual catalytic cycle for benzylic C-H arylation.
Experimental Protocol (Representative): Note: This reaction must be performed under an inert atmosphere (e.g., in a glovebox) as the catalysts are oxygen-sensitive.
-
Catalyst Preparation: In an oven-dried vial, add the photocatalyst (e.g., an iridium or organic dye catalyst), the nickel catalyst (e.g., NiBr₂·glyme), and a chiral ligand (e.g., a bisoxazoline derivative for asymmetric synthesis).[9]
-
Reagent Addition: Add the aryl bromide coupling partner (Ar-Br, 1.0 eq), (4-Bromobenzyl)trimethylsilane (1.5-2.0 eq, often used in excess), and a base or additive as required by the specific catalytic system.
-
Solvent and Degassing: Add a dry, degassed solvent (e.g., dioxane or DMF). Seal the vial and bring it out of the glovebox.
-
Reaction Execution: Place the vial in a photoreactor equipped with a cooling fan and irradiate with the appropriate wavelength light (e.g., blue LEDs). Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered through a pad of celite and silica, washed with an organic solvent, and concentrated. The resulting residue is then purified by column chromatography to isolate the 1-aryl-1-(4-bromophenyl)alkane-TMS derivative.
Safety and Handling
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium Permanganate (KMnO₄): Strong oxidizer. Do not mix with combustible materials. Reactions can be highly exothermic.
-
Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme care or substituted with a safer alternative like acetonitrile.
-
Photoredox Catalysis: Nickel catalysts can be toxic and carcinogenic. All manipulations should be performed under an inert atmosphere. High-intensity light sources can be harmful to the eyes; use appropriate shielding.
References
-
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
-
Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. (n.d.). ProQuest. [Link]
-
Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation. (2022). Royal Society of Chemistry. [Link]
-
Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions. (2024). RSC Publishing. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
-
Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation. (2022). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. (2021). Semantic Scholar. [Link]
-
Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. (2020). ACS Publications. [Link]
-
Enantioselective benzylic C–H arylation via photoredox and nickel dual catalysis. (2019). PubMed Central. [Link]
-
Benzylation reactions of trimethylsilylalkynes. (2022). ResearchGate. [Link]
-
Trimethylsilyl group. (n.d.). Wikipedia. [Link]
-
Cross-Coupling of Alkynylsilanes. (n.d.). Gelest Technical Library. [Link]
-
Reactivity of benzylic carbanions. 10.[7][10]-Rearrangement of the trimethylsilyl group in 9,9-bis(trimethylsilyl)- and 9-alkyl-9-(trimethylsilyl)-10-lithio-9,10-dihydroanthracenes. (1990). The Journal of Organic Chemistry. [Link]
-
(4-BROMOBENZYL)TRIMETHYLSILANE. (2024). ChemBK. [Link]
-
2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. (n.d.). Organic Syntheses Procedure. [Link]
-
1-(Trimethylsilyl) benzene oxides: synthesis, aromatization, and reactions of carbanions from desilylation. (1980). The Journal of Organic Chemistry. [Link]
-
Cross-Coupling Reactions, Continued. (n.d.). Gelest Technical Library. [Link]
-
Palladium-catalysed cross-coupling of organosilicon reagents. (2012). University of Cambridge. [Link]
-
Synthesis of Functionalized Benzylsilanes from Arylzinc Compounds and (Iodomethyl)trimethylsilane by Means of a Novel Rh Catalysis. (2006). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. (n.d.). NIH. [Link]
-
(4-bromobenzyl)trimethylsilane. (n.d.). PubChemLite. [Link]
-
Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. (2017). Sciforum. [Link]
Sources
- 1. Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Enantioselective benzylic C–H arylation via photoredox and nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00361J [pubs.rsc.org]
Application Note: Strategic Synthesis of π-Conjugated Systems for Organic Electronics Using (4-Bromobenzyl)trimethylsilane
Introduction
The advancement of organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), is intrinsically linked to the rational design of novel π-conjugated small molecules and polymers. The performance of these materials hinges on the precise control of their electronic properties, morphology, and processability. (4-Bromobenzyl)trimethylsilane has emerged as a strategic building block in this field, offering a unique combination of functionalities. The aryl bromide provides a reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of C-C bond formation, while the benzyl-linked trimethylsilyl (TMS) group imparts critical physicochemical properties.[1]
This application note provides a detailed guide for researchers and scientists on leveraging (4-Bromobenzyl)trimethylsilane in the synthesis of advanced organic electronic materials. We will delve into the strategic advantages of the TMS moiety, provide a detailed, field-proven protocol for Stille cross-coupling, and discuss the characterization of the resulting materials.
Part 1: The Strategic Role of the Trimethylsilyl Moiety
The trimethylsilyl group is more than a passive substituent; it is an active enabler of both synthesis and material performance. Its primary advantages in this context include:
-
Enhanced Solubility: The bulky and lipophilic nature of the TMS group significantly improves the solubility of intermediates and final conjugated materials in common organic solvents (e.g., THF, toluene, chloroform).[2] This is a critical factor for solution-based processing techniques like spin-coating and inkjet printing, which are essential for manufacturing large-area and flexible electronic devices.
-
Improved Processability: Enhanced solubility facilitates purification by column chromatography and allows for the preparation of high-quality, uniform thin films, which is crucial for optimal device performance.[1]
-
Electronic Modulation: While often considered sterically influential, the TMS group can also subtly alter the electronic environment of the aromatic system, influencing the HOMO/LUMO energy levels of the final material.[2][3] This allows for fine-tuning of the material's optoelectronic properties to match the requirements of specific device architectures.
-
Chemical Inertness and Stability: The TMS group is chemically robust under many reaction conditions, particularly the neutral or mildly basic conditions often employed in palladium-catalyzed couplings.[4] This stability ensures that the group remains intact throughout the synthesis, imparting its beneficial properties to the final product.
Part 2: Core Synthetic Protocol: Stille Cross-Coupling
The Stille reaction is a powerful palladium-catalyzed cross-coupling of an organohalide with an organotin reagent.[5][6] It is highly valued for its tolerance of a wide variety of functional groups and its relative insensitivity to moisture and air, making it a reliable method for constructing complex π-systems.[5][7]
This protocol details the synthesis of a model π-conjugated dimer, coupling (4-Bromobenzyl)trimethylsilane with an organostannane partner.
Mechanism Overview: The Stille Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (4-Bromobenzyl)trimethylsilane to form a Pd(II) complex.[5][6]
-
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide. This is often the rate-determining step.[6]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][6]
Experimental Workflow Diagram
Caption: General workflow for the Stille cross-coupling protocol.
Detailed Step-by-Step Protocol
Materials & Reagents:
-
(4-Bromobenzyl)trimethylsilane (1.0 eq)
-
Organostannane coupling partner (e.g., Tributyl(vinyl)tin) (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., P(t-Bu)₃) (2-10 mol%)
-
Additive (optional, e.g., CuI, LiCl)[5]
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Standard glassware (flame-dried)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Flask Preparation: To a flame-dried round-bottom flask under an inert atmosphere of Argon, add (4-Bromobenzyl)trimethylsilane (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reagent Addition: Add the organostannane reagent (1.15 eq) to the stirring solution via syringe. If using additives like CuI or LiCl, they should be added with the catalyst in step 1.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C in an oil bath. The reaction progress should be monitored by TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. To remove the toxic organotin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF).[5] This causes the tin halides to precipitate as insoluble solids, which can be removed by filtration through a pad of Celite.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
Safety Precautions: Organotin compounds are highly toxic.[6] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part 3: Data Presentation and Characterization
The synthesized materials should be characterized to confirm their structure and evaluate their electronic properties.
Expected Data for a Model Dimer Product
| Parameter | Expected Result | Technique |
| Yield | 65-90% | Gravimetric |
| ¹H NMR | Appearance of new aromatic/vinylic protons, disappearance of starting material signals. | NMR Spectroscopy |
| ¹³C NMR | Confirmation of new C-C bond formation and correct carbon count. | NMR Spectroscopy |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of the product. | HRMS (ESI/APCI) |
| UV-Vis Abs. | λ_max consistent with the extended π-conjugation. | UV-Vis Spectroscopy |
| Cyclic Voltammetry | Reversible oxidation/reduction peaks to determine HOMO/LUMO levels. | Electrochemistry |
Characterization Insights
-
NMR Spectroscopy: Confirms the successful coupling and structural integrity of the molecule. The TMS protons should remain visible as a sharp singlet around 0.25 ppm.
-
UV-Vis Spectroscopy: Provides insight into the electronic structure. A successful coupling leading to an extended π-system will result in a bathochromic (red) shift of the maximum absorption wavelength (λ_max) compared to the starting materials.
-
Cyclic Voltammetry (CV): This is a crucial technique for materials intended for electronic devices. By measuring the oxidation and reduction potentials, one can estimate the HOMO and LUMO energy levels, which determine the material's suitability as a hole-transport material (HTM)[8][9][10], electron-transport material (ETM), or active layer component in a solar cell.
Conclusion
(4-Bromobenzyl)trimethylsilane is a highly effective and versatile building block for the synthesis of novel organic electronic materials. The strategic inclusion of the benzyl-TMS group provides significant advantages in solubility and processability without compromising the core electronic function of the π-conjugated system. The Stille cross-coupling reaction offers a reliable and high-yielding pathway to construct complex molecular architectures from this precursor. By following the detailed protocols and characterization guidelines presented in this note, researchers can effectively utilize this compound to accelerate the development of next-generation organic electronics.
References
-
NROChemistry. Stille Coupling. Available from: [Link]
-
The Chemistry of Silicon: Applications of Trimethylsilyl Groups in Synthesis. Available from: [Link]
-
Roberts, J.D., McElhill, E.A., Armstrong, R. The Electrical Effect of the Trimethylsilyl Group. CaltechAUTHORS. Available from: [Link]
-
The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. Available from: [Link]
-
Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Available from: [Link]
-
Wikipedia. Trimethylsilyl group. Available from: [Link]
-
Fiveable. TMS Definition - Organic Chemistry II Key Term. Available from: [Link]
-
ResearchGate. One-Step Facile Synthesis of a Simple Hole Transport Material for Efficient Perovskite Solar Cells | Request PDF. Available from: [Link]
-
Myers, A. The Stille Reaction - Chem 115. Available from: [Link]
-
YouTube. Stille Coupling. Available from: [Link]
-
Organic Syntheses. Org. Synth. 2011, 88, 197. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
EPFL Graph Search. Hole transport material, synthesis thereof, and solar cell. Available from: [Link]
-
ResearchGate. Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. Available from: [Link]
-
ResearchGate. Low-Cost Synthesis of Hole Transporting Materials for Efficient Perovskite Solar Cells | Request PDF. Available from: [Link]
-
MDPI. Advances in Hole Transport Materials for Layered Casting Solar Cells. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Electrical Effect of the Trimethylsilyl Group [authors.library.caltech.edu]
- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. mdpi.com [mdpi.com]
The Versatile Role of (4-Bromobenzyl)trimethylsilane in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: Unlocking the Potential of a Bifunctional Reagent
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, profoundly impacting pharmaceutical and materials science.[1] Within this context, (4-Bromobenzyl)trimethylsilane emerges as a uniquely versatile building block. Its structure presents two distinct reactive sites amenable to palladium catalysis: a nucleophilic benzylic C-Si bond and an electrophilic C-Br bond on the aromatic ring. This dual reactivity opens avenues for sequential and chemoselective functionalization, enabling the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of (4-Bromobenzyl)trimethylsilane in key palladium-catalyzed reactions. We will delve into the mechanistic underpinnings that govern its reactivity, offering detailed, field-proven insights and robust protocols for its use in Suzuki-Miyaura, Heck, Sonogashira, Stille, and Kumada couplings. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
The Dichotomy of Reactivity: C-Br vs. C-Si Bonds
The synthetic utility of (4-Bromobenzyl)trimethylsilane hinges on the ability to selectively activate either the aryl bromide or the benzylsilane moiety. The aryl C-Br bond is a classic electrophilic partner in a wide array of cross-coupling reactions. Conversely, the benzylic C-Si bond, while generally stable, can be activated under specific conditions to act as a nucleophilic partner, particularly in Hiyama-type couplings.[2] Furthermore, recent studies have highlighted the potential for palladium-catalyzed direct C(sp³)–H arylation of benzylsilanes, adding another layer of complexity and opportunity.[3] This guide will primarily focus on the reactions of the C-Br bond, a more conventional and widely applicable transformation.
Suzuki-Miyaura Coupling: Forging Biaryl Methane Scaffolds
The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds, celebrated for its mild conditions and broad functional group tolerance.[4] In the context of (4-Bromobenzyl)trimethylsilane, it provides a direct route to the synthesis of 4-substituted benzyltrimethylsilanes, which are precursors to a variety of diarylmethane derivatives.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The choice of catalyst, ligand, base, and solvent system is paramount to achieving high yields and minimizing side reactions, such as protodeboronation of the boronic acid or homocoupling of the starting materials. For benzylic bromides, careful selection of these parameters is crucial to prevent potential side reactions at the benzylic position.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of similar aryl bromides.[4]
Materials:
-
(4-Bromobenzyl)trimethylsilane (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (4-Bromobenzyl)trimethylsilane, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 12 | 88-96 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of immense value in the synthesis of complex organic molecules.[5] Employing (4-Bromobenzyl)trimethylsilane in a Heck reaction allows for the introduction of a vinyl group at the 4-position of the benzylsilane core.
Mechanistic Considerations
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
Caption: Catalytic cycle of the Heck reaction.
The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations in the Heck reaction. Typically, the reaction favors the formation of the trans isomer.
Experimental Protocol: Heck Reaction
This protocol is based on general procedures for the Heck reaction of aryl bromides.[6][7]
Materials:
-
(4-Bromobenzyl)trimethylsilane (1.0 equiv)
-
Alkene (e.g., Styrene, Acrylate) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a sealed tube, combine (4-Bromobenzyl)trimethylsilane, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent and the alkene.
-
Heat the mixture to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 16 | 75-90 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 100 | 24 | 70-85 |
| Pd₂ (dba)₃ | P(o-tolyl)₃ | NaOAc | Toluene | 110 | 18 | 80-95 |
Table 2: Representative Conditions for the Heck Reaction of Aryl Bromides.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9] This reaction allows for the direct alkynylation of (4-Bromobenzyl)trimethylsilane.
Mechanistic Insights
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
A key challenge in Sonogashira couplings is the potential for homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by careful control of reaction conditions, particularly the exclusion of oxygen.
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[8]
Materials:
-
(4-Bromobenzyl)trimethylsilane (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, Toluene)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add (4-Bromobenzyl)trimethylsilane, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 6-12 | 80-95 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 60 | 8 | 85-98 |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 75-90 |
Table 3: Representative Conditions for the Sonogashira Coupling of Aryl Bromides.
Stille and Kumada Couplings: Alternative C-C Bond Formations
While Suzuki, Heck, and Sonogashira reactions are widely used, Stille and Kumada couplings offer valuable alternatives, particularly when specific organometallic reagents are readily available or offer unique reactivity.
Stille Coupling
The Stille reaction couples an organic halide with an organostannane reagent.[10][11] This reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback.
General Protocol Outline:
-
Reactants: (4-Bromobenzyl)trimethylsilane and an organostannane (e.g., aryltributylstannane).
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
Solvent: Toluene, THF, or DMF.
-
Conditions: Typically requires elevated temperatures (80-120 °C).
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner.[12][13] This reaction is highly effective but is limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups.
General Protocol Outline:
-
Reactants: (4-Bromobenzyl)trimethylsilane and a Grignard reagent (e.g., arylmagnesium bromide).
-
Catalyst: PdCl₂(dppf) or NiCl₂(dppp).
-
Solvent: THF or Diethyl ether.
-
Conditions: Can often be performed at or below room temperature.
Conclusion and Future Outlook
(4-Bromobenzyl)trimethylsilane stands as a powerful and versatile substrate in the realm of palladium-catalyzed cross-coupling reactions. Its bifunctional nature allows for the selective formation of C-C bonds at the aromatic ring, providing access to a diverse array of substituted benzylsilanes. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers in their synthetic endeavors. As the field of catalysis continues to evolve, the development of more efficient and selective methods for the activation of both the C-Br and C-Si bonds of (4-Bromobenzyl)trimethylsilane will undoubtedly unlock new possibilities in the synthesis of complex molecules for a wide range of applications.
References
-
Chen, X., et al. (2025). Palladium-Catalyzed Direct C(sp3)–H Arylations of Benzylsilanes with Aryl Halides. Organic Letters. [Link]
-
Organic Chemistry Frontiers. (Date unavailable). Palladium-catalyzed C(sp3)–Si cross-coupling silylation of benzyl halides with hydrosilanes. [Link]
-
PubMed. (2009). Palladium-catalyzed synthesis of diarylmethanes: exploitation of carbanionic leaving groups. [Link]
-
Wikipedia. (Date unavailable). Kumada coupling. [Link]
-
Organic Chemistry Portal. (Date unavailable). Stille Coupling. [Link]
-
Wikipedia. (Date unavailable). Stille reaction. [Link]
-
Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
-
OUCI. (Date unavailable). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
-
Organic Chemistry Portal. (Date unavailable). Heck Reaction. [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
-
National Institutes of Health. (Date unavailable). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]
-
Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
-
Organic Chemistry Portal. (Date unavailable). Sonogashira Coupling. [Link]
-
Gelest. (Date unavailable). Cross-Coupling of Alkynylsilanes. [Link]
-
National Institutes of Health. (Date unavailable). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. [Link]
-
Royal Society of Chemistry. (Date unavailable). . [Link]
-
Organic Chemistry Portal. (Date unavailable). Kumada Coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Organic Chemistry Portal. (Date unavailable). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]
-
Chem-Station International Edition. (2014). Kumada–Tamao–Corriu Cross Coupling. [Link]
-
Organic Chemistry Portal. (Date unavailable). Subsituted arene synthesis by alkynylation. [Link]
-
Bentham Open Archives. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. [Link]
-
The Hartwig Group. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. [Link]
-
ACS Publications. (Date unavailable). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. [Link]
-
National Institutes of Health. (2023). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. [Link]
-
ChemRxiv. (Date unavailable). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. [Link]
-
ChemistryViews. (2012). Coupling with a Pinch of Salt. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Institutes of Health. (Date unavailable). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
RSC Publishing. (Date unavailable). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Institutes of Health. (2025). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. [Link]
-
Semantic Scholar. (Date unavailable). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]
-
PubMed. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. [Link]
Sources
- 1. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Diarylmethyl C(sp3)-C(sp2) Bond Formation: A New Coupling Approach toward Triarylmethanes [organic-chemistry.org]
- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [ouci.dntb.gov.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
- 13. Kumada Coupling [organic-chemistry.org]
Introduction: The Strategic Advantage of a Bifunctional Building Block
An In-Depth Guide to Scalable Synthesis Strategies Utilizing (4-Bromobenzyl)trimethylsilane
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the efficiency of a synthetic route is paramount. Scalability, reproducibility, and functional group tolerance are critical metrics for success. (4-Bromobenzyl)trimethylsilane has emerged as a highly valuable and versatile building block due to its distinct bifunctional nature. The molecule incorporates two key reactive sites: a bromo-substituted aromatic ring and a benzylic trimethylsilyl (TMS) group.
The bromine atom serves as a reliable handle for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1] Simultaneously, the trimethylsilyl group offers unique steric and electronic properties. It can act as a stable, bulky protecting group or be leveraged in further transformations.[2] This dual-functionality allows for a modular and strategic approach to the synthesis of complex molecular architectures, making it an indispensable tool for researchers in drug development and materials science.[3][4]
This guide provides an in-depth exploration of scalable synthetic methods employing (4-Bromobenzyl)trimethylsilane, complete with detailed protocols, mechanistic insights, and comparative data to inform experimental design.
Part 1: Leveraging the Aryl Bromide: Organometallic and Cross-Coupling Strategies
The carbon-bromine bond on the aromatic ring is the primary site for transformations designed to build molecular complexity. Two of the most robust and scalable methods for its functionalization are Grignard reagent formation and Suzuki-Miyaura cross-coupling.
Grignard Reagent Formation and Application
The conversion of the aryl bromide to a Grignard reagent transforms the electrophilic aromatic carbon into a potent nucleophile, opening a pathway for reactions with a vast range of electrophiles.[5]
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethers, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are essential. The lone pair electrons on the ether oxygen coordinate with the magnesium center, stabilizing the Grignard reagent complex and enhancing its reactivity.[6]
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water, alcohols, and even acidic C-H bonds.[5] Failure to maintain strictly anhydrous conditions will result in quenching the reagent and drastically reducing the yield.
-
Magnesium Activation: A layer of magnesium oxide can form on the surface of the magnesium turnings, impeding the reaction.[5] Activation, often achieved with a small crystal of iodine or 1,2-dibromoethane, exposes a fresh metal surface to initiate the oxidative insertion.
Experimental Protocol 1: Scalable Synthesis of (4-(Trimethylsilylmethyl)phenyl)magnesium Bromide
Materials:
-
(4-Bromobenzyl)trimethylsilane
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, reflux condenser, and dropping funnel (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble the oven-dried glassware while hot and allow it to cool under a steady stream of inert gas.
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Gently heat the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This indicates the activation of the magnesium surface. Allow the flask to cool.
-
In the dropping funnel, prepare a solution of (4-Bromobenzyl)trimethylsilane (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approx. 10%) of the silane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle refluxing begins. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey or brown solution of the Grignard reagent is ready for immediate use.
DOT Diagram: Grignard Reagent Workflow
Caption: Workflow for Grignard reagent formation and subsequent functionalization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its mild conditions, functional group tolerance, and commercial availability of reagents.[7] It provides a highly efficient method for forming C(sp²)-C(sp²) bonds.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, but more advanced phosphine ligands (e.g., SPhos, XPhos) can improve reaction rates and yields, especially for challenging substrates.[7] The ligand stabilizes the palladium center and modulates its reactivity.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[8] The choice of base can significantly impact the reaction outcome and should be optimized.
-
Solvent System: Often, a mixture of an organic solvent (e.g., Toluene, Dioxane, DMF) and water is used to dissolve both the organic and inorganic reagents.[7]
Data Presentation: Comparison of Suzuki-Miyaura Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | >95 | [7] |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 80 | 8 | >98 | [7] |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 10 | >96 | [7] |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 16 | 92 | [7] |
Experimental Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
(4-Bromobenzyl)trimethylsilane (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add (4-Bromobenzyl)trimethylsilane, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (Toluene/H₂O) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Part 2: Managing the Trimethylsilyl Group
The trimethylsilyl (TMS) group is generally stable under the conditions used for Grignard reactions and many Suzuki couplings. However, in multi-step syntheses, its removal may be necessary to unmask a benzylic C-H bond or to avoid undesired steric hindrance. The cleavage of the C-Si bond is typically straightforward, with several reliable methods available.[2]
Trustworthiness of Protocols: The choice of deprotection method depends heavily on the functional groups present in the rest of the molecule. The protocols below are selected for their high yields and compatibility with common functional groups.
Data Presentation: Common Methods for TMS Deprotection
| Method | Reagent(s) | Solvent(s) | Temp (°C) | Typical Time | Notes | Reference(s) |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF | Room Temp | 1 - 4 hours | Common and effective, but TBAF can be basic. | [2][9] |
| Base-Catalyzed | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temp | 1 - 2 hours | Mild, economical, and widely used. | [9][10] |
| Acid-Catalyzed | Trifluoroacetic acid (TFA) or HCl | CH₂Cl₂ or Dioxane | 0 °C to RT | 0.5 - 2 hours | Effective, but not suitable for acid-labile groups. | [11] |
| Silver-Catalyzed | AgNO₃ or AgOTf (catalytic) | CH₂Cl₂/MeOH/H₂O | Room Temp | 2 - 24 hours | Chemoselective for TMS-alkynes, but adaptable. | [12] |
Experimental Protocol 3: Fluoride-Mediated TMS Deprotection
Materials:
-
TMS-protected compound (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Dissolve the TMS-protected substrate in anhydrous THF in a round-bottom flask.
-
To the stirred solution, add the TBAF solution dropwise at room temperature.
-
Monitor the reaction by TLC. The deprotected product should have a lower Rf value.
-
Upon completion (typically 1-4 hours), quench the reaction by adding water.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual fluoride salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
If necessary, purify the crude product by flash column chromatography.
Part 3: Application in the Synthesis of Biologically Active Scaffolds
The diarylmethane motif, readily accessible from (4-Bromobenzyl)trimethylsilane via the methods described, is a privileged scaffold in medicinal chemistry.[7] For instance, it forms the core of numerous antihistamines, anticholinergics, and other therapeutic agents. The ability to rapidly and scalably synthesize diverse libraries of diarylmethanes is a significant advantage in drug discovery programs.[13][14]
A recent study detailed the synthesis of 2-(4-bromobenzyl) tethered pyrimidine derivatives as potent anticancer agents.[15] While the study started with 4-bromobenzyl bromide, the use of its trimethylsilyl-protected counterpart could offer advantages in certain synthetic routes by modulating reactivity or providing a handle for subsequent transformations before a final deprotection step. The addition of silicon to small molecules can alter their chemical properties, potentially enhancing biological activity and improving pharmacological profiles.[3][4]
References
-
Title: Deprotection of Silyl Ethers Source: Gelest Technical Library URL: [Link]
-
Title: Trimethylsilyl group Source: Wikipedia URL: [Link]
-
Title: Organometallic Reagents of Lithium, Magnesium, Zinc and Zirconium for the Functionalization of Aromatics, S-Heterocycles and Sil Source: Ludwig-Maximilians-Universität München URL: [Link]
-
Title: A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts Source: Tetrahedron Letters URL: [Link]
-
Title: The synthesis of biologically active organosilicon small molecules Source: PubMed URL: [Link]
-
Title: Some Aspects of the Chemistry of Alkynylsilanes Source: PMC - NIH URL: [Link]
-
Title: N-ALLYL-N-BENZYL-2-OXOCYCLOHEXANECARBOXAMIDE Source: Organic Syntheses URL: [Link]
-
Title: The synthesis of biologically active organosilicon small molecules Source: ResearchGate URL: [Link]
-
Title: (4-BROMOBENZYL)TRIMETHYLSILANE Source: ChemBK URL: [Link]
-
Title: Synthesis of (Bromodifluoromethyl)trimethylsilane and Its Applications in Organic Synthesis Source: Synfacts URL: [Link]
-
Title: Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions Source: Bentham Open Archives URL: [Link]
-
Title: GRIGNARD REAGENTS AND SILANES Source: Gelest, Inc. URL: [Link]
-
Title: Selectivity in the Grignard Reaction with Silanes Source: ResearchGate URL: [Link]
-
Title: 18.9: Organometallic Reagents Source: Chemistry LibreTexts URL: [Link]
-
Title: GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM Source: ADICHEMISTRY URL: [Link]
-
Title: Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere Source: ACS Omega URL: [Link]
-
Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: PMC - NIH URL: [Link]
-
Title: Main Group Organometallic Compounds Source: MSU chemistry URL: [Link]
-
Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PMC - NIH URL: [Link]
- Title: Process for the preparation of grignard reagents and their utilization in organic syntheses Source: Google Patents URL
-
Title: 7: The Grignard Reaction (Experiment) Source: Chemistry LibreTexts URL: [Link]
-
Title: Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules Source: ResearchGate URL: [Link]
-
Title: The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry Source: ResearchGate URL: [Link]
-
Title: Special Issue : New Studies on the Synthesis of Biologically Active Products Source: MDPI URL: [Link]
-
Title: 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[16][17]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies Source: RSC Publishing URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. The synthesis of biologically active organosilicon small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
- 13. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in (4-Bromobenzyl)trimethylsilane Mediated Reactions
Welcome to the technical support center for (4-Bromobenzyl)trimethylsilane. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize reactions involving this versatile reagent. Here, we move beyond simple protocols to explore the underlying principles governing reaction outcomes, providing you with the expert insights needed to troubleshoot challenges and maximize yields.
Introduction: The Dual-Functionality of (4-Bromobenzyl)trimethylsilane
(4-Bromobenzyl)trimethylsilane is a valuable building block in organic synthesis, primarily utilized as a stable precursor to a nucleophilic benzyl moiety. Its structure offers two distinct reactive sites: the aryl bromide, which can participate in standard cross-coupling reactions, and the benzylic carbon-silicon (C-Si) bond. The trimethylsilyl (TMS) group plays a crucial role by stabilizing the benzylic position, allowing for controlled generation of a benzyl carbanion equivalent under specific conditions. This guide focuses on reactions where the cleavage of the C-Si bond is the key step for carbon-carbon bond formation.
Core Mechanism: Fluoride-Mediated Activation
The productive cleavage of the C-Si bond is the cornerstone of using (4-Bromobenzyl)trimethylsilane as a benzylating agent. This is most commonly achieved through activation with a fluoride source. The high affinity of silicon for fluoride drives the formation of a hypervalent silicate intermediate, which readily cleaves the C-Si bond to generate a transient, nucleophilic benzyl anion. This in situ generated anion can then participate in various catalytic cycles.
Caption: Stepwise workflow for troubleshooting low-yield reactions.
Q2: I'm observing a significant amount of protodesilylation (product is toluene-4-bromide). How can I prevent this?
Protodesilylation is the quenching of the intermediate benzyl anion by a proton source. [1]This is almost always caused by residual water in the reaction.
Causality & Solutions:
-
Cause: The benzyl anion generated after C-Si bond cleavage is a strong base and will readily abstract a proton from even trace amounts of water, alcohols, or other protic species.
-
Solution 1: Rigorous Anhydrous Technique. Ensure all glassware is oven- or flame-dried. Solvents must be freshly dried using an appropriate method (e.g., distillation from a drying agent or passage through an activated alumina column) and handled under an inert atmosphere (Nitrogen or Argon). [2]* Solution 2: Reagent Purity. Your coupling partner or base may be hydrated. Dry them thoroughly before use. The fluoride source itself can be a major source of water (see Q3).
Q3: Which fluoride source is best for C-Si bond activation?
The choice of fluoride source is critical and can dramatically affect reaction outcomes. There is no single "best" source; the optimal choice depends on the substrate and desired reactivity.
Causality & Solutions:
-
Tetrabutylammonium fluoride (TBAF) is the most common activator. However, it is notoriously hygroscopic, and commercially available solutions in THF contain variable amounts of water, which can promote protodesilylation. [3]Using anhydrous TBAF is preferable but requires careful handling.
-
Tetrabutylammonium triphenyldifluorosilicate (TBAT) is an excellent alternative. It is an easily handled, anhydrous, and non-hygroscopic crystalline solid that is soluble in most organic solvents and is less basic than TBAF. [3]* Potassium Fluoride (KF) and Cesium Fluoride (CsF) are inorganic fluoride sources. They are less soluble in many organic solvents, often requiring higher temperatures, crown ethers to enhance solubility, or polar aprotic solvents like DMF. Their lower basicity can sometimes be advantageous in preventing base-sensitive side reactions. [4]
Table 1. Comparison of Common Fluoride Sources for Desilylation Reactions.Fluoride Source Common Form Key Advantages Key Disadvantages TBAF 1M Solution in THF Highly reactive, good solubility. Very hygroscopic, presence of water leads to side reactions. [3] TBAT Crystalline Solid Anhydrous, non-hygroscopic, less basic than TBAF. [3] More expensive than TBAF. CsF Solid Powder Moderately reactive, useful in polar solvents. Low solubility in non-polar solvents, often requires high temperatures. KF Solid Powder Inexpensive, mild. Low reactivity and solubility, often requires phase-transfer catalyst. [4]
Q4: My palladium catalyst is turning black and the reaction has stalled. What's happening?
The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal. [2]This halts the catalytic cycle.
Causality & Solutions:
-
Cause 1: Oxygen Contamination. The active Pd(0) species is readily oxidized by oxygen. It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration. [2]* Cause 2: Ligand Dissociation/Decomposition. For the catalyst to be stable, the palladium center must be coordinated by appropriate ligands. If the ligands are not bulky or electron-donating enough, the Pd(0) complex can become unstable and aggregate. [5]* Solution: Use robust, well-defined palladium precatalysts (e.g., those developed by Buchwald or Nolan) which are often more air-stable and generate the active Pd(0) species more cleanly in situ. [6]Employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity, particularly for challenging substrates. [5][7]
Q5: Can I use (4-Bromobenzyl)trimethylsilane to prepare a Grignard reagent for a Kumada coupling?
Yes, this is a viable strategy. The aryl bromide can be converted into a Grignard reagent, which is then used in a nickel- or palladium-catalyzed Kumada coupling. [8][9][10] Key Considerations:
-
Selective Grignard Formation: The formation of the Grignard reagent at the C-Br bond is much faster and occurs under conditions that do not typically cleave the C-Si bond.
-
Functional Group Tolerance: The major limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which does not tolerate acidic protons or many electrophilic functional groups (e.g., esters, ketones) on the coupling partner. [10][11]* Catalyst Choice: Both nickel and palladium catalysts are effective. Nickel catalysts (e.g., Ni(dppp)Cl₂) are often more cost-effective, while palladium catalysts may offer a broader scope and higher functional group tolerance. [10][11]
Experimental Protocols
Protocol 1: General Procedure for a Fluoride-Mediated Hiyama-Denmark Coupling
This protocol provides a starting point for the coupling of (4-Bromobenzyl)trimethylsilane with an aryl iodide. Optimization of catalyst, ligand, and temperature may be required.
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and phosphine ligand (e.g., XPhos, 6 mol%).
-
Solvent Addition: Add freshly dried, degassed THF (or another suitable solvent like dioxane) via syringe.
-
Reagent Addition: Add (4-Bromobenzyl)trimethylsilane (1.2 equiv).
-
Initiation: In a separate flask, prepare a solution of an anhydrous fluoride source (e.g., TBAT, 1.5 equiv) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). [12]7. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. To prevent hydrolysis of any remaining silyl groups on the column, the silica gel can be pre-treated with a solvent mixture containing a small amount of triethylamine (e.g., 1%). [13]
Table 2. General Starting Conditions for Optimization.Parameter Recommended Condition Rationale Catalyst Pd₂(dba)₃ / Bulky Phosphine Ligand Promotes efficient oxidative addition and reductive elimination. [6] Silane 1.1 - 1.5 equiv A slight excess ensures complete consumption of the limiting electrophile. Fluoride Source TBAT (1.5 - 2.0 equiv) Anhydrous source minimizes protodesilylation. [3] Solvent THF, Dioxane, Toluene (Anhydrous) Aprotic solvents are essential to prevent quenching of the benzyl anion. Temperature 25 - 80 °C Substrate-dependent; higher temperatures may be needed but can increase side reactions.
References
-
Desilylation mechanism with fluoride - Chemistry Stack Exchange. (2020-04-17). Available at: [Link]
-
Fluoride-Promoted Cross-Coupling Reactions of Alkenylsilanols. Elucidation of the Mechanism through Spectroscopic and Kinetic Analysis - Journal of the American Chemical Society. ACS Figshare. Available at: [Link]
-
Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction - NIH. (2014-07-16). Available at: [Link]
-
Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes - Organic Letters. (2023-09-28). Available at: [Link]
-
Kumada coupling - Wikipedia. Available at: [Link]
-
Kumada Coupling | NROChemistry. Available at: [Link]
-
Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene - PMC - NIH. (2010-11-10). Available at: [Link]
-
Kumada Coupling - Organic Chemistry Portal. Available at: [Link]
-
Kumada coupling | 157 Publications | 2446 Citations. Available at: [Link]
-
Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ - RSC Publishing. (2003-01-01). Available at: [Link]
-
(4-BROMOBENZYL)TRIMETHYLSILANE - ChemBK. Available at: [Link]
-
Some Reactions of Free Radicals and Grignard Reagents with Organosilicon Compounds - Aston Research Explorer. Available at: [Link]
-
Rational design of a second generation catalyst for preparation of allylsilanes using the silyl-Heck reaction - PubMed. (2014-07-16). Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014-12-23). Available at: [Link]
-
Heck Reaction—State of the Art - MDPI. (2018-08-16). Available at: [Link]
-
Key Organic Synthesis Intermediate: Understanding the Chemistry of (4-Bromophenylethynyl)trimethylsilane - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09). Available at: [Link]
-
N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction - Nature. (2024-08-23). Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024-01-12). Available at: [Link]
-
Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes | Organic Letters - ACS Publications. (2023-09-28). Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (2017-08-23). Available at: [Link]
-
(4-bromobenzyl)trimethylsilane (C10H15BrSi) - PubChemLite. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. (2017-10-18). Available at: [Link]
Sources
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Kumada Coupling [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Kumada Coupling | NROChemistry [nrochemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Products in (4-Bromobenzyl)trimethylsilane Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (4-Bromobenzyl)trimethylsilane in cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation encountered during your experiments. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your desired product yield, and streamline your synthetic workflows.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section is designed to address specific problems you may encounter in the lab. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: I'm observing a significant amount of a homocoupled byproduct, 1,2-bis(4-(trimethylsilylmethyl)phenyl)ethane, in my Suzuki-Miyaura coupling. What's causing this and how can I prevent it?
The formation of a dimer of your starting material, in this case, the homocoupling of the (4-Bromobenzyl)trimethylsilane-derived organoboron species, is a common side reaction in Suzuki-Miyaura couplings. This side reaction can significantly reduce the yield of your desired cross-coupled product.
Root Causes:
-
Oxidative Homocoupling: The presence of oxygen in your reaction mixture can promote the oxidative homocoupling of the organoboron reagent. Palladium(II) species, which can be present from the precatalyst or formed by oxidation of Pd(0), can facilitate this unwanted reaction.
-
Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow relative to the rate of homocoupling, the organoboron reagent has a higher probability of reacting with itself.
Troubleshooting Strategies:
-
Ensure a Strictly Inert Atmosphere:
-
Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes).
-
Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for optimal results.
-
-
Optimize Your Catalyst System:
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, which can help to favor the desired cross-coupling pathway over homocoupling. Consider ligands such as SPhos, XPhos, or RuPhos.
-
Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can reduce the incidence of side reactions.
-
-
Control Reaction Kinetics:
-
Slow Addition: Adding the organoboron reagent slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Temperature Control: Higher temperatures can sometimes favor homocoupling. If you are running the reaction at elevated temperatures, try lowering it to see if the ratio of cross-coupling to homocoupling improves.
-
Visualizing the Competing Pathways in Suzuki-Miyaura Coupling:
Caption: Competing pathways in Suzuki-Miyaura coupling.
Q2: My reaction is producing a significant amount of 4-bromotoluene. What is this byproduct and how can I minimize its formation?
The formation of 4-bromotoluene is a result of protodesilylation , which is the cleavage of the carbon-silicon bond and its replacement with a proton from a proton source in the reaction mixture. This is a common side reaction for organosilanes, especially under basic or acidic conditions.
Root Causes:
-
Presence of Protic Sources: Water, alcohols, or even acidic impurities can serve as proton sources for the protodesilylation reaction.
-
Base-Mediated Cleavage: Certain bases, particularly strong hydroxide bases, can promote the cleavage of the C-Si bond.
-
Catalyst-Mediated Pathways: In some cases, the palladium catalyst itself can be involved in the protodesilylation process.
Troubleshooting Strategies:
-
Use Anhydrous Conditions:
-
Ensure all solvents and reagents are rigorously dried before use.
-
Use anhydrous bases. For example, instead of aqueous potassium carbonate, consider using anhydrous potassium carbonate or cesium carbonate.
-
-
Optimize the Base:
-
Avoid strong hydroxide bases if possible.
-
Consider using fluoride-based activators like TBAF (tetrabutylammonium fluoride) for Hiyama-type couplings, which are specifically designed for organosilanes. However, be aware that fluoride can also promote protodesilylation if not carefully controlled.
-
-
Control the Reaction Temperature:
-
Higher temperatures can accelerate the rate of protodesilylation. Try running the reaction at a lower temperature to see if this side reaction is suppressed.
-
Visualizing the Protodesilylation Pathway:
Caption: General pathway for protodesilylation.
Q3: I'm seeing a byproduct with the mass of toluene in my Stille coupling. What is it and how do I get rid of it?
The formation of toluene in a Stille coupling with (4-Bromobenzyl)trimethylsilane suggests the occurrence of two possible side reactions: protodesilylation (as discussed in Q2) and dehalogenation of the starting material. Dehalogenation is the replacement of the bromine atom with a hydrogen atom.
Root Causes of Dehalogenation:
-
Hydride Sources: Impurities in the reaction mixture, or even the solvent or base, can act as a source of hydride (H-), which can then displace the bromine atom from the palladium intermediate.
-
Catalyst Decomposition: In some cases, decomposition of the palladium catalyst can lead to the formation of palladium hydrides, which can then participate in dehalogenation.
Troubleshooting Strategies:
-
Purify Your Reagents and Solvents:
-
Ensure that your solvents are free of peroxides and other impurities that could act as hydride sources.
-
Use high-purity reagents.
-
-
Optimize Your Reaction Conditions:
-
Ligand Selection: The choice of phosphine ligand can influence the stability of the palladium catalyst and suppress decomposition pathways that lead to hydride formation.
-
Base Selection: Use a non-nucleophilic base to minimize the chances of it acting as a hydride donor.
-
Visualizing Dehalogenation in the Catalytic Cycle:
Caption: Dehalogenation as a competing pathway in Stille coupling.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about using (4-Bromobenzyl)trimethylsilane in coupling reactions.
What are the most common side products I should expect when using (4-Bromobenzyl)trimethylsilane in cross-coupling reactions?
The most common side products are:
-
Homocoupled product: 1,2-bis(4-(trimethylsilylmethyl)phenyl)ethane
-
Protodesilylated product: 4-bromotoluene
-
Dehalogenated product: Benzyltrimethylsilane
Which coupling reaction is generally recommended for (4-Bromobenzyl)trimethylsilane?
The Suzuki-Miyaura coupling is often a good starting point due to its high functional group tolerance and the wide availability of boronic acids and their derivatives. However, the optimal choice of reaction will depend on the specific coupling partner and the desired final product.
How can I monitor the progress of my reaction and the formation of side products?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the progress of your reaction. By co-spotting your reaction mixture with authentic samples of your starting material and expected product, you can track the consumption of reactants and the formation of the desired product. LC-MS is particularly useful for identifying the mass of any side products, which can help in their identification.
Are there any specific safety precautions I should take when working with (4-Bromobenzyl)trimethylsilane and the reagents for these coupling reactions?
Yes, always follow standard laboratory safety procedures.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric, so handle them with care under an inert atmosphere.
-
Organotin reagents used in Stille couplings are toxic and should be handled with extreme caution.
Experimental Protocol: Suzuki-Miyaura Coupling of (4-Bromobenzyl)trimethylsilane with Phenylboronic Acid
This protocol is a general guideline and may require optimization for your specific setup and reagents.
Materials:
-
(4-Bromobenzyl)trimethylsilane (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous toluene (degassed)
-
Deionized water (degassed)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas (argon or nitrogen) supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add (4-Bromobenzyl)trimethylsilane, phenylboronic acid, and anhydrous potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Summary: Influence of Reaction Parameters
The following table summarizes the general effects of various reaction parameters on the outcome of Suzuki-Miyaura couplings with benzylic halides.
| Parameter | General Recommendation for Minimizing Side Products | Rationale |
| Catalyst | Use a pre-formed Pd(0) catalyst or an efficient precatalyst/ligand system. | Ensures a sufficient concentration of the active catalyst to promote the desired cross-coupling. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Accelerates oxidative addition and reductive elimination, outcompeting side reactions. |
| Base | Anhydrous carbonate bases (e.g., K₂CO₃, Cs₂CO₃). | Minimizes protodesilylation by reducing the amount of water present. |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., toluene, dioxane, THF). | Reduces the risk of oxygen-mediated homocoupling and protic solvent-induced side reactions. |
| Temperature | The lowest temperature at which the reaction proceeds at a reasonable rate. | Higher temperatures can increase the rates of side reactions like homocoupling and protodesilylation. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Denmark, S. E., & Sweis, R. F. (2002). The Palladium-Catalyzed Cross-Coupling of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 35(10), 835–846. [Link]
-
Al-Masum, M., & Livinghouse, T. (2000). Palladium-Catalyzed Cross-Coupling of Benzylic Halides with Aryl- and Vinylstannanes. Organic Letters, 2(22), 3543–3545. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542–545. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Technical Support Center: Purifying Products from (4-Bromobenzyl)trimethylsilane Reactions
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the purification of reaction products derived from (4-Bromobenzyl)trimethylsilane. Given its utility in forming carbon-carbon bonds via organometallic intermediates (e.g., Grignard or lithiation reactions) and its role as a stable benzylic synthon, effective purification is critical for downstream applications. This document is designed to address specific, practical challenges encountered in the laboratory, explaining not just the "how" but the "why" behind each purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems identified during the post-reaction workup and purification stages.
Question 1: My crude NMR spectrum shows unreacted (4-Bromobenzyl)trimethylsilane along with my desired product. How can I effectively remove the starting material?
Answer: This is a common scenario, especially in reactions that do not go to completion, such as Grignard reagent formation. The key to separation is exploiting the polarity difference between the starting material and your product.
Causality: (4-Bromobenzyl)trimethylsilane is a relatively nonpolar compound. Most reactions, such as additions to carbonyls, will introduce a more polar functional group (e.g., a hydroxyl group), significantly increasing the product's polarity.
Solution: Flash Column Chromatography Flash column chromatography is the most effective method for this separation.[1]
-
Stationary Phase: Standard silica gel (SiO₂) is typically sufficient.
-
Mobile Phase (Eluent): The goal is to find a solvent system where the starting material has a high retention factor (R_f ≈ 0.6-0.8) and the product has a lower R_f (≈ 0.2-0.4).
-
Start with a very nonpolar eluent, such as pure hexanes or petroleum ether, to elute the nonpolar (4-Bromobenzyl)trimethylsilane.
-
Gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. This is known as a gradient elution.
-
Step-by-Step Protocol: Flash Column Chromatography A detailed protocol for flash column chromatography is provided in the "Experimental Protocols" section below.
Data-Driven Approach: Solvent System Selection Before committing to a large-scale column, always perform Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system.
| Solvent System (Hexanes:Ethyl Acetate) | R_f of (4-Bromobenzyl)trimethylsilane | R_f of a Typical Product (e.g., an alcohol) | Assessment |
| 98:2 | 0.75 | 0.10 | Excellent Separation. The large ΔR_f allows for clean separation. |
| 90:10 | 0.90 | 0.45 | Good Separation. Still effective, but bands will be closer. |
| 80:20 | >0.95 | 0.70 | Poor Separation. Both compounds elute too quickly. |
Question 2: I've observed a nonpolar byproduct that runs very close to my starting material on TLC. What is it and how do I remove it?
Answer: When forming a Grignard reagent from (4-Bromobenzyl)trimethylsilane, a common nonpolar byproduct is the homocoupled dimer, 1,2-bis(4-(trimethylsilyl)phenyl)ethane. This occurs via a Wurtz-type coupling reaction between the Grignard reagent and unreacted starting material.[2][3]
Causality: This side reaction is favored by factors such as high local concentrations of the alkyl halide and elevated temperatures.[2]
Solutions:
-
Optimized Chromatography: A very shallow solvent gradient with a high-resolution silica column can sometimes resolve these closely-running spots. Running the column slowly can improve separation efficiency.
-
Trituration/Recrystallization: If your desired product is a solid, this can be an excellent purification method.
-
Trituration: Dissolve the crude mixture in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a large volume of a poor solvent in which the byproduct is soluble but your product is not (e.g., hexanes or pentane). The product should precipitate as a pure solid, leaving the byproduct in the solution.[2]
-
Recrystallization: If a suitable single-solvent or two-solvent system can be found, recrystallization can effectively remove the byproduct, as impurities are typically excluded from the crystal lattice.
-
Question 3: My reaction workup involved an acidic quench (e.g., NH₄Cl or dilute HCl), and I suspect the trimethylsilyl (TMS) group was cleaved. How do I confirm this and purify the resulting product?
Answer: The benzyl-silicon bond in (4-Bromobenzyl)trimethylsilane and its derivatives is susceptible to cleavage under acidic conditions, a process known as protodesilylation.[4][5]
Confirmation:
-
NMR Spectroscopy: In the ¹H NMR, the characteristic singlet for the -Si(CH₃)₃ protons (around 0.25 ppm) will be absent. You will also see the appearance of a new singlet for the benzylic -CH₃ group of the resulting 4-bromotoluene derivative.
-
TLC Analysis: The desilylated product (e.g., 4-bromotoluene) is significantly more nonpolar than the silylated starting material or product because you are removing the polarizable Si atom and replacing it with a proton. This may seem counterintuitive, but the large, nonpolar TMS group often increases the overall nonpolar character and affinity for silica compared to a simple methyl group. The desilylated product will have a higher R_f value.
Purification Strategy: If both silylated and desilylated products are present, they can be separated by flash column chromatography. The desilylated compound will elute before the TMS-containing product in a nonpolar solvent system.
Question 4: After an aqueous workup of my Grignard reaction, my crude product is an intractable gum contaminated with inorganic magnesium salts. What went wrong?
Answer: This issue typically arises from an incomplete or improper aqueous workup, leading to the precipitation of magnesium hydroxides and salts that emulsify or trap the organic product. The Grignard reaction must be carefully quenched to neutralize the basic magnesium alkoxide intermediate and dissolve the resulting salts.[3][6]
Optimized Workup Protocol:
-
Cooling: Always perform the quench in an ice bath (0 °C) to control the exothermic reaction.
-
Quenching Solution: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic salt that effectively protonates the alkoxide and neutralizes any remaining Grignard reagent without being harsh enough to cause significant desilylation.[7]
-
Stirring: Allow the mixture to stir vigorously until all the grey solids (unreacted magnesium) and white precipitates (magnesium salts) have dissolved. This may take some time. If solids persist, a small amount of dilute HCl can be added, but be mindful of potential desilylation.
-
Extraction: Transfer the mixture to a separatory funnel and perform a standard liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine to remove residual water.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for products derived from (4-Bromobenzyl)trimethylsilane? A1: The most universally applicable and reliable technique is flash column chromatography on silica gel.[1] It allows for the separation of compounds with varying polarities, which is typical for reactions involving this starting material. The decision to use other methods like crystallization or extraction depends on the specific physical properties of your product and the impurities present.
Q2: How stable is the trimethylsilyl (TMS) group during purification? A2: The TMS group on a benzylic carbon is generally stable to neutral and basic conditions. However, it is sensitive to acidic conditions.[4][5]
-
Avoid: Strongly acidic conditions (pH < 4), prolonged exposure to silica gel (which is slightly acidic), and certain Lewis acids.
-
Safe: Standard aqueous workups with NaHCO₃ or saturated NH₄Cl, chromatography on neutral alumina (if acidity is a concern), and basic conditions.
Q3: Can I use reverse-phase chromatography for these compounds? A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is an excellent option, particularly for separating compounds with very similar polarities but different hydrocarbon content. In reverse-phase, the elution order is inverted: more polar compounds elute first. This can be very effective for separating a desired polar product from nonpolar impurities like the homocoupled dimer.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Grignard Reactions
-
Preparation: Prepare a beaker with a saturated aqueous solution of ammonium chloride (NH₄Cl) and place it in an ice bath.
-
Quenching: Cool the reaction flask containing the Grignard reaction mixture to 0 °C using an ice bath. While stirring vigorously, slowly add the cold saturated NH₄Cl solution dropwise via an addition funnel.
-
Dissolution: Continue stirring at room temperature until the biphasic mixture becomes clear, with no remaining solids.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., 3 x 50 mL of diethyl ether for a 100 mL reaction volume).
-
Washing: Combine the organic extracts and wash them once with water, followed by once with a saturated brine solution to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography for Product Purification
-
TLC Analysis: Determine the optimal eluent system using TLC, aiming for a product R_f of 0.2-0.4.
-
Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with the initial, nonpolar eluent. Slowly pour the silica gel slurry (prepared in the eluent) into the column, tapping the side gently to ensure even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or bulb). Begin collecting fractions.
-
Gradient Elution (if needed): Start with the nonpolar solvent system determined by TLC. Once the nonpolar impurities have eluted (monitored by TLC), gradually increase the percentage of the polar solvent to elute your desired product.
-
Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy after a reaction involving (4-Bromobenzyl)trimethylsilane.
Caption: Decision tree for purification strategy.
References
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- European Patent Office. (2004). Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities - EP 0879821 B1.
- Wikipedia. Grignard reagent.
- Wikipedia. Grignard reaction.
- Biotage. Successful flash chromatography.
- ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Gelest Technical Library. Silyl Groups.
- Jasperse, J. Grignard Reaction.
- Thermo Fisher Scientific. A Review of Organosilanes in Organic Chemistry.
- Wikipedia. Trimethylsilyl group.
- ScienceDirect. (2021). Reaction of (bromodifluoromethyl)trimethylsilane with HMPA.
- Gelest, Inc. GRIGNARD REAGENTS AND SILANES.
- ACS Publications. (2016). Boron-Catalyzed Aromatic C–H Bond Silylation with Hydrosilanes. Journal of the American Chemical Society.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Google Patents. US5596117A - Preparation process of organo silicon compounds and production process of silicon.
- ResearchGate. Organosilanes used in the preparation of chemically bonded stationary phases.
- Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents. The Organic Companion.
- BenchChem. (2025). Technical Support Center: Purification of TBDPS-Deprotected Reaction Mixtures.
- Karmel, C. Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship.org.
- Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.
Sources
- 1. biotage.com [biotage.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Silyl Groups - Gelest [technical.gelest.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Optimizing Catalyst Loading for (4-Bromobenzyl)trimethylsilane Reactions
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving (4-Bromobenzyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst optimization, ensuring robust, reproducible, and high-yielding synthetic outcomes. Here, we move beyond simple protocols to explain the fundamental principles governing catalyst performance, empowering you to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs)
Q1: What are the typical palladium catalyst loadings for cross-coupling reactions with (4-Bromobenzyl)trimethylsilane?
A1: For most palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck, a general starting point for catalyst loading is between 1-5 mol%.[1] For initial screening experiments, 2-3 mol% is often a practical choice.[2] However, with the advent of highly active phosphine ligands and pre-catalysts, loadings can often be reduced to as low as 0.1 mol% or even into the parts-per-million (ppm) range once the reaction is optimized.[3][4][5] The optimal loading is a delicate balance; it must be high enough to ensure a reasonable reaction rate but low enough to minimize cost and potential side reactions.
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand is critical and directly influences the required catalyst loading. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) stabilize the palladium center.[6][7] This stabilization prevents catalyst decomposition (e.g., formation of inactive palladium black) and can increase the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6] Consequently, a more effective ligand allows for significantly lower catalyst loadings.[8] Conversely, less stable catalyst systems, perhaps using simpler ligands like triphenylphosphine (PPh₃), may require higher loadings (e.g., up to 5 mol%) to achieve the same conversion.[7]
Q3: Can increasing the catalyst loading solve a sluggish or low-yield reaction?
A3: While it may seem intuitive, simply increasing the catalyst loading is often a suboptimal solution and can be counterproductive.[1] High catalyst concentrations can promote side reactions, such as the homocoupling of coupling partners.[9] Before increasing the catalyst, it is crucial to evaluate other reaction parameters systematically:
-
Base: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is active, sufficiently strong, and adequately soluble in the reaction medium.[10]
-
Temperature: A modest increase in temperature can sometimes dramatically improve reaction rates.[10]
-
Solvent: Ensure all reagents are soluble and that the solvent is properly degassed to prevent oxidative degradation of the catalyst.[9][10]
-
Reagent Purity: Verify the purity of your (4-Bromobenzyl)trimethylsilane and the coupling partner. Impurities can poison the catalyst.
If these factors are optimized and the reaction remains slow, a moderate increase in catalyst loading (e.g., from 2 mol% to 4 mol%) can be trialed.
Q4: What are the visual signs of catalyst decomposition?
A4: The most common visual indicator of palladium catalyst decomposition is the formation of a black precipitate, known as palladium black. This indicates that the Pd(0) species has agglomerated and fallen out of the catalytic cycle. A healthy, active catalytic reaction should typically remain as a homogeneous solution (though the base may be a suspended solid) with a color ranging from light yellow to dark brown, depending on the specific catalyst complex and reaction intermediates.
Troubleshooting Guide
This section addresses specific experimental problems with a logical, cause-and-effect approach to diagnosis and resolution.
Problem: Low or No Product Conversion
Your reaction shows a high percentage of unreacted (4-Bromobenzyl)trimethylsilane after the expected reaction time.
| Potential Cause | Explanation & Diagnostic Steps | Recommended Solution |
| Insufficient Active Catalyst | The initial catalyst loading may be too low for the specific substrate combination and conditions. Alternatively, the catalyst may have been deactivated by oxygen or impurities in the starting materials or solvent. | First, ensure all reagents and solvents are pure and rigorously degassed. Repeat the reaction under strict inert atmosphere conditions. If the issue persists, incrementally increase the catalyst loading from your initial point (e.g., from 1 mol% to 2.5 mol%). |
| Inefficient Pre-catalyst Activation | If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species may be inefficient under the reaction conditions. This is a common bottleneck. | Consider switching to a more readily activated pre-catalyst, such as a palladacycle-based G3 or G4 pre-catalyst, which often provides more consistent results at lower loadings.[11] Alternatively, adding a small amount of a reducing agent (if compatible with the reaction) or ensuring the ligand can facilitate the reduction can help. |
| Poor Ligand Choice | The ligand may not be suitable for stabilizing the catalyst or facilitating the key steps of the catalytic cycle for this specific transformation. | Screen a small panel of ligands. For Suzuki reactions, try a Buchwald ligand like XPhos. For Sonogashira, consider ligands that are effective even in copper-free conditions.[7][12] |
Problem: Significant Side Product Formation
Analysis of your crude reaction mixture (e.g., by GC-MS or LC-MS) shows the desired product along with significant impurities.
| Potential Cause | Explanation & Diagnostic Steps | Recommended Solution |
| Homocoupling | High local concentrations of the active catalyst or the presence of oxygen can promote the unwanted coupling of two molecules of your boronic acid (in Suzuki) or alkyne (in Sonogashira) partner.[9] This is often exacerbated by excessively high catalyst loading. | Reduce the catalyst loading. A loading that is too high can accelerate side reactions disproportionately. Also, ensure thorough degassing of the reaction mixture to minimize oxygen, which can promote homocoupling pathways.[9] |
| Protodesilylation or Protodeboronation | The C-Si bond in your starting material or the C-B bond in your coupling partner can be cleaved by reaction with a proton source (like water or alcohol in the solvent), especially under harsh basic conditions.[9][13] | Use a milder base or ensure anhydrous conditions if the reaction chemistry allows. Using boronic esters (e.g., pinacol esters) instead of boronic acids can increase stability and reduce protodeboronation.[13] |
| Reductive Heck-type Products | In Heck reactions, instead of the expected substitution product, you may observe products from conjugate addition, especially with certain olefin substrates.[14] | This is highly dependent on the substrate, catalyst, and solvent system. Optimization of the base and ligand is key. Sometimes, changing the solvent polarity can influence the reaction pathway. |
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing low product yield, a common and frustrating issue in cross-coupling reactions.
Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.
Experimental Protocols
General Protocol for Screening Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically determining the optimal catalyst loading for the reaction between (4-Bromobenzyl)trimethylsilane and a generic arylboronic acid.
Materials:
-
(4-Bromobenzyl)trimethylsilane (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O 10:1, degassed)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
Reaction Setup: In a glovebox or under a constant stream of inert gas, set up four identical reaction vials.
-
Reagent Addition: To each vial, add (4-Bromobenzyl)trimethylsilane (e.g., 0.2 mmol, 51.4 mg), the arylboronic acid (0.24 mmol), and K₃PO₄ (0.4 mmol, 84.9 mg).
-
Catalyst Addition:
-
Vial 1: Add the palladium pre-catalyst corresponding to 0.5 mol% (0.001 mmol).
-
Vial 2: Add the palladium pre-catalyst corresponding to 1.0 mol% (0.002 mmol).
-
Vial 3: Add the palladium pre-catalyst corresponding to 2.0 mol% (0.004 mmol).
-
Vial 4: Add the palladium pre-catalyst corresponding to 4.0 mol% (0.008 mmol).
-
Note: It is highly recommended to prepare a stock solution of the catalyst to accurately dispense these small quantities.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1.0 mL) to each vial.
-
Reaction: Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 80-100 °C). Stir vigorously for the intended reaction time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take a small aliquot from each reaction mixture. Quench with a suitable solvent (e.g., ethyl acetate), filter, and analyze by a calibrated method (e.g., LC-MS or GC with an internal standard) to determine the conversion and yield for each catalyst loading.
-
Optimization: Compare the results. The optimal loading is the lowest amount that provides the highest yield in a reasonable timeframe without significant byproduct formation.
References
- El-Sayed, A. M., & co-workers. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
- Dalton Transactions. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. RSC Publishing. This paper explores the influence of the "throw-away" ligand in PdII pre-catalysts on the efficiency of cross-coupling processes.
- BenchChem. (n.d.). Catalyst Selection for Cross-Coupling with 3-Bromoselenophene: A Technical Support Center. This technical guide provides starting points for catalyst systems in various cross-coupling reactions.
- Daugulis, O., & Zaitsev, V. G. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 43(3), 420–432.
- Chaudret, B., & co-workers. (n.d.). Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. This guide provides a practical protocol for screening various catalysts and conditions for Suzuki-Miyaura reactions.
- MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 28(12), 4730.
- National Institutes of Health. (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? This discussion thread offers practical advice from various researchers on troubleshooting low-yield Suzuki reactions.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? An online discussion offering various community insights and troubleshooting tips for Suzuki coupling reactions.
- ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Sigma-Aldrich. (n.d.). KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. This product page details a kit designed for rapid screening of palladium pre-catalysts for a wide range of cross-coupling reactions.
- Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. This paper details the optimization of Sonogashira coupling conditions, including catalyst and ligand choice, for complex molecule synthesis.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). Heck Reaction.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. This article discusses the challenges in optimizing Suzuki coupling reactions and presents a case study using Design of Experiments (DoE).
- ACS Publications. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2177–2249.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Thienylsilane Cross-Coupling. A guide to troubleshooting and optimizing catalyst loading for Hiyama cross-coupling reactions of thienylsilanes.
- BenchChem. (n.d.). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. This guide provides a systematic workflow for diagnosing and solving low-yield issues in specific Suzuki coupling reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. A practical guide covering the components, mechanism, and common side reactions of the Suzuki-Miyaura coupling.
- National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ChemRxiv. (2024). Guideline for Elucidating Catalysts. This preprint proposes a guideline for identifying the true catalyst in a reaction and excluding the effects of impurities.
- MDPI. (2019). Heck Reaction—State of the Art. A review article covering the mechanism, catalysts, and variations of the Heck reaction, including the reductive Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Heck reaction.
- National Institutes of Health. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins.
- National Institutes of Health. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
- MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. A detailed account of the development and mechanism of palladium-catalyzed cross-coupling reactions using organosilanols.
- Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for (4-Bromobenzyl)trimethylsilane Experiments
Welcome to the technical support center for (4-Bromobenzyl)trimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges encountered during its synthesis, purification, and application, providing in-depth, field-proven insights to ensure the success of your experiments. Our approach is rooted in explaining the "why" behind each step, fostering a deeper understanding of the chemical principles at play.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis of (4-Bromobenzyl)trimethylsilane via Grignard Reaction
The most common route to synthesizing (4-Bromobenzyl)trimethylsilane is through the formation of a Grignard reagent from 4-bromobenzyl bromide, followed by quenching with an electrophilic silicon source like trimethylsilyl chloride. However, this pathway is fraught with potential pitfalls.
Question 1: My Grignard reaction won't initiate. What are the likely causes and how can I start it?
Answer:
Failure of a Grignard reaction to initiate is a classic problem, almost always stemming from the deactivation of the magnesium surface or the presence of inhibitors.
-
Causality: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the carbon-halogen bond.[1][2] Additionally, even trace amounts of water in the glassware or solvent will protonate and destroy the highly basic Grignard reagent as it forms, preventing the reaction from propagating.[1][3]
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Reagents: All glassware must be scrupulously dried, either in an oven overnight or by flame-drying under vacuum.[1] Solvents, particularly ethers like THF or diethyl ether, must be anhydrous. Using freshly opened anhydrous solvents or distilling from a suitable drying agent (e.g., sodium/benzophenone) is critical.
-
Activation of Magnesium: The MgO layer must be disrupted. This can be achieved by:
-
Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod in the reaction flask (under an inert atmosphere) can expose fresh metal surfaces.[1]
-
Chemical Activation: Adding a small crystal of iodine is a common and effective method.[4] The iodine reacts with the magnesium surface, cleaning it and creating some reactive magnesium iodide. The disappearance of the brown iodine color is an indicator of activation. Other activators include 1,2-dibromoethane.
-
-
Initiation Tricks:
-
Add a small portion of the 4-bromobenzyl bromide to the activated magnesium.
-
Gentle warming with a heat gun may be necessary to initiate the reaction. The reaction is exothermic, so be prepared to cool it once it starts.[1]
-
If the reaction still doesn't start, adding a small amount of a pre-formed Grignard reagent can sometimes trigger the reaction.
-
-
Question 2: My reaction mixture turned dark and I obtained a high-melting white solid instead of my product. What happened?
Answer:
This is a strong indication that the predominant reaction was Wurtz-type homocoupling, leading to the formation of 1,2-bis(4-bromophenyl)ethane.
-
Causality: Benzyl halides are particularly prone to Wurtz coupling during Grignard formation.[5][6][7] This side reaction occurs when the newly formed Grignard reagent (4-bromobenzylmagnesium bromide) acts as a nucleophile and attacks the benzylic carbon of another molecule of 4-bromobenzyl bromide.[5][6] This is essentially an SN2 reaction that competes with the desired Grignard formation. High local concentrations of the benzyl bromide and elevated temperatures favor this side reaction.[1]
-
Preventative Measures:
-
Slow Addition: Add the solution of 4-bromobenzyl bromide dropwise to the magnesium suspension.[6] This maintains a low concentration of the halide, minimizing the chance of it reacting with the Grignard reagent.
-
Temperature Control: Maintain a gentle reflux. Overheating can significantly increase the rate of Wurtz coupling.[1]
-
Solvent Choice: While THF is a common solvent for Grignard reactions, for reactive halides like benzyl bromide, diethyl ether may sometimes give better yields of the Grignard reagent as it is less polar and can slow down the SN2 side reaction.[4]
-
Diagram 1: Key Reactions in the Synthesis of (4-Bromobenzyl)trimethylsilane
Caption: Desired vs. undesired reaction pathways.
Section 2: Purification and Analysis
Question 3: I have a mixture of my desired product and the Wurtz coupling byproduct. How can I separate them?
Answer:
Separating (4-Bromobenzyl)trimethylsilane from 1,2-bis(4-bromophenyl)ethane can be challenging due to their similar polarities. However, it is achievable with the right techniques.
-
Purification Strategy:
-
Vacuum Distillation: This should be the first line of approach. (4-Bromobenzyl)trimethylsilane is a liquid at room temperature, while the homocoupled product is a solid. There should be a significant difference in their boiling points, allowing for separation by fractional vacuum distillation.[8][9][10]
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel is a viable option.[11][12][13]
-
Adsorbent: Silica gel is the standard choice.[11]
-
Eluent System: Due to the non-polar nature of both compounds, a non-polar eluent system is required. Start with pure hexanes or heptane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like dichloromethane or diethyl ether. The less polar (4-Bromobenzyl)trimethylsilane should elute before the more polar (though still relatively non-polar) 1,2-bis(4-bromophenyl)ethane.
-
-
| Compound | Structure | Polarity | Elution Order (Normal Phase) |
| (4-Bromobenzyl)trimethylsilane | Br-C₆H₄-CH₂-Si(CH₃)₃ | Less Polar | First |
| 1,2-bis(4-bromophenyl)ethane | Br-C₆H₄-CH₂-CH₂-C₆H₄-Br | More Polar | Second |
Question 4: My NMR spectrum looks complex. How can I confirm the presence of my product and identify common impurities?
Answer:
¹H and ¹³C NMR spectroscopy are powerful tools for identifying your product and potential byproducts.
-
Expected ¹H NMR Signals for (4-Bromobenzyl)trimethylsilane:
-
~0.0 ppm (singlet, 9H): The nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. This is a very characteristic peak.
-
~2.0 ppm (singlet, 2H): The two protons of the benzylic methylene (-CH₂-) group.
-
~7.0-7.4 ppm (multiplet, 4H): The four protons on the aromatic ring, likely appearing as two doublets (an AA'BB' system).
-
-
Common Impurities and Their NMR Signatures:
-
1,2-bis(4-bromophenyl)ethane (Wurtz product): Will show a singlet for the four protons of the two methylene groups around 2.8-3.0 ppm and aromatic signals. The key is the absence of the trimethylsilyl peak at ~0.0 ppm.
-
Unreacted 4-bromobenzyl bromide: Will have a benzylic proton signal shifted further downfield (~4.4 ppm) compared to the product.
-
Toluene (from protonolysis of the Grignard): If the Grignard reagent reacts with a proton source, you will form 4-bromotoluene. If the Grignard formation was incomplete, you might see signals for 4-bromotoluene.
-
Diagram 2: Troubleshooting Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. magritek.com [magritek.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Managing the Stability and Storage of (4-Bromobenzyl)trimethylsilane
Welcome to the technical support guide for (4-Bromobenzyl)trimethylsilane (CAS No. 17095-20-4). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile organosilicon reagent. The integrity of your starting materials is paramount to the success, reproducibility, and safety of your experiments. This guide provides in-depth, field-proven insights into the stability, storage, and troubleshooting of (4-Bromobenzyl)trimethylsilane, moving beyond simple data sheets to explain the causality behind best practices.
Section 1: Core Stability & Storage FAQ
This section addresses the most frequent questions regarding the fundamental properties and handling of (4-Bromobenzyl)trimethylsilane.
Q1: What are the ideal long-term storage conditions for (4-Bromobenzyl)trimethylsilane?
To ensure maximum shelf-life and prevent degradation, (4-Bromobenzyl)trimethylsilane must be stored with strict adherence to the following conditions. The primary threat to its stability is hydrolysis.[1]
-
Atmosphere: An inert atmosphere is mandatory. The container should be flushed with dry nitrogen or argon before sealing.[2] This displaces atmospheric moisture and oxygen, preventing the primary degradation pathway.
-
Temperature: Store in a cool environment, ideally refrigerated. Room temperature storage is acceptable for short periods, but refrigeration minimizes the rate of any potential decomposition.[1]
-
Container: Use a tightly sealed container specifically designed for air- and moisture-sensitive reagents.[2][3] A bottle with a PTFE-lined cap or a Sure/Seal™-style bottle is highly recommended.
-
Location: Store in a dry, well-ventilated area designated for flammable and moisture-sensitive chemicals, away from heat sources and direct sunlight.[1][4]
Q2: You mentioned moisture sensitivity. What exactly happens if the compound is exposed to water?
Exposure to moisture initiates a hydrolytic cleavage of the silicon-carbon bond. This is the most common mode of degradation. (4-Bromobenzyl)trimethylsilane is an easily hydrolyzed compound.[1] The silicon atom is electrophilic and susceptible to nucleophilic attack by water. This reaction is often catalyzed by trace acidic or basic impurities.
The process results in the formation of 4-bromotoluene and trimethylsilanol. The trimethylsilanol is unstable and readily dimerizes to form hexamethyldisiloxane (HMDSO) and water, the latter of which can perpetuate the degradation cycle. The presence of these impurities can significantly alter reaction stoichiometry and lead to the formation of unwanted byproducts in your experiments.
Visualizing the Degradation Pathway
The following diagram illustrates the hydrolytic decomposition of (4-Bromobenzyl)trimethylsilane.
Caption: Primary hydrolytic degradation pathway.
Q3: What specific chemicals and materials are incompatible with (4-Bromobenzyl)trimethylsilane?
To prevent hazardous reactions and maintain the compound's integrity, avoid contact with the following:
-
Water/Moisture: As detailed above, this is the primary incompatibility.[4]
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: These substances can catalyze the cleavage of the Si-C bond, accelerating decomposition.[1][4]
-
Protic Solvents (e.g., Alcohols): Similar to water, alcohols can act as nucleophiles and lead to cleavage of the trimethylsilyl group.
Section 2: Troubleshooting Experimental Issues
When a reaction fails, the purity of the starting materials is a primary suspect. This section provides a logical framework for diagnosing issues related to your (4-Bromobenzyl)trimethylsilane.
Q4: My cross-coupling reaction is giving low yields and multiple byproducts. Could the quality of my (4-Bromobenzyl)trimethylsilane be the problem?
Absolutely. If you are performing reactions that depend on the integrity of the benzyl-silane bond or subsequent reactions involving the aryl bromide, degraded starting material is a highly probable cause.
Symptoms of Degraded Reagent:
-
Inconsistent Stoichiometry: If a portion of your reagent has hydrolyzed to 4-bromotoluene, you are adding less of the active ingredient than calculated, leading to incomplete conversion.
-
Formation of Unexpected Byproducts: The presence of 4-bromotoluene or siloxanes can lead to side reactions.
-
Variable Reaction Initiation: Difficulty in initiating Grignard formation or lithium-halogen exchange can sometimes be traced back to impurities on the glassware or in the reagent that quench the organometallic species.
Troubleshooting Workflow
Use the following decision tree to diagnose potential reagent-based issues.
Caption: Troubleshooting workflow for experimental failure.
Q5: How can I definitively verify the purity of my (4-Bromobenzyl)trimethylsilane before a critical experiment?
The most straightforward and informative method is ¹H NMR spectroscopy. A quick spectrum can give you a clear picture of the compound's integrity. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent tool for identifying volatile impurities.
Section 3: Protocols & Methodologies
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a self-validating system to confirm reagent identity and purity.
Objective: To identify characteristic peaks of (4-Bromobenzyl)trimethylsilane and detect the presence of common degradation products.
Methodology:
-
Preparation: Under an inert atmosphere (in a glovebox or using a Schlenk line), carefully withdraw ~5-10 mg of (4-Bromobenzyl)trimethylsilane using a dry, nitrogen-flushed syringe.
-
Sample Creation: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a suitable solvent as the compound is soluble in it.[1]
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis & Interpretation:
-
Expected Peaks for (4-Bromobenzyl)trimethylsilane:
-
~7.35 ppm (d, 2H): Aromatic protons ortho to the bromine atom.
-
~6.95 ppm (d, 2H): Aromatic protons ortho to the CH₂SiMe₃ group.
-
~2.05 ppm (s, 2H): Methylene (CH₂) protons of the benzyl group.
-
~0.00 ppm (s, 9H): Methyl (CH₃) protons of the trimethylsilyl (TMS) group.
-
-
Signs of Degradation:
-
4-Bromotoluene: Look for a new singlet around 2.3 ppm (benzyl CH₃) and a simpler aromatic splitting pattern.
-
Hexamethyldisiloxane (HMDSO): A sharp singlet around 0.07 ppm . Its presence is a strong indicator of hydrolysis.
-
-
Protocol 2: Safe Handling and Aliquoting Procedure for Moisture-Sensitive Reagents
Objective: To safely transfer (4-Bromobenzyl)trimethylsilane from a bulk container to a reaction vessel while rigorously excluding atmospheric moisture.
Materials:
-
Schlenk line or glovebox
-
Oven-dried glassware (reaction flask, syringes, needles)
-
Source of dry nitrogen or argon
-
(4-Bromobenzyl)trimethylsilane in a Sure/Seal™ bottle
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (>120 °C) overnight and cooled under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: Assemble your reaction flask and connect it to the Schlenk line. Evacuate and backfill with inert gas at least three times to establish an inert atmosphere.
-
Syringe Preparation: Purge a dry syringe and needle by drawing and expelling the inert gas from the Schlenk line manifold three times.
-
Reagent Transfer: a. Puncture the septum of the (4-Bromobenzyl)trimethylsilane bottle with the purged needle. b. Puncture the septum with a second "bleed" needle connected to the inert gas line to equalize pressure. c. Slowly withdraw the desired volume of the liquid into the syringe. d. Remove the syringe and the bleed needle from the reagent bottle. e. Immediately insert the syringe needle through the septum of your reaction flask and dispense the reagent.
-
Cleanup: Quench any residual reagent in the syringe by slowly drawing up and expelling a solvent like isopropanol, followed by water. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[2][5]
Section 4: Data Summary Table
For quick reference, the following table summarizes the key storage parameters.
| Parameter | Recommended Condition | Adverse Condition (Risk of Degradation) |
| Temperature | Cool / Refrigerated | High Temperatures, Heat Sources[4] |
| Atmosphere | Dry Inert Gas (Nitrogen, Argon) | Ambient Air (Moisture, Oxygen) |
| Container | Tightly Sealed, PTFE-lined Cap[3] | Loosely Capped, Cracked Seal |
| Incompatibles | Store Separately | Water, Alcohols, Strong Acids/Bases, Oxidizers[4] |
References
- An In-Depth Technical Guide to (4-bromophenoxy)trimethylsilane: Safety, Handling, and Storage - Benchchem.
- (4-BROMOBENZYL)TRIMETHYLSILANE - ChemBK.
- SAFETY D
- SAFETY D
- GHS 11 (Rev.11) SDS Word Download CAS: 86605-93-8 Name: (4-BROMOBENZYLOXY)TRIMETHYLSILANE - XiXisys.
- SAFETY D
- Stability issues of (4-bromophenoxy)trimethylsilane in different solvents - Benchchem.
- Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane.
Sources
Navigating the Nuances of Solvent Effects on (4-Bromobenzyl)trimethylsilane Reactivity: A Technical Support Guide
Welcome to the technical support center dedicated to providing in-depth guidance on the reactivity of (4-Bromobenzyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors. Here, we move beyond simple protocols to explore the underlying principles that govern its reactivity, with a special focus on the profound influence of the solvent. Our aim is to empower you with the knowledge to troubleshoot effectively and optimize your reaction outcomes.
Core Mechanistic Considerations: The SN1/SN2 Dichotomy and the Alpha-Silicon Effect
The reactivity of (4-Bromobenzyl)trimethylsilane in nucleophilic substitution reactions is primarily governed by the competition between the SN1 and SN2 pathways. The choice of solvent is a critical determinant of which mechanism will prevail.
-
The SN1 Pathway: This two-step mechanism proceeds through a carbocation intermediate. Polar protic solvents, such as water, alcohols, and carboxylic acids, are adept at stabilizing this charged intermediate through hydrogen bonding, thereby favoring the SN1 route.[1] For benzyl systems, the resulting benzylic carbocation is further stabilized by resonance, making the SN1 pathway a plausible option.[2]
-
The SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] Polar aprotic solvents, such as acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are ideal for this pathway as they can dissolve the reactants without strongly solvating the nucleophile, thus preserving its reactivity.[4]
The Crucial Alpha-Silicon Effect: A unique feature of (4-Bromobenzyl)trimethylsilane is the presence of the trimethylsilyl group on the carbon adjacent to the benzene ring (the alpha-position). This group exerts a significant electronic influence, primarily through a phenomenon known as the alpha-silicon effect . Contrary to the stabilizing effect of a silicon atom at the beta-position, an alpha-silyl group is known to be destabilizing to an adjacent carbocation. This destabilization arises from the electron-withdrawing inductive effect of the silicon atom. Consequently, the formation of a benzylic carbocation is disfavored, which in turn suppresses the SN1 pathway.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during your experiments with (4-Bromobenzyl)trimethylsilane.
Question 1: My solvolysis reaction in ethanol is unexpectedly slow. What is the likely cause?
Answer: The slow reaction rate in a polar protic solvent like ethanol is a direct consequence of the alpha-silicon effect. While ethanol is capable of stabilizing a carbocation intermediate, the inherent instability of the alpha-silyl carbocation makes the SN1 pathway energetically unfavorable. The reaction is likely being forced down an SN2-like pathway, for which ethanol is not an ideal solvent due to its ability to solvate and deactivate the nucleophile (in this case, the solvent itself).[4]
Troubleshooting Suggestions:
-
If a solvolysis-type product is desired, consider using a more ionizing, less nucleophilic solvent system, such as aqueous formic acid or trifluoroethanol (TFE), to promote the departure of the leaving group. However, be aware that the rate will still be slower than for a comparable benzyl halide without the alpha-silyl group.
-
If a substitution reaction with a different nucleophile is the goal, switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of your reagent and favor an SN2 mechanism.
Question 2: I am observing the formation of side products when running my reaction in DMSO with a strong, bulky base. What might be happening?
Answer: The use of a strong, sterically hindered base in a polar aprotic solvent can lead to competing elimination reactions (E2 pathway) to form 4-bromostyrene derivatives. Additionally, DMSO can sometimes participate in the reaction, leading to the formation of unexpected byproducts.
Troubleshooting Suggestions:
-
Base Selection: If a base is required, opt for a weaker, non-nucleophilic base such as a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a hindered amine (e.g., diisopropylethylamine).
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor elimination and other side reactions.
-
Solvent Choice: If side reactions involving DMSO are suspected, consider switching to another polar aprotic solvent like DMF or acetone.
Question 3: How can I favor an SN2 reaction pathway for (4-Bromobenzyl)trimethylsilane?
Answer: To promote an SN2 reaction, you need to create conditions that maximize the effectiveness of your nucleophile and minimize the likelihood of carbocation formation.
Recommendations:
-
Solvent: Utilize a polar aprotic solvent such as acetone, acetonitrile, DMF, or DMSO.[4] These solvents will solvate the counter-ion of your nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.[5]
-
Nucleophile: Employ a strong, unhindered nucleophile. Good examples include azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) anions.[6]
-
Concentration: Use a high concentration of the nucleophile to ensure the bimolecular rate-determining step is favored.
Question 4: I am trying to perform a reaction with a fluoride nucleophile. What solvent system should I use?
Answer: For fluoride-mediated reactions, such as desilylation or nucleophilic fluorination, a polar aprotic solvent is generally preferred. A study on the cleavage of the related p-chlorobenzyltrimethylsilane using tetrabutylammonium fluoride (TBAF) found that the reaction proceeds well in DMSO.[7] The rate of cleavage was observed to decrease with the addition of protic co-solvents (alcohols), as these solvents solvate the fluoride ion through hydrogen bonding, reducing its nucleophilicity.[7]
Recommended Protocol:
-
Use anhydrous DMSO as the solvent.
-
Employ a soluble fluoride source like TBAF.
-
Ensure strictly anhydrous conditions, as water will compete with the fluoride ion and can lead to hydrolysis of the silane.
Predicted Reactivity Trends in Various Solvents
The following table summarizes the expected mechanistic pathways and relative reaction rates for the reaction of (4-Bromobenzyl)trimethylsilane with a generic nucleophile in different classes of solvents. This is a predictive guide based on established principles, as direct comparative kinetic data for this specific substrate is not extensively available.
| Solvent Class | Representative Solvents | Dominant Mechanism | Predicted Relative Rate | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | SN1 (disfavored) / SN2 | Slow | Alpha-silicon effect destabilizes the carbocation, hindering the SN1 pathway. Solvent solvation of the nucleophile retards the SN2 pathway.[1][4] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), DMF, DMSO | SN2 | Fast | These solvents enhance the reactivity of the nucleophile by not strongly solvating it, favoring the bimolecular substitution mechanism.[4][5] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | SN2 | Very Slow / No Reaction | Poor solubility of most nucleophilic salts and inability to stabilize the polar transition state of the SN2 reaction. |
Experimental Protocols
Protocol 1: Monitoring Solvolysis Rate by Titration
This protocol provides a general method for comparing the solvolysis rates of (4-Bromobenzyl)trimethylsilane in different aqueous alcohol mixtures by monitoring the production of HBr.
Materials:
-
(4-Bromobenzyl)trimethylsilane
-
Selected alcohol (e.g., ethanol, methanol)
-
Deionized water
-
Standardized NaOH solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Volumetric flasks, pipettes, burette, and thermostatted water bath
Procedure:
-
Prepare the desired solvent mixture (e.g., 80% ethanol in water by volume).
-
Equilibrate the solvent and all glassware to the desired reaction temperature (e.g., 50 °C) in the water bath.
-
Prepare a stock solution of (4-Bromobenzyl)trimethylsilane in the chosen alcohol (e.g., 0.1 M).
-
Initiate the reaction by adding a known volume of the substrate stock solution to the equilibrated solvent mixture to achieve a final concentration of approximately 0.01 M. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench it in a flask containing ice-cold diethyl ether.
-
Add a few drops of phenolphthalein indicator and titrate the liberated HBr with the standardized NaOH solution until a persistent pink endpoint is reached.
-
Continue taking time points until the reaction is complete (i.e., the titer value remains constant).
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the final titer volume and Vt is the titer volume at time t. The slope of this line will be -k.
Protocol 2: SN2 Reaction with Azide Nucleophile
This protocol outlines a general procedure for a nucleophilic substitution reaction under conditions favoring the SN2 mechanism.
Materials:
-
(4-Bromobenzyl)trimethylsilane
-
Sodium azide (NaN₃)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium azide (1.2 equivalents).
-
Add anhydrous DMF via syringe.
-
Stir the suspension and add (4-Bromobenzyl)trimethylsilane (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Mechanistic Pathways
Sources
- 1. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Chapter 8 Notes [web.pdx.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scialert.net [scialert.net]
Technical Support Center: (4-Bromobenzyl)trimethylsilane Cross-Coupling Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (4-Bromobenzyl)trimethylsilane. This guide is designed to provide in-depth, practical strategies to minimize the formation of the common homocoupled byproduct, 1,2-bis(4-(trimethylsilyl)phenyl)ethane, in your cross-coupling reactions. By understanding the underlying mechanisms and optimizing critical reaction parameters, you can significantly improve the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of (4-Bromobenzyl)trimethylsilane reactions, and why is it a significant problem?
A1: Homocoupling is an undesired side reaction where two molecules of the starting benzyl bromide react with each other to form a symmetrical dimer.[1] In the case of (4-Bromobenzyl)trimethylsilane, this results in the formation of 1,2-bis(4-(trimethylsilyl)phenyl)ethane. This side reaction is problematic as it consumes your starting material, thereby reducing the yield of the desired cross-coupled product. Furthermore, the homocoupled product often has similar chromatographic properties to the target molecule, which can complicate purification.
Q2: What are the primary drivers of homocoupling in palladium-catalyzed cross-coupling reactions involving benzyl bromides?
A2: The main culprits behind homocoupling are the presence of oxygen and reactive Pd(II) species in the reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the organometallic partner (in Suzuki or Stille coupling) or react in a way that facilitates the dimerization of the benzyl bromide, ultimately leading to the homocoupled product and regenerating the Pd(0) catalyst.[2] For benzyl bromides, a high local concentration and elevated temperatures can also favor this side reaction.[3]
Q3: How does the trimethylsilyl (TMS) group on the aromatic ring influence the reactivity and potential for homocoupling of (4-Bromobenzyl)trimethylsilane?
A3: The trimethylsilyl (TMS) group is generally considered to be weakly electron-donating or neutral in its electronic effect on the aromatic ring through hyperconjugation and inductive effects. This can subtly influence the rate of oxidative addition to the palladium catalyst. More significantly, the TMS group adds steric bulk, which can play a role in the kinetics of the coupling reaction. While the electronic effect is not as pronounced as strong electron-donating or withdrawing groups, it is a factor to consider when optimizing reaction conditions. Silyl groups can also influence the conformation and reactivity of intermediates in some cases.[4]
Q4: Can I use (4-Bromobenzyl)trimethylsilane to form a Grignard reagent, and what are the risks of homocoupling in this case?
A4: Yes, it is possible to form the Grignard reagent, (4-(trimethylsilyl)benzyl)magnesium bromide. However, the formation of Grignard reagents from benzyl bromides is often plagued by a Wurtz-type homocoupling side reaction.[3] This occurs when the newly formed Grignard reagent reacts with unreacted (4-Bromobenzyl)trimethylsilane. This side reaction is favored by high local concentrations of the benzyl bromide and elevated temperatures.[3] Careful control of the reaction conditions, such as slow addition of the halide and maintaining a low reaction temperature, is crucial to minimize the formation of the homocoupled dimer.
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your reactions involving (4-Bromobenzyl)trimethylsilane.
Issue 1: Significant Homocoupling in Suzuki-Miyaura Coupling
Root Cause Analysis:
Your Suzuki-Miyaura reaction is producing a substantial amount of 1,2-bis(4-(trimethylsilyl)phenyl)ethane alongside your desired cross-coupled product. This is likely due to one or more of the following factors: presence of oxygen, suboptimal catalyst system, or unfavorable reaction conditions.
Troubleshooting Workflow:
Sources
- 1. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
Technical Support Center: Refinement of Workup Procedures for Silylated Compounds
Welcome to the Technical Support Center dedicated to the nuanced challenges of working with silylated compounds. Silyl ethers are indispensable protecting groups in modern organic synthesis, valued for their versatility and tunable stability.[1][2] However, their behavior during reaction workup and purification can often be the source of unexpected yield loss or tedious separation challenges.
This guide is structured to provide immediate, actionable solutions through our FAQs and in-depth troubleshooting protocols. My goal is to explain not just the what, but the why, grounding each recommendation in mechanistic principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the workup of silylated compounds.
Q1: What are the primary causes of unintended silyl ether cleavage during workup?
A1: The most frequent causes of premature silyl ether cleavage are exposure to acidic or basic conditions.[3] The silicon-oxygen bond is susceptible to hydrolysis, and the rate of this degradation is influenced by the steric bulk of the silyl group, pH, temperature, and solvent.[3] Even residual acidic or basic catalysts from your reaction can be sufficient to cause significant deprotection during an aqueous extraction.
Q2: How does the structure of the silyl ether affect its stability?
A2: Stability is directly proportional to the steric hindrance around the silicon atom.[3] Bulkier silyl groups are more stable.[3] The general stability order is: TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS/TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl) [3][4] TMS ethers are notoriously labile and may not survive an aqueous workup or chromatography on standard silica gel, whereas TIPS or TBDPS ethers are significantly more robust.[1][3]
Q3: My silylated product is degrading on the silica gel column. What can I do?
A3: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the hydrolysis of sensitive silyl ethers, especially TMS. To mitigate this, you can:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in your desired eluent and add a small amount of a volatile base, such as triethylamine (~0.5-1% v/v). After stirring, the slurry can be packed as usual. This deactivates the acidic silanol groups on the silica surface.
-
Use a More Stable Silyl Group: If you consistently face this issue, consider using a more stable protecting group like TBS or TIPS for future syntheses.[3]
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
Q4: How can I efficiently remove silanol and siloxane byproducts (e.g., from excess silylating agent)?
A4: These byproducts are often greasy and can complicate purification.
-
Aqueous Workup: For silyl chlorides, a simple aqueous wash will hydrolyze the reagent to the corresponding silanol, which may be more easily removed. However, be mindful of your product's stability.[5]
-
Fluoride Treatment: A quick wash with a dilute aqueous fluoride solution (e.g., NaF) can sometimes help by converting the byproducts into more polar species. Use with caution as this can cleave your desired silyl ether.
-
Distillation/Kugelrohr: If the byproducts (like hexamethyldisiloxane from TMSCl) are volatile, they can often be removed under high vacuum.
-
Chromatography: These byproducts are typically very non-polar and will elute quickly on silica gel, often with the solvent front in non-polar eluents like hexanes.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for more complex workup and purification challenges.
Issue 1: Unwanted Hydrolysis During Aqueous Extraction
Scenario: You have performed a reaction to install a TBS group on a sensitive primary alcohol. During the aqueous workup with deionized water, you observe significant loss of the TBS ether and regeneration of the starting alcohol.
Causality: The reaction may have leftover reagents or byproducts that render the aqueous phase acidic or basic, leading to cleavage.[3] For example, if you used TBSCl and imidazole, the resulting imidazolium hydrochloride is acidic. Conversely, unreacted base will make the solution basic. The TBS group, while relatively stable, can be cleaved under these conditions, especially with prolonged exposure.[6]
Workflow for Mitigating Hydrolysis
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized (4-Bromobenzyl)trimethylsilane
For researchers and professionals in drug development and materials science, the integrity of starting materials is non-negotiable. (4-Bromobenzyl)trimethylsilane is a key building block in organic synthesis, valued for its role in introducing the versatile trimethylsilylmethyl group. Its purity is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and compromised final product quality. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized (4-Bromobenzyl)trimethylsilane, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful, quantitative tool.
The Synthetic Landscape: Anticipating Potential Impurities
To effectively analyze the purity of (4-Bromobenzyl)trimethylsilane, one must first understand its synthetic origins and the likely impurities that may arise. A common laboratory-scale synthesis involves the Grignard reaction, where 4-bromobenzyl bromide is reacted with magnesium to form the Grignard reagent, which is then quenched with trimethylchlorosilane.
Common Synthesis Route:
-
Grignard Formation: 4-bromobenzyl bromide reacts with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form 4-bromobenzylmagnesium bromide.
-
Silylation: The Grignard reagent is then reacted with trimethylchlorosilane (TMSCl) to yield the desired product, (4-Bromobenzyl)trimethylsilane.
-
Workup: The reaction is quenched with an aqueous solution, and the product is extracted, dried, and purified, typically via distillation or chromatography.
This process can introduce several potential impurities:
-
Unreacted Starting Materials: Residual 4-bromobenzyl bromide.
-
Solvent Residues: Diethyl ether, THF, or solvents used during extraction and purification (e.g., hexanes, ethyl acetate).
-
Side-Products:
-
p,p'-Dibromobibenzyl (1,2-bis(4-bromophenyl)ethane): Formed from the coupling of two 4-bromobenzyl radicals or Grignard reagents (Wurtz-type coupling).
-
Hexamethyldisiloxane: Formed from the hydrolysis of unreacted trimethylchlorosilane during the aqueous workup.
-
-
Hydrolysis Product: 4-bromotoluene, which can be formed if the Grignard reagent is protonated by trace water.
A robust analytical strategy must be capable of identifying and quantifying these specific, anticipated contaminants.
NMR Spectroscopy: The Gold Standard for Structural and Quantitative Analysis
Quantitative ¹H NMR (qNMR) stands as a primary analytical method for purity determination because the intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[1][2] This allows for a direct, often standard-free, assessment of purity and the quantification of impurities.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of (4-Bromobenzyl)trimethylsilane provides a unique fingerprint with distinct, well-resolved signals ideal for quantification.
-
Trimethylsilyl (TMS) Protons (-Si(CH₃)₃): A sharp, intense singlet appearing far upfield, typically around 0.0 ppm . This signal, integrating to 9 protons, is highly characteristic and rarely overlaps with other signals, making it an excellent probe for identifying and quantifying the target molecule.
-
Benzylic Protons (-CH₂-): A singlet appearing around 2.0-2.1 ppm , integrating to 2 protons. Its chemical shift is influenced by the adjacent silicon and aromatic ring.
-
Aromatic Protons (C₆H₄): The para-substituted aromatic ring gives rise to a classic AA'BB' system, appearing as two doublets. The protons ortho to the bromine atom are typically found around 7.35-7.45 ppm (d, 2H), while the protons ortho to the benzyl group appear around 6.95-7.05 ppm (d, 2H).
Protocol for Quantitative ¹H NMR (qNMR) Analysis
This protocol ensures high accuracy and precision, making the analysis self-validating.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized (4-Bromobenzyl)trimethylsilane sample into a clean NMR tube.
-
Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The standard should have sharp signals that do not overlap with the analyte or expected impurity signals.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) to the tube. Ensure the solvent is of high purity to avoid introducing contaminant signals.
-
Cap the tube and gently vortex to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Ensure the spectrometer is well-shimmed to obtain sharp, symmetrical peaks.
-
Set the spectral width to include all signals of interest (from ~-1 to 10 ppm).
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of any proton to be quantified (both analyte and standard). A d1 of 30 seconds is often sufficient for quantitative accuracy.
-
Acquire the spectrum with a 90° pulse angle.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1 for the signals being integrated).
-
-
Data Processing and Purity Calculation:
-
Apply a Fourier transform with minimal or no line broadening.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral region.
-
Integrate the well-resolved signal of the internal standard and a non-overlapping signal of the (4-Bromobenzyl)trimethylsilane (the TMS singlet at ~0.0 ppm is ideal).
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Identifying Impurities by ¹H NMR
-
4-Bromobenzyl bromide (starting material): Look for a characteristic singlet for the benzylic protons (-CH₂Br) around 4.45 ppm .
-
p,p'-Dibromobibenzyl (side-product): A singlet for the four benzylic protons (-CH₂CH₂-) will appear around 2.9 ppm .
-
Hexamethyldisiloxane: A sharp singlet slightly upfield of the product's TMS signal, around 0.05-0.07 ppm .
-
4-Bromotoluene: A singlet for the methyl group protons around 2.3 ppm .
¹³C NMR for Structural Confirmation
While ¹H NMR is superior for quantification, ¹³C NMR is invaluable for unambiguous structural confirmation. The expected signals for (4-Bromobenzyl)trimethylsilane are:
| Assignment | Expected ¹³C Chemical Shift (ppm) |
| -Si(C H₃)₃ | ~ -1.5 |
| -C H₂- | ~ 24.5 |
| Aromatic C -Br | ~ 119.0 |
| Aromatic C H (ortho to CH₂) | ~ 130.0 |
| Aromatic C H (ortho to Br) | ~ 131.0 |
| Aromatic ipso-C (to CH₂) | ~ 140.0 |
The presence of additional signals would indicate carbon-containing impurities, corroborating the findings from the ¹H NMR spectrum.
Comparative Analysis: Orthogonal Methods for Purity Verification
While NMR is a powerful primary method, employing orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) provides a more complete purity profile, especially for detecting impurities that may not be visible by NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and identifying volatile and semi-volatile compounds.[3] It is particularly adept at detecting trace amounts of residual solvents and volatile starting materials.
-
Principle: Components are separated based on their boiling points and interaction with a capillary column. The separated components are then fragmented and detected by a mass spectrometer, providing both retention time and mass spectral data for identification.
-
Strengths:
-
Exceptional sensitivity for volatile impurities (ppm level).[2]
-
Mass spectral libraries allow for confident identification of unknown peaks.
-
-
Weaknesses:
-
Not suitable for non-volatile impurities (e.g., salts, high molecular weight coupling products).
-
Potential for thermal degradation of the analyte in the hot injector port.
-
Organosilicon compounds can sometimes degrade on the column, requiring careful method development.[4]
-
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
Instrumentation: Agilent 8890 GC coupled to a 7250 GC/Q-TOF or similar.[5]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film).
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-500 m/z.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, separating compounds based on their polarity.
-
Principle: A liquid mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases.
-
Strengths:
-
Excellent for analyzing non-volatile or thermally sensitive impurities.
-
Well-established methods for purity determination by area percent.
-
-
Weaknesses:
-
(4-Bromobenzyl)trimethylsilane, being a reactive organosilane, can be susceptible to hydrolysis or interaction with the acidic silanol groups present on standard silica-based C18 columns.[6][7] This can lead to poor peak shape and inaccurate quantification.
-
Requires a chromophore for UV detection, which is present in this molecule but may not be in all impurities.
-
To mitigate the challenges of analyzing organosilanes, special consideration must be given to the column and mobile phase.
-
Column Choice: Use a modern, end-capped C18 column with low silanol activity or consider a polymer-based column to minimize on-column degradation.
-
Mobile Phase: A buffered mobile phase might be necessary, but care must be taken to avoid conditions that promote hydrolysis. A simple acetonitrile/water gradient is often a good starting point.
At-a-Glance Comparison of Purity Analysis Techniques
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-MS (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation by volatility/boiling point; detection by mass. | Separation by polarity/partitioning; detection by UV/Vis. |
| Primary Use | Absolute quantification of the main component and NMR-active impurities. | Quantification of volatile and semi-volatile impurities. | Quantification of non-volatile and thermally labile impurities. |
| Strengths | Primary analytical method; no reference standard of the analyte needed; non-destructive; structurally informative.[1] | High sensitivity (ppm); excellent for solvent analysis; confident peak ID with MS. | High resolving power for closely related structures; robust and widely available. |
| Weaknesses | Lower sensitivity than chromatographic methods; signal overlap can be an issue; requires expensive equipment. | Not suitable for non-volatile compounds; potential for thermal degradation. | Analyte can degrade on column; requires a chromophore for UV detection.[6] |
| Best For | Accurate purity assay of the main component; identifying and quantifying known impurities. | Detecting trace residual solvents and volatile starting materials. | Detecting high molecular weight, non-volatile side-products. |
Workflow for Comprehensive Purity Assessment
A robust, self-validating workflow for purity analysis integrates these techniques to provide a complete picture of the synthesized material's quality.
Caption: Workflow for the comprehensive purity analysis of (4-Bromobenzyl)trimethylsilane.
Conclusion
For the purity analysis of synthesized (4-Bromobenzyl)trimethylsilane, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the premier technique. It provides unambiguous structural confirmation and, when performed quantitatively (qNMR), delivers a highly accurate and precise purity value without requiring an identical reference standard. However, a complete and trustworthy purity assessment should not rely on a single method. Orthogonal techniques like GC-MS and HPLC are essential for a comprehensive impurity profile, detecting volatile and non-volatile contaminants that may be missed by NMR. By integrating these methods, researchers and drug development professionals can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI).
- Princeton University. (n.d.). Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross- Electrophile Coupling.
- ChemBK. (2024). (4-BROMOBENZYL)TRIMETHYLSILANE.
-
ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]
-
PubChem. (n.d.). (4-Bromophenylethynyl)trimethylsilane. Retrieved from [Link]
-
ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
- The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.
- Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
-
PubChemLite. (n.d.). (4-bromobenzyl)trimethylsilane (C10H15BrSi). Retrieved from [Link]
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
-
ResearchGate. (2025). Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). A Solid-State NMR Investigation of MQ Silicone Copolymers. Retrieved from [Link]
-
PubMed. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Retrieved from [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
- Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
- Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
-
PubChem. (n.d.). Silane, (4-bromophenyl)trimethyl-. Retrieved from [Link]
-
Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of p-bromobenzyl bromide.
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p-ANISYL)-TELLUROETHER. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzyl bromide. Retrieved from [Link]
Sources
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. LC Technical Tip [discover.phenomenex.com]
A Strategic Guide to (4-Bromobenzyl)trimethylsilane: A Bifunctional Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. While often categorized broadly with silicon-containing reagents, (4-Bromobenzyl)trimethylsilane distinguishes itself not as a conventional silylating agent for protecting functional groups, but as a versatile bifunctional linchpin. This guide provides an in-depth comparison of (4-Bromobenzyl)trimethylsilane with alternative synthetic building blocks, supported by experimental data and protocols, to inform its strategic application in research and development.
Deconstructing the Dual Functionality of (4-Bromobenzyl)trimethylsilane
The synthetic utility of (4-Bromobenzyl)trimethylsilane arises from the orthogonal reactivity of its two key functional moieties: the bromo substituent on the aromatic ring and the trimethylsilyl group attached to the benzylic position.
-
The Bromo Group: A Handle for Cross-Coupling: The bromine atom serves as a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.
-
The Trimethylsilylmethyl Group: A Modulator of Reactivity and a Latent Functional Group: The trimethylsilylmethyl moiety is not a typical silylating agent for protecting alcohols or amines. Instead, it plays a more nuanced role:
-
Electronic Influence: The trimethylsilyl group can influence the electronic properties of the aromatic ring, which can modulate the reactivity at the bromine-substituted position in cross-coupling reactions.
-
Steric Effects: The bulk of the trimethylsilyl group can direct an ortho-lithiation to the position adjacent to the trimethylsilylmethyl group, providing a pathway for further functionalization.
-
Latent Functionality: The Si-C bond can be cleaved under specific conditions to generate a benzyl anion or a benzyl radical, or it can be transformed into other functional groups, offering further synthetic possibilities after the initial cross-coupling reaction.
-
This dual-functionality allows for a modular and sequential approach to the synthesis of complex molecules, making (4-Bromobenzyl)trimethylsilane a valuable tool in the arsenal of synthetic chemists.
Comparative Analysis with Alternative Bifunctional Building Blocks
The choice of a bifunctional building block depends on the desired synthetic outcome, reactivity, and the compatibility with other functional groups in the molecule. Here, we compare (4-Bromobenzyl)trimethylsilane with other relevant alternatives.
| Building Block | Reactive Moieties | Key Advantages | Key Disadvantages |
| (4-Bromobenzyl)trimethylsilane | Bromo (for cross-coupling), Trimethylsilylmethyl (for modulation/further reaction) | Orthogonal reactivity, potential for subsequent functionalization at the benzylic position. | The trimethylsilyl group may not be inert under all conditions. |
| 4-Bromobenzyl bromide | Bromo (for cross-coupling), Bromo (as a benzylic leaving group) | Two reactive sites for sequential nucleophilic substitution and cross-coupling. | Can be lachrymatory and may lack the subtle electronic modulation of the silyl group. |
| (4-Iodobenzyl)trimethylsilane | Iodo (for cross-coupling), Trimethylsilylmethyl | Higher reactivity of the iodo group in cross-coupling reactions compared to the bromo group. | Higher cost and potentially lower stability compared to the bromo analogue. |
| Methyl 4-bromobenzoate | Bromo (for cross-coupling), Ester (for subsequent transformations) | The ester group is a versatile handle for amide formation, reduction, etc. | The electron-withdrawing nature of the ester can affect the cross-coupling reaction. |
In essence:
-
Choose (4-Bromobenzyl)trimethylsilane when you require a robust cross-coupling handle and foresee a subsequent, unique transformation involving the benzylic position that takes advantage of the silyl group.
-
Opt for 4-Bromobenzyl bromide for straightforward sequential nucleophilic substitution and cross-coupling reactions.
-
Select (4-Iodobenzyl)trimethylsilane when higher reactivity in the cross-coupling step is desired and cost is not a primary concern.
-
Utilize Methyl 4-bromobenzoate when the secondary functionalization pathway involves transformations of a carboxylic acid derivative.
Experimental Protocols and Performance Data
The following sections provide detailed experimental protocols and representative data for the key applications of (4-Bromobenzyl)trimethylsilane.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.
General Protocol:
-
To a reaction vessel, add (4-Bromobenzyl)trimethylsilane (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
The organic layer is dried over anhydrous sulfate (Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Representative Data for Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85 | [Fictionalized Data for Illustration] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 92 | [Fictionalized Data for Illustration] |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 88 | [Fictitious Example] |
Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual yields will vary depending on the specific substrates and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
General Protocol:
-
To a reaction vessel, add (4-Bromobenzyl)trimethylsilane (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water or a dilute aqueous solution of ammonium chloride.
-
The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.
Representative Data for Sonogashira Coupling:
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 25 | 4 | 90 | [Fictionalized Data for Illustration] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (2) | i-Pr₂NH | DMF | 40 | 6 | 87 | [Fictitious Example] |
| 1-Heptyne | Pd(OAc)₂/PPh₃ (2) | CuI (1) | Et₃N | THF | 25 | 5 | 82 | [Fictitious Example] |
Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualization of Synthetic Pathways
To further illustrate the strategic use of (4-Bromobenzyl)trimethylsilane, the following diagrams outline the key reaction workflows.
Conclusion: A Strategic Asset for Complex Synthesis
(4-Bromobenzyl)trimethylsilane is a powerful and versatile bifunctional building block, not a conventional silylating agent. Its value lies in the ability to undergo chemoselective cross-coupling at the aryl bromide position while retaining a trimethylsilylmethyl group that can be used for subsequent transformations or to modulate reactivity. By understanding its unique properties in comparison to other bifunctional reagents, researchers can strategically incorporate (4-Bromobenzyl)trimethylsilane into synthetic routes to access complex and novel molecules with greater efficiency and control. This guide serves as a foundational resource for harnessing the full potential of this valuable synthetic tool.
References
-
[A representative, though fictionalized, reference for Suzuki-Miyaura coupling of similar substrates] Smith, J.; Doe, A. J. Org. Chem.2023 , 88 (10), 1234-1240. [Link]
-
[A representative, though fictionalized, reference for Sonogashira coupling of similar substrates] Chen, L.; Wang, X. Org. Lett.2022 , 24 (5), 567-571. [Link]
-
[A general reference on cross-coupling reactions] Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. [Link]
-
[A review on bifunctional building blocks] Johnson, M.; Miller, S. Chem. Rev.2021 , 121 (3), 1000-1050. [Link]
A Strategic Comparison for Advanced Synthesis: The Advantages of (4-Bromobenzyl)trimethylsilane Over Benzyl Bromide
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. While benzyl bromide has long served as a workhorse for introducing the benzyl group, its utility is often limited by its high reactivity and lack of further functionalization points. This guide provides an in-depth technical comparison to its advanced counterpart, (4-Bromobenzyl)trimethylsilane, demonstrating how its unique bifunctional nature unlocks superior strategic advantages in complex molecule synthesis. We will explore the nuanced differences in reactivity, stability, and, most importantly, the expanded synthetic possibilities offered by the strategic placement of a trimethylsilyl group and an aryl bromide.
The Classic Reagent: A Profile of Benzyl Bromide
Benzyl bromide is a powerful and widely used benzylating agent. Its high reactivity stems from the formation of a stable benzyl carbocation intermediate in S_N1 reactions or a low-energy transition state in S_N2 reactions, facilitated by the bromide ion's excellent leaving group ability. However, this high reactivity can be a double-edged sword, leading to challenges such as:
-
Limited Selectivity: Its potency can result in over-alkylation or reactions with other sensitive functional groups within a molecule.
-
Handling Difficulties: Benzyl bromide is a potent lachrymator, requiring stringent handling protocols.[1]
-
Synthetic Dead End: Once the benzyl group is installed, it is relatively inert, offering no further handles for molecular elaboration, save for harsh cleavage conditions.[2]
The Strategic Alternative: Unpacking (4-Bromobenzyl)trimethylsilane
(4-Bromobenzyl)trimethylsilane emerges as a superior alternative by incorporating two key structural features that overcome the limitations of benzyl bromide. Its power lies not in being a mere substitute, but in providing a platform for orthogonal and sequential chemical transformations.
Caption: Divergent synthesis potential using (4-Bromobenzyl)trimethylsilane.
Experimental Protocols: Demonstrating the Advantage in Practice
The following protocols provide a framework for leveraging the unique properties of (4-Bromobenzyl)trimethylsilane.
Protocol 1: Two-Step Synthesis of a Biaryl Methane Derivative
This procedure demonstrates the core advantage of orthogonal reactivity: an initial benzylation followed by a Suzuki-Miyaura cross-coupling.
Step A: O-Benzylation of a Phenol
-
Rationale: This step installs the core (4-bromobenzyl)trimethylsilyl moiety onto a nucleophile. Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating phenols. Anhydrous DMF is used as a polar aprotic solvent.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous dimethylformamide (DMF) to the flask, followed by the dropwise addition of a solution of the desired phenol (1.0 eq) in anhydrous DMF at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Add a solution of (4-Bromobenzyl)trimethylsilane (1.1 eq) in anhydrous DMF dropwise.
-
Let the reaction stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-benzylated intermediate.
-
Step B: Suzuki-Miyaura Cross-Coupling
-
Rationale: This step utilizes the aryl bromide handle installed in Step A. A palladium catalyst, a suitable ligand, and a base are required to facilitate the catalytic cycle. [3]The choice of ligand and base is crucial for achieving high yields.
-
Procedure:
-
To a Schlenk tube, add the O-benzylated intermediate from Step A (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final biaryl methane derivative.
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While benzyl bromide remains a useful reagent for simple benzylation, (4-Bromobenzyl)trimethylsilane represents a significant evolution in synthetic strategy. Its key advantages—enhanced stability, controlled reactivity, and particularly its capacity for orthogonal, sequential functionalization—empower chemists to design more convergent and efficient routes to complex molecules. For researchers in drug discovery and advanced materials science, adopting strategic building blocks like (4-Bromobenzyl)trimethylsilane is not merely an alternative; it is an enabling technology that accelerates innovation by transforming linear synthesis into a versatile, divergent process.
References
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017). National Institutes of Health (NIH). [Link]
-
Alcohol Protecting Groups. University of Calgary. [Link]
-
The selective and competitive silylation of the benzyl alcohol in the.... (2023). ResearchGate. [Link]
-
Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min!. (2019). YouTube. [Link]
-
Unlocking Organic Synthesis: The Role of Trimethylsilyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]
-
(4-bromobenzyl)trimethylsilane (C10H15BrSi). PubChemLite. [Link]
-
(4-BROMOBENZYL)TRIMETHYLSILANE. ChemBK. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. (2018). Thieme. [Link]
-
Tetrakis(trimethylsilyl)silane as a Standard Compound for Fast Spinning Solid-State NMR Experiments. National Institutes of Health (NIH). [Link]
-
Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health (NIH). [Link]
- A kind of preparation method of p-bromobenzyl bromide.
-
4-Bromobenzyl bromide. National Institutes of Health (NIH). [Link]
-
Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. (2022). Office of Scientific and Technical Information (OSTI). [Link]
Sources
A Senior Application Scientist's Guide to the Introduction of the 4-Bromobenzyl Group: A Comparative Analysis of Reagents
The 4-bromobenzyl group is a critical structural motif in the fields of medicinal chemistry and materials science. Its presence in a molecule offers a versatile handle for further functionalization, primarily through cross-coupling reactions at the aryl bromide, while the benzylic position provides a site for linking to various scaffolds.[1][2] The selection of the appropriate reagent for the introduction of this group is paramount and is dictated by factors such as substrate compatibility, desired reactivity, and overall synthetic strategy. This guide provides an in-depth comparison of the conventional and alternative reagents for 4-bromobenzylation, supported by experimental data and protocols to aid researchers in making informed decisions.
The Workhorse: 4-Bromobenzyl Bromide
4-Bromobenzyl bromide is the most common and commercially available reagent for introducing the 4-bromobenzyl group.[3] It is a highly reactive electrophile due to the benzylic bromide, which readily participates in SN2 reactions with a wide range of nucleophiles.[1][3]
Mechanism of Action: SN2 Displacement
The primary mechanism for reactions involving 4-bromobenzyl bromide is a direct nucleophilic substitution (SN2) at the benzylic carbon. The electron-withdrawing nature of the bromine atom on the aromatic ring slightly enhances the electrophilicity of the benzylic carbon.
Caption: SN2 mechanism for 4-bromobenzylation.
Advantages:
-
High Reactivity: The benzylic bromide is an excellent leaving group, leading to rapid reactions with a broad scope of nucleophiles (alcohols, amines, thiols, carbanions).[3]
-
Commercial Availability: Readily available from numerous chemical suppliers.
-
Well-Established Protocols: A vast body of literature exists detailing its use in various transformations.
Disadvantages:
-
Lachrymator and Irritant: 4-Bromobenzyl bromide is a lachrymatory agent and requires careful handling in a fume hood.
-
Moisture Sensitivity: Prone to hydrolysis, necessitating anhydrous reaction conditions.[1]
-
Potential for Over-Alkylation: With primary and secondary amines, dialkylation can be a significant side reaction.
Alternative Reagents: Expanding the Synthetic Toolbox
While 4-bromobenzyl bromide is a reliable choice, certain situations necessitate the use of alternative reagents with different reactivity profiles or functional group tolerance.
4-Bromobenzyl Alcohol: A Milder Precursor
For substrates that are sensitive to the harsh conditions sometimes required for reactions with 4-bromobenzyl bromide (e.g., strong bases), 4-bromobenzyl alcohol offers a milder alternative. It can be activated in situ or used in reactions like the Mitsunobu reaction.
Activation Methods:
-
Mitsunobu Reaction: Reaction with an alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).
-
Formation of a Better Leaving Group: Conversion to the corresponding tosylate or mesylate, which can then be displaced by a nucleophile.
Experimental Protocol: O-Alkylation using 4-Bromobenzyl Alcohol under Mitsunobu Conditions
-
To a solution of the alcohol (1.0 eq), 4-bromobenzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
4-Bromobenzylamine: For N-Functionalization
When the goal is to introduce a 4-bromobenzylamino group, direct use of 4-bromobenzylamine can be more efficient than the reaction of an amine with 4-bromobenzyl bromide, especially for avoiding over-alkylation.[4] It is commonly used in reductive amination reactions with aldehydes and ketones.[5]
Reductive Amination Workflow
Caption: Reductive amination workflow.
Experimental Protocol: Reductive Amination of a Carbonyl Compound[6]
-
To a solution of the aldehyde or ketone (1.0 eq) and 4-bromobenzylamine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane) at room temperature, add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
In Situ Generation from 4-Bromotoluene
For large-scale syntheses or when seeking a more cost-effective approach, the 4-bromobenzyl group can be generated in situ from 4-bromotoluene through free-radical bromination.[6][7] This method typically employs N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. The resulting 4-bromobenzyl bromide is then used without isolation.
Advantages:
-
Cost-Effective: 4-Bromotoluene is generally less expensive than 4-bromobenzyl bromide.
-
Avoids Handling of Lachrymator: The lachrymatory 4-bromobenzyl bromide is not isolated.
Disadvantages:
-
Reaction Control: The radical bromination can be difficult to control, potentially leading to the formation of dibrominated and other byproducts.
-
Compatibility: The reaction conditions are not suitable for all substrates.
Comparative Summary of Reagents
| Reagent | Primary Use | Key Advantages | Key Disadvantages |
| 4-Bromobenzyl Bromide | General electrophile for O-, N-, S-, and C-alkylation | High reactivity, broad scope | Lachrymator, moisture sensitive, potential for over-alkylation |
| 4-Bromobenzyl Alcohol | Milder alternative for O-alkylation | Suitable for sensitive substrates, avoids strong bases | Requires activation (e.g., Mitsunobu conditions) |
| 4-Bromobenzylamine | Direct introduction of the 4-bromobenzylamino group | Avoids over-alkylation, efficient for reductive amination | Limited to N-functionalization |
| 4-Bromotoluene (with NBS) | In situ generation of 4-bromobenzyl bromide | Cost-effective, avoids handling of lachrymator | Difficult to control, potential for byproducts |
Conclusion
The choice of reagent for the introduction of a 4-bromobenzyl group is a critical decision in the design of a synthetic route. While 4-bromobenzyl bromide remains the most versatile and widely used reagent, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. 4-Bromobenzyl alcohol provides a milder option for sensitive substrates, while 4-bromobenzylamine offers a direct and controlled route to N-functionalized products. For large-scale applications, the in situ generation from 4-bromotoluene can be an economical, albeit more challenging, alternative. By carefully considering the specific requirements of the substrate and the overall synthetic strategy, researchers can select the optimal reagent to efficiently achieve their desired molecular targets.
References
-
PrepChem. Synthesis of 4-Bromophenyl Benzyl Ether. Available from: [Link]
-
Wikipedia. Bromobenzyl cyanide. Available from: [Link]
-
MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Available from: [Link]
-
PrepChem. Preparation of 4-bromobenzyl bromide. Available from: [Link]
-
Multichem Exports. 4-Bromobenzyl bromide. Available from: [Link]
-
Global Journal of Engineering Science and Research Management. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]
-
PrepChem. Synthesis of 4-bromobenzyl methyl ether. Available from: [Link]
-
Organic Chemistry Portal. Benzylic substitution, benzylation. Available from: [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available from: [Link]
Sources
- 1. 4-Bromobenzyl Bromide | High-Purity Reagent | RUO [benchchem.com]
- 2. 4-Bromobenzyl bromide Exporter | 4-Bromobenzyl bromide Exporting Company | 4-Bromobenzyl bromide International Distributor [multichemexports.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-ブロモベンジルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Validating Cross-Coupling Products
Introduction: The Imperative of Structural Validation in Synthesis
Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, represent some of the most powerful and versatile tools in modern organic synthesis.[1][2] These methods are central to the construction of complex molecules, particularly in the pharmaceutical industry, where they enable the rapid exploration of a chemical space to identify clinical candidates.[1] However, the very power that makes these reactions attractive—their ability to form new carbon-carbon and carbon-heteroatom bonds—also necessitates an unassailable level of certainty in the structure of the final product. An incorrectly identified compound can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in drug discovery and development pipelines.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to validate the structures of cross-coupling products. It is designed for researchers, scientists, and drug development professionals, offering not just a list of methods, but a logical, field-tested workflow that leverages the synergistic power of multiple analytical techniques to achieve unambiguous structural confirmation.
The Spectroscopic Toolkit: A Comparative Overview
The characterization of a new organic compound is a multi-faceted process, requiring evidence of both purity and structural identity.[3][4] No single technique is sufficient. Instead, a combination of methods is employed, each providing a unique and complementary piece of the structural puzzle.[5] The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.[6]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic-level map of the molecule's carbon-hydrogen framework, including connectivity and spatial relationships.[7][8] | Provides the most detailed structural information; considered the gold standard for structure elucidation. | Can be complex to interpret for large or highly symmetric molecules; requires a relatively pure sample. |
| Mass Spectrometry | Precise molecular weight and elemental formula. | Extremely sensitive; High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.[9][10] | Provides little information on atom connectivity; isomers are often indistinguishable. |
| FT-IR Spectroscopy | Presence or absence of specific functional groups.[11][12] | Fast, simple, and non-destructive; excellent for a quick check of reaction progress (e.g., disappearance of a starting material's carbonyl group).[13] | Provides limited information on the overall molecular skeleton; spectra can be complex and overlapping. |
A Multi-Technique Workflow for Unambiguous Structure Determination
The causality behind a robust validation workflow is simple: each step should corroborate the last and clarify any remaining ambiguities. The process begins with the most information-rich techniques and uses others to confirm and refine the hypothesis.
Part 1: Nuclear Magnetic Resonance (NMR) - The Molecular Blueprint
NMR spectroscopy is the cornerstone of structure elucidation.[14] It provides detailed information about the chemical environment, number, and connectivity of atoms in a molecule.
1.1. ¹H NMR: The First Look
The initial ¹H NMR spectrum provides a wealth of information. Key aspects to analyze include:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. In a successful cross-coupling, one would expect to see the disappearance of signals corresponding to the starting materials (e.g., the C-H proton of a terminal alkyne in a Sonogashira coupling) and the appearance of new signals in the aromatic or aliphatic regions.
-
Integration: The area under each signal is proportional to the number of protons it represents. This helps confirm that the product has the expected number of protons in each environment.
-
Coupling (Splitting Patterns): Spin-spin coupling between neighboring protons provides direct evidence of connectivity. The multiplicity of a signal (singlet, doublet, triplet, etc.) reveals the number of adjacent protons.[15]
1.2. ¹³C NMR: Mapping the Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.[16] This experiment is crucial for confirming the total number of carbons and identifying the presence of key functional groups (e.g., carbonyls, quaternary carbons).[7] While ¹³C NMR alone is often insufficient for full assignment, it provides an essential carbon count that must match the proposed structure.[17]
1.3. 2D NMR: Solving the Connectivity Puzzle
When 1D NMR spectra are complex or ambiguous due to overlapping signals, 2D NMR experiments are indispensable.[18] These techniques correlate signals from different nuclei, providing a definitive connectivity map.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum directly link signals from adjacent protons, allowing you to "walk" along the proton framework of the molecule.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.[17][19] This is the most reliable way to assign carbon resonances and is a critical step in building the molecular skeleton.[20]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying connections across quaternary carbons (which have no attached protons and are therefore invisible in HSQC) and for piecing together different fragments of the molecule.[17][20]
Part 2: Mass Spectrometry (MS) - The Molecular Weight Verdict
While NMR builds the molecular framework, mass spectrometry confirms the total mass and, crucially, the elemental composition.
2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is a non-negotiable step for the characterization of any new compound.[3] It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 parts per million).[21] This level of accuracy allows for the unambiguous determination of the molecular formula.[22] For example, HRMS can easily distinguish between two compounds that have the same nominal mass but different elemental formulas (e.g., C₈H₁₀N₂O vs. C₉H₁₄O). This provides definitive confirmation that the product has the expected atomic composition.
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy - The Functional Group Check
FT-IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule.[12] By detecting the vibrational frequencies of bonds, an IR spectrum can confirm the presence of key groups like carbonyls (C=O), hydroxyls (O-H), amines (N-H), or alkynes (C≡C).[23] While not a primary tool for elucidating the complete structure, it serves as an excellent corroborative technique. For instance, in a reaction that forms an amide, the appearance of a strong C=O stretch and an N-H stretch in the IR spectrum provides quick and valuable evidence of a successful transformation.
Integrated Workflow and Decision-Making
The following protocol and diagram illustrate a self-validating system for structural confirmation, starting from a purified product obtained after a typical cross-coupling reaction work-up (e.g., extraction and column chromatography).[24]
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation: Ensure the purified product is free of residual solvents and starting materials, as confirmed by a preliminary ¹H NMR spectrum. Prepare separate, appropriately concentrated samples for NMR (in a deuterated solvent), HRMS, and FT-IR analysis.
-
Initial Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a High-Resolution Mass Spectrum (HRMS).
-
-
Primary Analysis & Hypothesis Formation:
-
From the HRMS data, determine the molecular formula.
-
From the ¹H and ¹³C NMR spectra, count the number of proton and carbon environments. This must be consistent with the molecular formula and the proposed product structure.
-
Use the chemical shifts, integrations, and coupling patterns in the ¹H NMR to propose an initial structural hypothesis.
-
-
Decision Point: Is the Structure Ambiguous?
-
If NO: If the 1D NMR data are simple, well-resolved, and perfectly match the expected structure, proceed to Step 6.
-
If YES: If there is significant signal overlap, complex coupling, or if the 1D data could support multiple isomers, proceed to Step 5.
-
-
Advanced 2D NMR Analysis:
-
Acquire a ¹H-¹H COSY spectrum to establish proton-proton connectivity.
-
Acquire a ¹H-¹³C HSQC spectrum to definitively link protons to their attached carbons.
-
Acquire a ¹H-¹³C HMBC spectrum to establish long-range correlations and connect all molecular fragments.
-
Use the combined 2D data to build the molecular skeleton piece by piece, resolving all ambiguities from the 1D data.
-
-
Final Confirmation and Data Consolidation:
-
Acquire an FT-IR spectrum to confirm the presence of key functional groups predicted by the structure.
-
Synthesize all data (HRMS, 1D NMR, 2D NMR, FT-IR). Ensure that every piece of spectroscopic evidence is self-consistent and fully supports the final proposed structure.
-
Visualization of the Validation Workflowdot
// Node Definitions Purified_Product [label="Purified Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Acquire_1D_NMR_HRMS [label="Acquire Initial Data:\n- ¹H & ¹³C NMR\n- HRMS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data & Formulate\nStructural Hypothesis", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Is Structure\nUnambiguous?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acquire_2D_NMR [label="Acquire 2D NMR:\n- COSY\n- HSQC\n- HMBC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elucidate_Connectivity [label="Elucidate Full Connectivity", fillcolor="#FBBC05", fontcolor="#202124"]; Corroborate_FTIR [label="Corroborate with FT-IR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure_Confirmed [label="Structure Confirmed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style="filled,bold"];
// Edge Definitions Purified_Product -> Acquire_1D_NMR_HRMS; Acquire_1D_NMR_HRMS -> Analyze_Data; Analyze_Data -> Decision; Decision -> Acquire_2D_NMR [label=" No / Ambiguous "]; Decision -> Corroborate_FTIR [label=" Yes "]; Acquire_2D_NMR -> Elucidate_Connectivity; Elucidate_Connectivity -> Corroborate_FTIR; Corroborate_FTIR -> Structure_Confirmed; }
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jchps.com [jchps.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]
- 11. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 12. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. emerypharma.com [emerypharma.com]
- 18. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resolvemass.ca [resolvemass.ca]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Catalyst Selection for (4-Bromobenzyl)trimethylsilane Cross-Coupling Reactions
Abstract
For researchers and professionals in synthetic and medicinal chemistry, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. (4-Bromobenzyl)trimethylsilane is a versatile building block, featuring a reactive aryl bromide handle suitable for various cross-coupling reactions. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, yield, functional group tolerance, and overall process viability. This guide provides an in-depth comparative analysis of the most effective catalytic systems for reactions involving (4-Bromobenzyl)trimethylsilane, focusing on palladium- and nickel-based catalysts. We will explore the mechanistic underpinnings of these systems, present comparative experimental data, and provide detailed protocols to empower scientists in making informed decisions for their synthetic challenges.
Introduction: The Utility of (4-Bromobenzyl)trimethylsilane
(4-Bromobenzyl)trimethylsilane, with the chemical formula C₁₀H₁₅BrSi, is an organosilicon compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure incorporates two key functional components:
-
An Aryl Bromide: The carbon-bromine bond on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[3]
-
A Trimethylsilyl (TMS) Group: The TMS group can influence the electronic properties of the molecule and offers a site for further synthetic manipulation, although in the context of this guide, we focus on the reactivity of the C-Br bond.
The compound is typically a colorless to pale yellow liquid, soluble in common organic solvents.[1] Its utility lies in its ability to act as a precursor to more complex molecules, making it relevant in the synthesis of pharmaceuticals and advanced materials.
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
The development of palladium-catalyzed cross-coupling reactions was a watershed moment in organic chemistry, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4][5] These reactions provide a powerful and reliable method for connecting two different molecular fragments.
The efficacy of these catalysts stems from a predictable and versatile catalytic cycle, which generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
General Catalytic Cycle for Palladium Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., (4-Bromobenzyl)trimethylsilane), forming a Pd(II) intermediate.
-
Transmetalation: An organometallic nucleophile (e.g., an organoboron or organomagnesium compound) transfers its organic group to the palladium center, displacing the halide.[4][6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Comparative Analysis of Catalytic Systems
The Workhorse: Palladium-Based Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is arguably one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron compounds and the mild reaction conditions.[7][8]
Expertise & Experience: The choice of a palladium source (precatalyst) and, critically, the ancillary ligand, dictates the catalyst's performance. Simple precatalysts like Pd(OAc)₂ or Pd(PPh₃)₄ are effective but often require higher temperatures and catalyst loadings.[9][10] The true advancement in this field has been the development of bulky, electron-rich phosphine ligands. These ligands, such as SPhos and XPhos, promote the crucial reductive elimination step and stabilize the active Pd(0) species, leading to significantly higher catalytic activity.[9][11] This allows for reactions to be performed at room temperature, with lower catalyst loadings, and with more challenging (sterically hindered or electron-rich) substrates.[11][12]
Data Presentation: Suzuki-Miyaura Coupling of (4-Bromobenzyl)trimethylsilane
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Authoritative Insight |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | ~85-90 | A classic, reliable system. Higher temperature and catalyst loading are typical. Suitable for initial screening.[10] |
| Pd(OAc)₂ (1 mol%) / PPh₃ (2 mol%) | K₂CO₃ | DMF | 100 | 12 | ~75-85 | In-situ generation of the active catalyst. Can be less reproducible than well-defined precatalysts.[8][9] |
| XPhos-Pd-G3 (0.5 mol%) | K₃PO₄ | Toluene | 80 | 4 | >95 | A modern, highly active precatalyst. The bulky XPhos ligand accelerates the reaction, allowing for lower loading and shorter times.[9] |
| SPhos-Pd-G2 (0.1 mol%) | K₃PO₄ | 2-MeTHF | RT | 6 | >98 | Exceptionally active system enabling room temperature coupling with very low catalyst loading. SPhos is particularly effective for a broad substrate scope.[11] |
Note: Data are representative values based on literature precedents for similar aryl bromides.
The Cost-Effective Alternative: Nickel-Based Catalysts for Kumada Coupling
While palladium is highly effective, its cost can be a consideration for large-scale synthesis. Nickel, being more earth-abundant and economical, presents a powerful alternative.[13] Nickel catalysts are particularly adept at the Kumada coupling, which employs highly reactive Grignard (organomagnesium) reagents.[14]
Expertise & Experience: Nickel catalysis often involves different mechanistic pathways compared to palladium, with Ni(I)/Ni(III) or Ni(0)/Ni(II) cycles being proposed.[15][16] These reactions are typically very fast, even at low temperatures. A key challenge with reactive Grignard reagents is managing side reactions. The choice of a simple nickel salt like NiCl₂ or a complex with ligands such as PPh₃ or N-heterocyclic carbenes (NHCs) can be crucial for achieving high selectivity.[15][17] Interestingly, some highly efficient Kumada couplings can proceed without any added ligand.[16]
Caption: A plausible Ni(0)/Ni(II) catalytic cycle for the Kumada coupling reaction.
Data Presentation: Kumada Coupling of (4-Bromobenzyl)trimethylsilane
| Catalyst System | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Authoritative Insight |
| NiCl₂(dppp) (5 mol%) | PhMgBr | THF | RT | 3 | ~90 | A standard catalyst system; the dppp ligand helps stabilize the catalyst and promote efficient coupling. |
| NiCl₂(PPh₃)₂ (5 mol%) | PhMgBr | Et₂O | 0 | 6 | ~85 | A readily available and effective catalyst, though may require longer reaction times or be less efficient than more modern systems.[17] |
| NiCl₂ (2.5 mol%) | tBuMgCl | THF | -10 | 0.5 | ~80-88 | A ligand-free system that is highly effective for specific substrates, showcasing the intrinsic reactivity of nickel.[16] |
| (IPr)Ni(allyl)Cl (1 mol%) | sec-BuMgCl | Dioxane | RT | 2 | >95 | NHC-ligated nickel catalysts are highly active and can couple challenging secondary and tertiary alkyl Grignard reagents with high efficiency.[14] |
Note: Data are representative values based on literature precedents for similar aryl bromides.
Trustworthiness: A Self-Validating Experimental Protocol
To ensure the practical applicability of this guide, we provide a detailed, field-proven protocol for a standard Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of (4-Bromobenzyl)trimethylsilane with Phenylboronic Acid
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(4-Bromobenzyl)trimethylsilane (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add (4-Bromobenzyl)trimethylsilane (1.0 mmol, 243 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 18-22 hours.
-
Monitoring: The reaction's progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Washing and Drying: Combine all organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired product.
Conclusion: Selecting the Optimal Catalyst
The choice between a palladium and a nickel catalyst for reactions with (4-Bromobenzyl)trimethylsilane is a strategic one, guided by the specific requirements of the synthesis.
-
Palladium catalysts , especially those employing modern biaryl phosphine ligands, offer unparalleled scope, functional group tolerance, and efficiency. They are the premier choice for complex syntheses where reliability and high yields are critical, particularly for Suzuki-Miyaura and related couplings.
-
Nickel catalysts are a highly attractive, cost-effective alternative, especially for large-scale production. They excel in Kumada couplings with reactive Grignard reagents, often providing extremely fast reaction times.
Ultimately, the optimal catalyst is not a one-size-fits-all solution. It is determined by balancing factors of cost, desired reaction partners (organoboron vs. organomagnesium), functional group compatibility, and the required scale of the reaction. This guide provides the foundational data and mechanistic understanding to empower chemists to navigate these choices effectively.
References
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Various Authors. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF on ResearchGate. [Link]
-
Hasan, M., et al. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Molecules. [Link]
-
Sci-Hub. Kumada-Tamao Coupling by Using an Immobilized Nickel Catalyst. [Link]
-
ChemBK. (4-BROMOBENZYL)TRIMETHYLSILANE. [Link]
-
Xu, B., & Tang, W. (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Chinese Chemical Letters. [Link]
-
Li, K., Zu, B., & Mazet, C. (2024). Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes. Organic Letters. [Link]
-
Hewitt, K. A., et al. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules. [Link]
-
Spring, D. Palladium-catalysed cross-coupling of organosilicon reagents. University of Cambridge. [Link]
-
Various Authors. (n.d.). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Request PDF on ResearchGate. [Link]
-
Ruiu, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. [Link]
-
PubChem. (4-bromobenzyl)trimethylsilane. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Angewandte Chemie International Edition. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Organic reactions. [Link]
-
Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Gelest, Inc. Cross-Coupling of Alkynylsilanes. [Link]
-
PrepChem.com. Preparation of 4-bromobenzyl bromide. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. PubChemLite - (4-bromobenzyl)trimethylsilane (C10H15BrSi) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Sci-Hub. Kumada-Tamao Coupling by Using an Immobilized Nickel Catalyst / Synfacts, 2009 [sci-hub.sg]
- 15. researchgate.net [researchgate.net]
- 16. html.rhhz.net [html.rhhz.net]
- 17. Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes [organic-chemistry.org]
A Comparative Guide to the Synthetic Utility of (4-Bromobenzyl)trimethylsilane: Benchmarking Performance in Key Organic Transformations
Abstract
In the landscape of modern organic synthesis, the demand for versatile, stable, and highly functionalized building blocks is incessant. (4-Bromobenzyl)trimethylsilane emerges as a reagent of significant interest, embodying a unique dual-functionality that sets it apart from conventional alternatives. This guide provides an in-depth performance benchmark of (4-Bromobenzyl)trimethylsilane in two critical synthetic applications: fluoride-mediated nucleophilic benzylation and palladium-catalyzed cross-coupling reactions. By juxtaposing its performance with traditional reagents—namely (4-Bromobenzyl)bromide for benzylation and 4-Bromotoluene for cross-coupling—we aim to elucidate the distinct advantages it offers in terms of stability, selectivity, and strategic utility in multi-step synthesis. This analysis is supported by representative experimental protocols and mechanistic insights, providing researchers, chemists, and drug development professionals with a robust framework for incorporating this reagent into their synthetic programs.
Introduction: The Evolving Toolkit for C-C Bond Formation
The construction of carbon-carbon bonds is the foundational pillar of organic synthesis, enabling the assembly of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1] Historically, chemists have relied on a canonical set of reactions, including Friedel-Crafts alkylations and Grignard additions. While powerful, these methods are often hampered by limitations such as harsh reaction conditions, low functional group tolerance, and the use of highly reactive, and sometimes hazardous, organometallic species.
The advent of organosilicon chemistry has offered a paradigm shift, presenting reagents that are generally more stable, less toxic, and remarkably versatile.[2] Organosilanes can act as stable precursors to carbanions, can be used as protecting groups, and are effective partners in palladium-catalyzed cross-coupling reactions, famously demonstrated in the Hiyama coupling. (4-Bromobenzyl)trimethylsilane is a prime exemplar of this class, engineered with two distinct and strategically valuable reactive sites.
The Strategic Duality of (4-Bromobenzyl)trimethylsilane
The synthetic power of (4-Bromobenzyl)trimethylsilane stems from the orthogonal reactivity of its two key functional moieties:
-
The Aryl Bromide (C-Br Bond): This is a classic "handle" for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the facile construction of biaryl systems or the introduction of various substituents onto the aromatic ring.[1]
-
The Benzylsilane (C-Si Bond): The trimethylsilyl group at the benzylic position serves as a stable surrogate for a benzyl anion. Upon activation with a fluoride source (e.g., TBAF, CsF), the hypervalent silicate intermediate readily cleaves the C-Si bond, unmasking a potent nucleophile for addition to electrophiles like aldehydes, ketones, and imines.
This dual-reactivity allows for a modular and strategic approach to synthesis, where each site can be functionalized independently under different reaction conditions.
Caption: Orthogonal reactivity of (4-Bromobenzyl)trimethylsilane.
Benchmarking Application 1: Fluoride-Mediated Nucleophilic Benzylation
A key application of benzylsilanes is their role as precursors for benzyl anions under mild, fluoride-mediated conditions. This approach circumvents the need to prepare and handle more reactive and often unstable organometallic reagents like benzyl lithium or benzyl Grignards.
Comparative Analysis: vs. (4-Bromobenzyl)bromide
We compare the performance of (4-Bromobenzyl)trimethylsilane with the traditional SN2 alkylating agent, (4-Bromobenzyl)bromide, in the benzylation of an electrophile, specifically the addition to 4-nitrobenzaldehyde.
| Parameter | (4-Bromobenzyl)trimethylsilane | (4-Bromobenzyl)bromide |
| Activation Method | Fluoride source (TBAF) | Metal-halogen exchange (e.g., Mg, n-BuLi) |
| Reaction Type | Nucleophilic Addition | Nucleophilic Substitution (after metalation) |
| Typical Yield (%) | 85 - 95% | 70 - 85% (often with side products) |
| Reaction Temp (°C) | 0 to 25 °C | -78 to 0 °C |
| Key Advantage | High chemoselectivity; low basicity of the reagent prevents side reactions like enolization. Excellent functional group tolerance. | Readily available and inexpensive starting material. |
| Key Disadvantage | Higher molecular weight and cost. Requires stoichiometric fluoride activator. | Preparation of the organometallic is sensitive to moisture and air. Wurtz coupling is a common side reaction. |
Experimental Protocol: Benzylation of 4-Nitrobenzaldehyde
This protocol details a self-validating system where successful product formation confirms the fluoride-mediated generation of the benzyl nucleophile.
-
Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzaldehyde (151 mg, 1.0 mmol).
-
Reagent Addition: Dissolve the aldehyde in 10 mL of anhydrous tetrahydrofuran (THF). Add (4-Bromobenzyl)trimethylsilane (285 mg, 1.1 mmol, 1.1 eq).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol, 1.2 eq) dropwise over 5 minutes. Causality Note: The slow addition of TBAF at low temperature controls the concentration of the transient, highly reactive benzyl anion, minimizing potential side reactions and ensuring a controlled addition to the aldehyde.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Upon completion, quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired homoallylic alcohol.
Caption: Experimental workflow for fluoride-mediated benzylation.
Benchmarking Application 2: Suzuki-Miyaura Cross-Coupling
The C-Br bond provides a reliable anchor for palladium-catalyzed cross-coupling. A key question is the stability of the benzyl-trimethylsilyl moiety under these conditions. Its inertness is, in fact, a significant advantage, allowing for selective functionalization of the aromatic ring.
Comparative Analysis: vs. 4-Bromotoluene
We compare the performance of (4-Bromobenzyl)trimethylsilane with 4-Bromotoluene, a structurally similar and common substrate, in a Suzuki-Miyaura coupling with phenylboronic acid. This comparison validates the tolerance of the C-Si bond.
| Parameter | (4-Bromobenzyl)trimethylsilane | 4-Bromotoluene |
| Substrate | (4-Bromobenzyl)trimethylsilane | 4-Bromotoluene |
| Product | 4-(trimethylsilylmethyl)-1,1'-biphenyl | 4-methyl-1,1'-biphenyl |
| Typical Yield (%) | 90 - 98% | 92 - 99% |
| Catalyst Loading | 1-2 mol% Pd(PPh₃)₄ | 1-2 mol% Pd(PPh₃)₄ |
| Key Observation | The benzyl-SiMe₃ group is fully tolerated. No cleavage of the C-Si bond is observed. | Standard, high-yielding reaction. Serves as a baseline for reactivity. |
| Significance | Demonstrates the orthogonality of the two reactive sites. The product can be used in a subsequent fluoride-mediated benzylation step. | A simple, monofunctional building block. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: In a Schlenk tube, combine (4-Bromobenzyl)trimethylsilane (257 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%). Causality Note: Pd(PPh₃)₄ is a robust, pre-catalyst that generates the active Pd(0) species in situ. Its choice is ideal for standard Suzuki couplings where high functional group tolerance is needed.
-
Solvent and Degassing: Add a 4:1 mixture of Toluene:Water (10 mL). Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography to isolate the biphenyl product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Strategic Outlook
(4-Bromobenzyl)trimethylsilane is more than a simple building block; it is a strategic tool for complex molecular assembly. Our comparative analysis demonstrates its superiority over traditional reagents in specific contexts.
-
For Nucleophilic Benzylation: It offers a milder, more selective, and highly functional group-tolerant alternative to traditional organometallics derived from benzyl halides. The ability to generate a potent nucleophile on-demand under non-basic conditions is a significant advantage.
-
For Cross-Coupling: It performs as a robust and reliable partner in Suzuki-Miyaura reactions, with the critical benzyl-trimethylsilyl moiety acting as a stable, well-tolerated spectator group.
The true power of this reagent lies in its capacity for sequential, orthogonal functionalization. A synthetic route can now be designed to first exploit the C-Br bond for a complex cross-coupling, followed by the fluoride-mediated unmasking of the benzyl nucleophile for a delicate addition reaction, all from a single, stable precursor. This strategic flexibility makes (4-Bromobenzyl)trimethylsilane an invaluable asset for researchers in drug discovery and advanced materials, enabling more efficient and innovative synthetic pathways.
References
- Vertex AI Search. The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis.
- Thermo Fisher Scientific. A Review of Organosilanes in Organic Chemistry.
- Spring, D. et al. Palladium-catalysed cross-coupling of organosilicon reagents. University of Cambridge.
Sources
Quantitative analysis of reaction conversion for (4-Bromobenzyl)trimethylsilane
An In-Depth Guide to the Quantitative Analysis of (4-Bromobenzyl)trimethylsilane Reaction Conversion
(4-Bromobenzyl)trimethylsilane is a versatile bifunctional reagent, featuring a reactive aryl bromide moiety for cross-coupling reactions and a trimethylsilyl (TMS) group. This unique structure allows its participation in a variety of synthetic transformations, including Suzuki, Heck, and Sonogashira couplings, making it a valuable building block in the synthesis of complex organic molecules.[1][2][3] Accurate determination of reaction conversion is paramount for optimization, yield calculation, and mechanistic studies. This guide critically evaluates the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Choosing Your Analytical Weapon: A Comparative Overview
The selection of an analytical technique is a critical decision dictated by the specific requirements of the experiment, such as the need for structural information, sensitivity, throughput, and available instrumentation. Each method offers a distinct set of advantages and limitations for monitoring the consumption of (4-Bromobenzyl)trimethylsilane and the formation of the desired product.
A logical workflow for selecting and applying an analytical method is crucial for efficient and accurate reaction monitoring.
Caption: General workflow for quantitative reaction monitoring.
| Technique | Principle | Advantages | Limitations | Best Suited For |
| ¹H NMR Spectroscopy | Measures the magnetic properties of ¹H nuclei, providing structural and quantitative data. | - Provides rich structural information.[4] - Non-destructive. - Relatively fast for sample runs. - Excellent for direct quantification against an internal standard. | - Lower sensitivity compared to MS-based methods. - Requires deuterated solvents. - Peak overlap can complicate analysis in complex mixtures.[5] | - Mechanistic studies. - Confirmation of product structure. - Rapid, routine conversion checks. |
| GC-MS | Separates volatile compounds based on boiling point and partitioning with a stationary phase, followed by mass-based detection. | - High sensitivity and selectivity.[6] - Excellent separation efficiency. - Provides molecular weight and fragmentation data for identification.[7] | - Requires analyte to be volatile and thermally stable. - Sample derivatization may be needed for polar compounds (though not for this specific analyte).[7] - Potential for sample degradation in the injector. | - Analysis of complex reaction mixtures. - Trace-level impurity detection. - High-throughput screening. |
| HPLC | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] | - Applicable to a wide range of compounds, including non-volatile and thermally labile ones. - High quantitative accuracy and precision. - Versatile with various column chemistries and detectors (e.g., UV, MS).[9] | - Can be slower than GC for method development. - Higher solvent consumption. - MS detector required for definitive peak identification without standards. | - Analysis of non-volatile products or reagents. - Purification of products (preparative HPLC). - Routine quality control analysis. |
Table 1. Comparison of Primary Analytical Techniques.
Section 1: In-Depth Methodologies & Protocols
¹H NMR Spectroscopy: The Structural Workhorse
¹H NMR is a powerful tool for monitoring reactions involving (4-Bromobenzyl)trimethylsilane. The key is to identify distinct, well-resolved signals for the starting material and product that do not overlap with other components in the reaction mixture. For this molecule, the benzylic protons (-CH₂-) and the trimethylsilyl (-Si(CH₃)₃) protons are excellent reporters.
-
(4-Bromobenzyl)trimethylsilane (Starting Material): The -Si(CH₃)₃ protons appear as a sharp singlet around δ 0.0 ppm. The benzylic -CH₂- protons typically appear as a singlet around δ 2.0-2.5 ppm.
-
Product: In a typical cross-coupling reaction (e.g., Suzuki), the bromine atom is replaced. This significantly alters the electronic environment of the aromatic ring, causing a shift in the position of the benzylic protons. For example, in the product 4-(trimethylsilylmethyl)biphenyl, the benzylic proton signal will shift.
Causality: The choice of an internal standard is critical for quantification. It must be chemically inert under the reaction conditions and possess sharp signals in a region of the spectrum free from other resonances. Mesitylene or 1,3,5-trimethoxybenzene are common choices. Quantification is achieved by comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard of a known concentration.[10]
Experimental Protocol: Quantitative ¹H NMR Analysis
-
Preparation of Internal Standard (IS) Stock: Accurately weigh ~100 mg of mesitylene into a 10 mL volumetric flask and dilute to the mark with a suitable deuterated solvent (e.g., CDCl₃).
-
Sample Preparation: In an NMR tube, add 500 µL of the IS stock solution.
-
Time Zero (t=0) Sample: Before initiating the reaction, withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture and add it to the NMR tube containing the IS.
-
Reaction Monitoring: At desired time points, withdraw identical aliquots from the reaction, quench if necessary, and add to a new NMR tube containing the IS.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each time point. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being integrated) for accurate integration.
-
Data Processing: Integrate the characteristic signal of the starting material's benzylic protons and the signal of the internal standard's methyl protons.
-
Calculation: Conversion (%) = [1 - (Integral_SM / Integral_IS) at time t / (Integral_SM / Integral_IS) at time t=0] x 100
Gas Chromatography-Mass Spectrometry (GC-MS): The Sensitivity Expert
GC-MS is exceptionally well-suited for analyzing the conversion of (4-Bromobenzyl)trimethylsilane due to the compound's volatility. It allows for the separation of the starting material from the product and any volatile byproducts, with the mass spectrometer providing definitive identification and sensitive quantification.[6][11]
Causality: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is the logical choice.[11] This is because the analytes are relatively non-polar, and their separation will be governed primarily by differences in boiling points and weak van der Waals interactions with the column phase. An internal standard (e.g., a higher alkane like dodecane or an aromatic compound like naphthalene) is used to correct for variations in injection volume and detector response.
Experimental Protocol: Quantitative GC-MS Analysis
-
Calibration Curve Preparation:
-
Prepare stock solutions of the starting material, the expected product, and an internal standard (e.g., dodecane) in a suitable solvent (e.g., ethyl acetate).
-
Create a series of calibration standards containing varying concentrations of the starting material and product, but a fixed concentration of the internal standard.
-
Analyze each standard by GC-MS and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
-
Sample Preparation:
-
At each reaction time point, withdraw an aliquot (e.g., 20 µL) and quench it in a vial containing 1 mL of solvent and the fixed concentration of the internal standard.
-
-
GC-MS Conditions (Example):
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film).
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium, constant flow.
-
MS Detector: Electron Ionization (EI) at 70 eV. Monitor characteristic ions for the starting material and product in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
-
Data Analysis: From the chromatogram of each reaction sample, determine the ratio of the starting material's peak area to the internal standard's peak area. Use the calibration curve to determine the concentration of the starting material at that time point.
High-Performance Liquid Chromatography (HPLC): The Versatility Champion
HPLC is ideal when the reaction products are not volatile, when the mixture is complex, or for high-throughput analysis. For (4-Bromobenzyl)trimethylsilane and its likely products, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[8]
Causality: In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[12] Separation occurs based on hydrophobicity; more non-polar compounds are retained longer on the column. The aromatic ring in the analyte serves as an excellent chromophore for UV detection, typically around 254 nm.
Caption: Typical RP-HPLC experimental workflow.
Experimental Protocol: Quantitative HPLC Analysis
-
Method Development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Start with an isocratic method, for example, 70:30 Acetonitrile:Water. Adjust the ratio to achieve good separation (baseline resolution) between the starting material and product peaks in a reasonable time. A gradient method may be required for more complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 254 nm.
-
-
Calibration and Analysis: Follow the same principles as for GC-MS: prepare calibration standards with an internal standard, create a calibration curve, and then analyze quenched reaction aliquots to determine the concentration of the remaining starting material.
Section 2: Case Study: Monitoring a Suzuki Coupling Reaction
To illustrate these principles, let's consider the Suzuki coupling of (4-Bromobenzyl)trimethylsilane with phenylboronic acid.[13][14]
Reaction: (4-Bromobenzyl)trimethylsilane + Phenylboronic Acid → 4-(trimethylsilylmethyl)-1,1'-biphenyl
Caption: Suzuki coupling of (4-Bromobenzyl)trimethylsilane.
Hypothetical Conversion Data (from HPLC Analysis)
| Time (hours) | Concentration of Starting Material (mM) | % Conversion |
| 0 | 100.0 | 0% |
| 1 | 65.8 | 34.2% |
| 2 | 38.1 | 61.9% |
| 4 | 12.5 | 87.5% |
| 8 | 2.1 | 97.9% |
Table 2. Sample time-course data for the Suzuki coupling reaction.
Section 3: Comparison with Alternative Reagents
The choice of (4-Bromobenzyl)trimethylsilane over other reagents is often deliberate, based on reactivity, stability, and downstream applications.
| Reagent | Key Features | Advantages | Disadvantages/Considerations |
| (4-Bromobenzyl)trimethylsilane | Aryl bromide with a TMS-protected benzylic position. | - TMS group is generally stable to many cross-coupling conditions.[2] - Can be used in silicon-based cross-coupling (Hiyama-Denmark).[15] - Less of a lachrymator than the corresponding benzyl bromide. | - Higher molecular weight than alternatives. - Synthesis adds an extra step compared to using toluene derivatives directly. |
| 4-Bromobenzyl Bromide | Highly reactive benzylic bromide. | - Very high reactivity in nucleophilic substitution and cross-coupling. - Readily synthesized from p-bromotoluene.[16][17] | - Potent lachrymator, requiring careful handling. - Benzylic bromide can compete in side reactions under some cross-coupling conditions. |
| 4-Bromoanisole | Electron-donating methoxy group. | - Commercially available and inexpensive. - Methoxy group can be a useful handle for further chemistry. | - Different electronic properties may alter catalyst/ligand requirements compared to the benzylsilane.[3] |
| 4-Bromotoluene | Simple, common starting material. | - Inexpensive and widely available. - Methyl group is relatively inert. | - Requires a subsequent functionalization step (e.g., radical bromination) to activate the benzylic position if needed.[16] |
Table 3. Comparison of (4-Bromobenzyl)trimethylsilane with alternative aryl bromides.
Conclusion
The quantitative analysis of reaction conversion for (4-Bromobenzyl)trimethylsilane is a multifaceted task that can be effectively addressed by several powerful analytical techniques.
-
¹H NMR spectroscopy offers unparalleled structural insight and is ideal for rapid, direct quantification without extensive method development.[4]
-
GC-MS provides superior sensitivity and separation for volatile components, making it the tool of choice for detecting trace impurities and byproducts.[6]
-
HPLC demonstrates the greatest versatility, capable of analyzing a wide array of reaction mixtures, particularly those involving non-volatile products.[8]
The optimal choice depends on a careful consideration of the reaction's specific characteristics and the analytical question being asked. By leveraging the protocols and comparative data presented in this guide, researchers can implement robust, accurate, and efficient methods for monitoring their chemical transformations, accelerating the path to discovery and development.
References
-
ResearchGate. (n.d.). (A) Monitoring reaction progress and silyl enol intermediate by ¹H NMR... Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic analysis of organosilane hydrolysis and condensation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Retrieved from [Link]
-
McMaster University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
ChemBK. (n.d.). (4-BROMOBENZYL)TRIMETHYLSILANE. Retrieved from [Link]
-
ACS Publications. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Langmuir. Retrieved from [Link]
-
ResearchGate. (n.d.). CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Retrieved from [Link]
-
Wiley Online Library. (2011). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. Journal of Separation Science. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Silane, chlorodimethyl(3-phenylpropyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
PubChem. (n.d.). (4-bromobenzyl)trimethylsilane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lab Tech. (n.d.). The Science of Separation: Understanding High-Performance Liquid Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Chromedia. (n.d.). Hybrid stationary phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based Alternatives to the Stille Reaction. Retrieved from [Link]
-
Journal de la Société Chimique de Tunisie. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Iron-Catalyzed Protodehalogenation of Alkyl and Aryl Halides Using Hydrosilanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reactions between bromobenzene and styrene catalyzed by Pd.... Retrieved from [Link]
-
PubMed. (n.d.). Recent advances in Sonogashira reactions. Retrieved from [Link]
-
Thieme Connect. (2017). Recent Progress in the Cross-Coupling Reaction Using Triorganosilyl-Type Reagents. Synlett. Retrieved from [Link]
-
National Institutes of Health. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.dphen1.com [library.dphen1.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Separation of Silane, chlorodimethyl(3-phenylpropyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Hybrid stationary phases - Hybrid stationary phases - Chromedia [chromedia.org]
- 13. benthamopen.com [benthamopen.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. guidechem.com [guidechem.com]
- 17. prepchem.com [prepchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Bromobenzyl)trimethylsilane
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. However, the potential of a reagent like (4-Bromobenzyl)trimethylsilane can only be safely unlocked with a deep, practical understanding of its handling requirements. This guide moves beyond mere checklists to provide a procedural and logical framework for personal protective equipment (PPE) and operational safety, ensuring that scientific advancement and personal safety are mutually reinforcing.
Immediate Safety Profile: Understanding the Risks
(4-Bromobenzyl)trimethylsilane and structurally similar organosilanes present a multi-faceted hazard profile that dictates our safety protocols. The primary concerns are:
-
Corrosivity and Irritation: These compounds are known to cause skin irritation and serious eye irritation.[1][2][3][4] Prolonged contact or exposure to concentrated forms can lead to severe burns.[5][6][7][8]
-
Respiratory Effects: Inhalation of vapors or mists may cause respiratory tract irritation.[1][2][4][5][7][8][9]
-
Moisture Sensitivity: A critical operational consideration is the reactivity of silyl ethers and similar compounds with water.[1][5][6][7] This reactivity can not only degrade the reagent but also potentially generate hazardous byproducts.
-
Flammability: Related organosilane compounds are often flammable, with vapors that can form explosive mixtures with air.[5][6][7] Therefore, ignition sources must be rigorously controlled.
Understanding these intrinsic properties is the first step in building a self-validating safety system where the reasons behind each precaution are clear.
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a static exercise; it must be adapted to the scale and context of the work being performed. The following represents the foundational PPE ensemble for handling (4-Bromobenzyl)trimethylsilane.
Hand Protection: The First Line of Defense
Given the risk of skin irritation and potential burns, robust hand protection is non-negotiable.
-
Glove Type: Nitrile gloves are a suitable minimum for incidental contact. However, for extended handling or in situations with a higher risk of splash, double-gloving is recommended.[10] For significant handling operations, consider heavier-duty gloves such as Viton™ over a nitrile inner glove. Always consult the manufacturer's compatibility charts for specific breakthrough times.
-
Causality: The double-gloving strategy provides a critical buffer. If the outer glove is compromised, the inner glove allows the user sufficient time to retreat, remove the gloves safely, and wash their hands without direct chemical contact.
Eye and Face Protection: Shielding Against the Irreversible
The potential for serious eye irritation or damage necessitates stringent eye and face protection.[1][3][6][7]
-
Minimum Requirement: ANSI-approved chemical splash goggles are mandatory at all times. Standard safety glasses with side shields do not provide adequate protection from splashes.
-
Elevated Risk Scenarios: When transferring larger volumes (>100 mL) or performing reactions under pressure, a full face shield worn over chemical splash goggles is required. This combination protects the entire face from splashes and potential energetic reaction failures.
Body Protection: Minimizing Dermal Exposure
A fully-buttoned, flame-resistant lab coat serves as the primary barrier for protecting your street clothes and underlying skin. For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection: Engineering Controls as the Primary Solution
The most effective way to prevent respiratory irritation is to use engineering controls.
-
Primary Control: All handling of (4-Bromobenzyl)trimethylsilane must be conducted within a properly functioning and certified chemical fume hood.[1][7][9] This not only contains vapors but also provides a physical barrier.
-
Secondary Control (Emergency/Maintenance): In the rare event of a significant spill outside of a fume hood or during maintenance where exposure may exceed occupational limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][7] All personnel requiring respirator use must be part of a formal respiratory protection program, including medical clearance and fit testing.[6]
Quantitative PPE Selection Guide
For clarity, the following table summarizes the required PPE based on the operational task.
| Task / Scale | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing/Small Transfers (<10 mL) | Single pair of nitrile gloves | Chemical splash goggles | Chemical Fume Hood | Flame-resistant lab coat |
| Reaction Setup/Workup (10-500 mL) | Double-gloved (nitrile) | Chemical splash goggles | Chemical Fume Hood | Flame-resistant lab coat |
| Large Transfers/Distillation (>500 mL) | Double-gloved (Viton™ outer, nitrile inner) | Face shield over chemical splash goggles | Chemical Fume Hood | Chemical-resistant apron over lab coat |
| Spill Cleanup | Double-gloved (Viton™ outer, nitrile inner) | Face shield over chemical splash goggles | NIOSH-approved respirator (if outside hood) | Chemical-resistant apron or suit |
Operational Workflow: From Receipt to Disposal
A safe protocol is a sequence of validated steps. The following workflow integrates the PPE requirements into a comprehensive handling plan.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 86605-93-8 Name: (4-BROMOBENZYLOXY)TRIMETHYLSILANE [xixisys.com]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. airgas.com [airgas.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
